molecular formula C10H15N3 B1500458 1-(6-Methylpyridin-3-YL)piperazine CAS No. 845617-33-6

1-(6-Methylpyridin-3-YL)piperazine

Cat. No.: B1500458
CAS No.: 845617-33-6
M. Wt: 177.25 g/mol
InChI Key: OQQGPLUJVKMDEB-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-YL)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methylpyridin-3-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridin-3-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-2-3-10(8-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQGPLUJVKMDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668043
Record name 1-(6-Methylpyridin-3-yl)piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845617-33-6
Record name 1-(6-Methyl-3-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845617-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine (CAS 845617-33-6): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and oral bioavailability.[1] The arylpiperazine moiety, in particular, is a key pharmacophore in numerous centrally acting agents, demonstrating a wide spectrum of biological activities. These activities often stem from the interaction of the arylpiperazine core with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as other important drug targets like phosphoinositide 3-kinases (PI3K).[2][3]

This technical guide provides a comprehensive overview of 1-(6-methylpyridin-3-YL)piperazine, a heterocyclic compound with significant potential for drug discovery and development. While specific biological data for this exact molecule is not extensively published, its structural similarity to a vast number of biologically active compounds allows for well-founded postulations regarding its potential therapeutic applications. This guide will detail a plausible synthetic route, predicted analytical characteristics, and explore the potential biological significance of this compound, providing a solid foundation for researchers interested in its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-Methylpyridin-3-YL)piperazine is presented in the table below.

PropertyValue
CAS Number 845617-33-6
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Appearance Predicted: Off-white to pale yellow solid
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water
SMILES Cc1ccc(nc1)N1CCNCC1

Proposed Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

Synthetic Scheme

Synthesis_of_1-(6-Methylpyridin-3-YL)piperazine 3-bromo-6-methylpyridine 3-Bromo-6-methylpyridine product 1-(6-Methylpyridin-3-YL)piperazine 3-bromo-6-methylpyridine->product  Pd catalyst, ligand, base  Solvent, Heat piperazine Piperazine piperazine->product

Caption: Proposed synthetic pathway for 1-(6-Methylpyridin-3-YL)piperazine via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[1]

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-methylpyridine (1.0 eq.), piperazine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.) to the flask. Add a dry, aprotic solvent like toluene or dioxane.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(6-Methylpyridin-3-YL)piperazine.

Analytical Characterization (Predicted)

As experimental spectral data for 1-(6-Methylpyridin-3-YL)piperazine is not widely available, this section provides predicted data based on the analysis of its structural components and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring as a singlet around δ 2.3-2.5 ppm. The protons on the pyridine ring will appear as multiplets or doublets in the aromatic region (δ 6.5-8.5 ppm). The piperazine protons will likely appear as two distinct multiplets, one for the protons adjacent to the pyridine ring (δ 3.0-3.4 ppm) and another for the protons on the other side of the piperazine ring (δ 2.8-3.2 ppm). The NH proton of the piperazine will likely appear as a broad singlet. For comparison, in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the piperazine protons appear as two distinct signals at δ 3.31 and 3.72 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl group around δ 18-25 ppm. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The piperazine carbons are expected to appear in the range of δ 45-55 ppm. The chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds can be correlated with additivity parameters for substituted benzene derivatives.[5]

Mass Spectrometry (MS)

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 178. The fragmentation pattern of arylpiperazines typically involves cleavage of the bonds of the piperazine ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and N-H stretching of the secondary amine in the piperazine ring (a broad peak around 3200-3400 cm⁻¹).

Potential Biological Significance and Therapeutic Applications

The 1-(aryl)piperazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable diversity of pharmacological activities.[7] The structural features of 1-(6-Methylpyridin-3-YL)piperazine suggest several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Disorders

Arylpiperazines are well-known for their interactions with various neurotransmitter receptors in the CNS.[2]

  • Dopamine and Serotonin Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁A, 5-HT₂A, 5-HT₇) receptors.[2][8] This multi-target receptor profile is a hallmark of several atypical antipsychotic and antidepressant drugs. The interaction of the protonated piperazine nitrogen with a conserved aspartate residue in the transmembrane domain of these receptors is a key binding interaction.[8] The 6-methyl-3-pyridyl moiety of the title compound could confer selectivity for specific receptor subtypes.

Oncology

The piperazine ring is also a common feature in the design of kinase inhibitors for cancer therapy.

  • PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers. Several potent and selective PI3K inhibitors incorporate a piperazine moiety, which often serves as a linker to occupy a specific pocket in the enzyme's active site. The 1-(6-Methylpyridin-3-YL)piperazine scaffold could be a valuable starting point for the design of novel PI3K inhibitors.

Workflow for Biological Evaluation

Biological_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin) Functional_Assays Cell-based Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays Kinase_Assay Kinase Inhibition Assays (e.g., PI3K) Cell_Proliferation Cancer Cell Line Proliferation Assays Kinase_Assay->Cell_Proliferation ADME_Tox ADME/Tox Profiling Functional_Assays->ADME_Tox Cell_Proliferation->ADME_Tox In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Compound 1-(6-Methylpyridin-3-YL)piperazine Compound->Receptor_Binding Compound->Kinase_Assay

Caption: A general workflow for the biological evaluation of 1-(6-Methylpyridin-3-YL)piperazine.

Conclusion and Future Directions

1-(6-Methylpyridin-3-YL)piperazine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its arylpiperazine core suggests a high likelihood of activity at key CNS receptors and other important therapeutic targets. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation.

Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation based on the potential applications discussed. Screening against a panel of CNS receptors and various kinases would be a logical first step to elucidate its pharmacological profile. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of the piperazine scaffold ensures that 1-(6-Methylpyridin-3-YL)piperazine and its future derivatives will remain an area of active interest for medicinal chemists and drug development professionals.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PMC - NIH.
  • Derivatives of n-methylpiperazine.
  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed.
  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Who we serve.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Methylation of piperazines.
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. NIH.
  • 1-(6-nitropyridin-3-yl)piperazine synthesis. ChemicalBook.
  • Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed.
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.
  • N-METHYLPIPERAZINE.
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
  • Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][7][9]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.
  • 1-(6-Nitropyridin-3-yl)piperazine. Benchchem.
  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • N-Methylpiperazine. Biosynth.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • tert-butyl 4-(6-aminopyridin-3-yl)
  • N-METHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd..
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  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5)
  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
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Sources

An In-depth Technical Guide to the Molecular Landscape of Pyridinylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridinylpiperazine Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a pyridine ring and a piperazine moiety creates the pyridinylpiperazine scaffold, a structural motif of significant interest in modern medicinal chemistry. This framework serves as a cornerstone for a diverse array of biologically active molecules, leveraging the unique electronic properties of the pyridine ring and the versatile nature of the piperazine linker.[1] Piperazine derivatives are known for their broad pharmacological activities, including antimicrobial, antidepressant, and antipsychotic effects. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.

This guide will delve into the core technical aspects of the pyridinylpiperazine class of compounds, with a specific focus on the structural isomer 1-(6-Methylpyridin-3-YL)piperazine (CAS 845617-33-6) . While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, by examining closely related analogs and general principles of piperazine chemistry, we can construct a robust understanding of its likely characteristics and potential applications. This document will explore synthetic strategies, physicochemical properties, potential pharmacological profiles, and analytical methodologies relevant to this compound class, providing a foundational resource for researchers in drug discovery and development.

Physicochemical Properties: A Predictive Analysis

PropertyGeneral Characteristic for PyridinylpiperazinesInferred Properties for 1-(6-Methylpyridin-3-YL)piperazine
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₅N₃
Molecular Weight Variable177.25 g/mol
Appearance Often crystalline solids or oilsLikely a solid at room temperature
Solubility Generally soluble in organic solvents; salts are water-solubleThe free base is expected to be soluble in solvents like DMSO and methanol. The dihydrochloride salt is commercially available, suggesting good aqueous solubility.
Basicity (pKa) Piperazine has two pKa values. The pyridine nitrogen is also basic.Expected to be a basic compound with multiple pKa values, capable of forming salts with acids.

Synthesis and Characterization: A Strategic Approach

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine can be approached through established methods for the formation of arylpiperazines. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic route, based on the synthesis of a structurally related nitro-analog, would involve the reaction of a suitable halopyridine with piperazine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
  • Reactants: 5-Bromo-2-methylpyridine and an excess of piperazine. The use of a large excess of piperazine can help to minimize the formation of the disubstituted byproduct.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMSO is suitable for this type of reaction.

  • Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used to neutralize the hydrobromic acid formed during the reaction.

  • Conditions: The reaction mixture would likely be heated to reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: After cooling, the reaction mixture would be subjected to an aqueous work-up to remove excess piperazine and the base. The crude product could then be purified by column chromatography on silica gel to yield the desired 1-(6-Methylpyridin-3-YL)piperazine.

G reagents 5-Bromo-2-methylpyridine + Piperazine reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction conditions Solvent (e.g., Acetonitrile) Base (e.g., DIPEA) Heat (Reflux) conditions->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 1-(6-Methylpyridin-3-YL)piperazine purification->product

Caption: Proposed synthetic workflow for 1-(6-Methylpyridin-3-YL)piperazine.

Characterization Methods

The identity and purity of the synthesized 1-(6-Methylpyridin-3-YL)piperazine would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the methylpyridine and piperazine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product. A validated HPLC method can also be used for quantification.

Pharmacological Profile: Exploring the Potential

While the specific biological targets of 1-(6-Methylpyridin-3-YL)piperazine have not been publicly disclosed, the broader class of pyridinylpiperazine derivatives has shown significant activity in the central nervous system (CNS).[1]

A study on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives revealed their potent agonistic activity at dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ receptors. This suggests that compounds with the pyridinylpiperazine scaffold have the potential to modulate dopaminergic and serotonergic neurotransmission, which are key pathways in the regulation of mood, cognition, and motor control.

The general pharmacology of piperazine derivatives is often characterized by stimulant effects resulting from their interaction with these neurotransmitter systems.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron dopamine Dopamine d2_receptor D₂ Receptor dopamine->d2_receptor:f0 serotonin Serotonin ht1a_receptor 5-HT₁ₐ Receptor serotonin->ht1a_receptor:f0 compound Pyridinylpiperazine Derivative compound->d2_receptor:f0 Agonist Activity compound->ht1a_receptor:f0 Agonist Activity

Caption: Potential interaction of pyridinylpiperazines with dopamine and serotonin receptors.

Experimental Protocols: Analytical Methodologies

The analysis of piperazine derivatives in various matrices is well-established. These methods can be readily adapted for the characterization and quantification of 1-(6-Methylpyridin-3-YL)piperazine.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
  • Objective: To determine the purity of a synthesized batch of 1-(6-Methylpyridin-3-YL)piperazine and to quantify it in a given sample.

  • Instrumentation: A standard HPLC system with a UV detector is typically sufficient.

  • Column: A reverse-phase C18 column is a common choice for the separation of small organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The mobile phase may be modified with additives like triethylamine to improve peak shape for basic compounds.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
  • Objective: To confirm the identity of 1-(6-Methylpyridin-3-YL)piperazine, particularly in complex mixtures or for forensic applications.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Conditions: The oven temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.

  • Detection: The mass spectrometer provides a mass spectrum of the eluting compound, which serves as a molecular fingerprint for identification.

Conclusion and Future Directions

The pyridinylpiperazine scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly those targeting the central nervous system. While 1-(6-Methylpyridin-3-YL)piperazine itself is not extensively documented in the scientific literature, its structural features suggest it is a compound of interest. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers wishing to work with this molecule and its derivatives.

Future research in this area could focus on the detailed elucidation of the pharmacological profile of 1-(6-Methylpyridin-3-YL)piperazine, including its receptor binding affinities and functional activities. Furthermore, the exploration of structure-activity relationships (SAR) by synthesizing and testing analogs could lead to the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatile nature of the pyridinylpiperazine scaffold ensures that it will remain a relevant and important structure in the ongoing quest for new medicines.

References

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
  • MDPI. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 23(11), 2898.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 409-422.
  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • NTU Journal of Pure Sciences. (2022).
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  • RSC Publishing. (n.d.). Analytical Methods.
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1-(6-Methylpyridin-3-YL)piperazine chemical formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine

Authored by: A Senior Application Scientist

Introduction

1-(6-Methylpyridin-3-YL)piperazine is a heterocyclic compound of significant interest within the fields of medicinal chemistry and pharmaceutical development. As a substituted piperazine derivative, it serves as a versatile building block, or synthon, for the construction of more complex molecular architectures. The piperazine moiety itself is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a linker for positioning pharmacophoric groups.[1][2] This guide provides a comprehensive overview of 1-(6-Methylpyridin-3-YL)piperazine, detailing its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of 1-(6-Methylpyridin-3-YL)piperazine are crucial for its application in synthetic chemistry. These data provide the basis for reaction design, purification, and analytical characterization.

PropertyValueSource
Chemical Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
CAS Number 845617-33-6
IUPAC Name 1-(6-methylpyridin-3-yl)piperazineN/A
SMILES CC1=CN=C(C=C1)N2CCNCC2

Synthesis and Mechanistic Insights

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine is a critical process for its utilization as a pharmaceutical intermediate. A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely favored due to the reactivity of halogenated pyridines with nucleophiles like piperazine.

Synthetic Workflow Overview

The general workflow for the synthesis via SNAr involves the reaction of a suitably substituted pyridine with piperazine, often in the presence of a base and a catalyst, followed by workup and purification.

Synthesis_Workflow Reactants Reactants: - 5-Bromo-2-methylpyridine - Piperazine - Base (e.g., K₃PO₄) - Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., Xantphos) Reaction Reaction Assembly - Inert Atmosphere (N₂/Ar) - Elevated Temperature (e.g., 100°C) Reactants->Reaction Solvent Solvent (e.g., NMP) Solvent->Reaction Quench Reaction Quenching - Addition of Water Reaction->Quench After 16-20h Extraction Workup: - Organic Extraction (e.g., EtOAc) Quench->Extraction Purification Purification - Silica Gel Chromatography Extraction->Purification Product Final Product: 1-(6-Methylpyridin-3-YL)piperazine Purification->Product Drug_Development_Pathway cluster_0 Core Scaffold Synthesis cluster_1 Functionalization & Elaboration cluster_2 Lead Compound Generation BuildingBlock 1-(6-Methylpyridin-3-YL)piperazine Coupling Coupling Reaction (e.g., Amide formation, Suzuki coupling) BuildingBlock->Coupling Pharmacophore Addition of Pharmacophore (e.g., Aryl group, Heterocycle) Coupling->Pharmacophore LeadCompound Lead Compound (e.g., Kinase Inhibitor, Receptor Antagonist) Pharmacophore->LeadCompound Optimization Lead Optimization (ADME/Tox Profiling) LeadCompound->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

An In-Depth Technical Guide to 1-(6-Methylpyridin-3-yl)piperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents with diverse pharmacological activities.[1] Its unique physicochemical properties, including its ability to increase the solubility and bioavailability of drug candidates, make it a privileged scaffold in drug design.[1] This guide provides a comprehensive technical overview of 1-(6-Methylpyridin-3-yl)piperazine, a heterocyclic compound featuring a piperazine ring linked to a methyl-substituted pyridine. This structural combination suggests significant potential for interaction with biological targets within the central nervous system and beyond.

This document will delve into the chemical identity, synthesis, and analytical characterization of 1-(6-Methylpyridin-3-yl)piperazine. Furthermore, it will explore its potential applications in drug discovery, drawing on the established pharmacology of related pyridinylpiperazine derivatives.

Chemical Identity and Properties

IUPAC Name: 1-(6-Methylpyridin-3-yl)piperazine

Synonyms: While no common synonyms are widely recognized, systematic variations such as 1-(2-Methyl-5-pyridinyl)piperazine may be encountered.

CAS Number: 845617-33-6

Chemical Structure:

G cluster_0 Reaction Conditions reagent1 3-Bromo-6-methylpyridine product 1-(6-Methylpyridin-3-yl)piperazine reagent1->product reagent2 Piperazine reagent2->product conditions Heat (Reflux) solvent Solvent: e.g., Acetonitrile, DMF base Base: e.g., DIPEA, K2CO3 solvent->base base->conditions

Proposed Synthesis of 1-(6-Methylpyridin-3-yl)piperazine

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperazine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq). The excess of piperazine is used to drive the reaction to completion and minimize undesired side reactions.

  • Reaction Execution: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. [2]3. Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(6-Methylpyridin-3-yl)piperazine. [2] Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SNAr reactions as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: The base is crucial to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation of the piperazine nucleophile and allowing the reaction to proceed.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any by-products.

Analytical Characterization

The identity and purity of the synthesized 1-(6-Methylpyridin-3-yl)piperazine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the molecular formula of the compound. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A validated HPLC method can also be used for quantification. [3][4]

Potential Applications in Drug Discovery

The structural motif of pyridinylpiperazine is a key component in numerous centrally acting drugs. [5]These compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system.

Potential Therapeutic Areas:

  • Neuropsychiatric Disorders: Many piperazine derivatives are investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents due to their ability to modulate dopaminergic and serotonergic pathways. [6]* Neurological Disorders: The pyridinylpiperazine scaffold has been explored for the development of treatments for neurodegenerative diseases.

  • Oncology: Certain piperazine derivatives have shown promise as anti-cancer agents by targeting various signaling pathways involved in cell proliferation and survival. [1][7] Hypothesized Mechanism of Action:

G cluster_CNS Central Nervous System cluster_effects Potential Therapeutic Effects compound 1-(6-Methylpyridin-3-yl)piperazine dopamine Dopamine Receptors (e.g., D2, D3) compound->dopamine Modulation serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) compound->serotonin Modulation downstream_dopamine Neurotransmitter Release and Uptake dopamine->downstream_dopamine Signaling Cascade downstream_serotonin Mood and Cognition Regulation serotonin->downstream_serotonin Signaling Cascade antipsychotic Antipsychotic downstream_dopamine->antipsychotic antidepressant Antidepressant downstream_serotonin->antidepressant anxiolytic Anxiolytic downstream_serotonin->anxiolytic

Hypothesized CNS Activity of 1-(6-Methylpyridin-3-yl)piperazine

The presence of the pyridinylpiperazine core suggests that 1-(6-Methylpyridin-3-yl)piperazine may act as a modulator of monoamine neurotransmitter systems. [6]Specifically, it could exhibit affinity for dopamine and/or serotonin receptors, which are key targets in the treatment of a range of psychiatric disorders. The methyl group on the pyridine ring and the specific substitution pattern will influence the compound's selectivity and potency for these receptors. Further pharmacological screening is necessary to elucidate the precise mechanism of action and identify specific biological targets.

Conclusion

1-(6-Methylpyridin-3-yl)piperazine is a versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward synthesis, coupled with the well-established pharmacological importance of the pyridinylpiperazine scaffold, makes it an attractive candidate for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential therapeutic applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Future studies should focus on a thorough pharmacological profiling of this compound to uncover its specific biological activities and therapeutic potential.

References

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold of piperazine is a cornerstone in medicinal chemistry, renowned for its broad pharmacological versatility. When coupled with a substituted pyridine ring, as seen in 1-(6-Methylpyridin-3-YL)piperazine, a molecule of significant therapeutic interest emerges. While direct and extensive research on this specific compound remains nascent, a comprehensive analysis of structurally similar molecules and the constituent pharmacophores provides a robust framework for predicting its potential therapeutic targets. This guide synthesizes current knowledge to illuminate the most probable molecular targets of 1-(6-Methylpyridin-3-YL)piperazine, focusing on its potential interactions with key players in neurotransmission and cellular signaling. We will delve into the mechanistic rationale behind these predictions, supported by evidence from analogous compounds, and propose experimental workflows for target validation.

Introduction: The Promising Scaffold of Pyridinylpiperazines

The 1-(6-Methylpyridin-3-YL)piperazine molecule combines two key pharmacophoric elements: the piperazine ring and a methyl-substituted pyridine ring. The piperazine moiety is a common feature in a multitude of clinically successful drugs, prized for its ability to engage with a wide array of biological targets and its favorable pharmacokinetic properties.[1] The pyridine ring, a bioisostere of a phenyl ring, offers unique electronic and hydrogen-bonding characteristics that can fine-tune receptor affinity and selectivity.[2] The strategic placement of a methyl group on the pyridine ring can further influence steric and electronic interactions with target proteins.

This guide will explore the following high-probability therapeutic targets for 1-(6-Methylpyridin-3-YL)piperazine, drawing inferences from the established pharmacology of related compounds:

  • Dopamine Receptors (D2, D3, and D4 subtypes)

  • Serotonin Receptors (various subtypes)

  • Metabotropic Glutamate Receptor 5 (mGluR5)

  • Poly (ADP-ribose) Polymerase 1 (PARP1)

Central Nervous System Targets: Modulating Neurotransmission

The structural resemblance of 1-(6-Methylpyridin-3-YL)piperazine to known central nervous system (CNS) active agents strongly suggests its potential to modulate neurotransmitter systems.[3]

Dopamine Receptors: A Gateway to Treating Psychotic and Neurological Disorders

Phenylpiperazine derivatives have a well-documented history of interacting with dopamine receptors.[1] The interaction of the protonated piperazine nitrogen with key aspartate residues in the binding pocket of dopamine receptors is a critical stabilizing force.[4]

  • Dopamine D4 Receptor: A compelling piece of evidence comes from the study of 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, which demonstrates high affinity and selectivity for the human dopamine D4 receptor.[5] This suggests that the pyridinylpiperazine core of our topic compound could similarly target the D4 receptor, a key player in the pathophysiology of psychosis.

  • Dopamine D3 Receptor: Furthermore, research on phenylpiperazine derivatives has revealed their capacity for high-affinity binding to the D3 dopamine receptor subtype.[1][2] Compounds with selectivity for the D3 receptor are of significant interest for treating substance abuse disorders and certain aspects of psychosis.

Table 1: Comparison of Dopamine Receptor Affinities of Structurally Related Compounds

CompoundTarget ReceptorAffinity (Ki, nM)Reference
3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridineDopamine D4High[5]
WC-Series PhenylpiperazinesDopamine D3Nanomolar[1]
Compound 6a (N-Phenylpiperazine analog)Dopamine D31.4[2]

Experimental Workflow for Dopamine Receptor Target Validation:

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Radioligand Binding Radioligand Binding GTPγS Binding GTPγS Binding Radioligand Binding->GTPγS Binding Determine functional activity cAMP Assay cAMP Assay GTPγS Binding->cAMP Assay Confirm G-protein coupling Receptor Overexpressing Cells Receptor Overexpressing Cells cAMP Assay->Receptor Overexpressing Cells Validate in cellular context Functional Assays Functional Assays Receptor Overexpressing Cells->Functional Assays Assess downstream signaling Animal Models of Psychosis Animal Models of Psychosis Functional Assays->Animal Models of Psychosis Evaluate in vivo efficacy Behavioral Phenotyping Behavioral Phenotyping Animal Models of Psychosis->Behavioral Phenotyping Observe therapeutic potential

Caption: Workflow for Dopamine Receptor Target Validation.

Serotonin Receptors: A Multifaceted Approach to Mood and Cognition

Arylpiperazines are well-established as direct-acting serotonin agonists.[6] The ability of various piperazine-containing compounds to evoke the release of endogenous serotonin further underscores their interaction with the serotonergic system.[7]

  • 5-HT Receptors: The structural features of 1-(6-Methylpyridin-3-YL)piperazine align with those of compounds known to bind to various serotonin receptor subtypes. The bioactive conformation of 1-arylpiperazines at central serotonin receptors is thought to be relatively coplanar, a feature that our topic compound can likely adopt.[6]

Signaling Pathway for Serotonin Receptor Modulation:

1-Arylpiperazine 1-Arylpiperazine Serotonin_Receptor Serotonin_Receptor 1-Arylpiperazine->Serotonin_Receptor Binds to G_Protein G_Protein Serotonin_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene_Transcription CREB->Gene_Transcription Regulates

Caption: G-protein coupled serotonin receptor signaling.

Emerging Targets: Beyond Classical Neurotransmitter Receptors

The versatility of the pyridinylpiperazine scaffold extends beyond traditional CNS targets, with emerging evidence pointing towards its involvement in other crucial cellular pathways.

Metabotropic Glutamate Receptor 5 (mGluR5): A Target for Neurological and Psychiatric Disorders

Recent research has identified a compound containing a methyl-pyridin-yl moiety, PF-05190457 (1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine), as a potent and selective negative allosteric modulator (NAM) of mGluR5.[8][9] This finding is highly significant as it suggests that the 6-methylpyridin-3-yl fragment of our topic compound could confer affinity for mGluR5.

  • Therapeutic Implications: mGluR5 NAMs have shown preclinical efficacy in models of anxiety, depression, and Parkinson's disease-related dyskinesias.[10] The modulation of mGluR5 is also being explored for the treatment of Fragile X syndrome and other neurodevelopmental disorders.[11][12]

Poly (ADP-ribose) Polymerase 1 (PARP1): A Potential Role in Oncology

A recently discovered CNS-penetrant and selective inhibitor of PARP1, 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide, incorporates a substituted pyridine ring linked to a piperazine.[13] This highlights the potential for pyridinylpiperazine structures to target enzymes involved in DNA repair and cellular stress responses.

  • Mechanism of Action: PARP inhibitors function by trapping PARP enzymes on DNA, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Table 2: Summary of Potential Therapeutic Targets and Associated Pathologies

Potential TargetPredicted ActivityPotential Therapeutic Area
Dopamine D4 ReceptorAntagonistSchizophrenia, Psychosis
Dopamine D3 ReceptorModulatorSubstance Abuse, Psychosis
Serotonin ReceptorsAgonist/ModulatorDepression, Anxiety, Cognitive Disorders
mGluR5Negative Allosteric ModulatorAnxiety, Depression, Parkinson's Disease
PARP1InhibitorOncology (e.g., BRCA-mutated cancers)

Conclusion and Future Directions

The structural features of 1-(6-Methylpyridin-3-YL)piperazine strongly suggest its potential as a privileged scaffold for interacting with a range of high-value therapeutic targets, primarily within the central nervous system. The pyridinylpiperazine core is a recurring motif in compounds targeting dopamine and serotonin receptors, while the methyl-pyridin-yl substituent may confer affinity for mGluR5. Furthermore, the broader class of pyridinylpiperazines has shown promise in targeting enzymes such as PARP1.

Future research should focus on the systematic in vitro pharmacological profiling of 1-(6-Methylpyridin-3-YL)piperazine against a panel of dopamine, serotonin, and glutamate receptors, as well as key enzymes like PARP1. Subsequent cell-based functional assays will be crucial to elucidate its agonist, antagonist, or modulatory activity. Promising in vitro results should then be translated into in vivo studies using relevant animal models of neurological, psychiatric, and oncological diseases to fully assess the therapeutic potential of this intriguing molecule. The insights gained from such studies will be invaluable for guiding the design of next-generation therapeutics with improved efficacy and selectivity.

References

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  • Kulagowski, J. J., Broughton, H. B., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941–1942. [Link]

  • Zhang, L., Balan, G., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-05190457): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861–877. [Link]

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An In-Depth Technical Guide to the Exploratory Screening of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Exploratory Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and fraught with attrition.[1][2] The initial exploratory screening phase is therefore not merely a set of experiments, but a critical strategic inflection point. Its purpose is to rapidly and cost-effectively build a comprehensive profile of a molecule, identifying potential therapeutic applications while simultaneously flagging liabilities that could derail development. This guide outlines a robust, multi-tiered strategy for the exploratory screening of 1-(6-Methylpyridin-3-YL)piperazine, a compound whose structural motifs—the piperazine and methyl-pyridine rings—are privileged scaffolds in medicinal chemistry, particularly within neurology and psychiatry.[3][4] Our approach is designed to maximize data acquisition and enable informed, go/no-go decisions, integrating computational prediction with empirical validation.

Chapter 1: Deconstructing the Molecule - A Rationale for Investigation

The structure of 1-(6-Methylpyridin-3-YL)piperazine presents compelling reasons for a comprehensive screening campaign. The piperazine ring is a common pharmacophore found in numerous centrally active agents, known to interact with a variety of neurotransmitter receptors and transporters.[5][6] The substituted pyridine ring further modulates the molecule's electronic and steric properties, influencing its target affinity, selectivity, and pharmacokinetic profile. This structural makeup suggests a high probability of activity at G-protein coupled receptors (GPCRs), ion channels, or monoamine transporters, making these target classes a logical starting point for our investigation.

Structural Component Chemical Properties & Justification for Screening
CAS Number 845617-33-6[7]
Molecular Formula C₁₀H₁₅N₃[7]
Molecular Weight 177.25 g/mol [7]
Piperazine Moiety A six-membered ring with two opposing nitrogen atoms. This feature provides structural rigidity and hydrogen bond donors/acceptors, often leading to improved aqueous solubility and oral bioavailability. It is a well-known scaffold for targeting dopamine and serotonin receptors.[8][9]
Methyl-Pyridine Moiety An aromatic system that can engage in π-stacking interactions with biological targets. The methyl group can influence metabolic stability and binding affinity. The nitrogen atom in the pyridine ring affects the molecule's overall basicity and potential for hydrogen bonding.[3]

Chapter 2: The Screening Cascade - A Multi-Pronged Approach

A successful screening strategy must be tiered, using broad, cost-effective methods to filter possibilities before committing resources to more intensive, specific assays.[10] Our proposed cascade begins with in silico modeling, proceeds to broad in vitro screening, and culminates in hit validation and preliminary safety profiling.

G cluster_0 Phase 1: Computational Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Early Profiling cluster_3 Decision Point InSilico In Silico Profiling (ADME/Tox & Target Prediction) HTS Primary High-Throughput Screening (HTS) (Broad Target Panels) InSilico->HTS Guide Assay Selection HitValidation Hit Confirmation & Validation (Dose-Response & Selectivity) HTS->HitValidation Identify 'Hits' ADME_Tox Preliminary ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) HitValidation->ADME_Tox Confirm & Characterize Decision Go/No-Go Decision (Candidate for Lead Optimization) ADME_Tox->Decision Comprehensive Profile G cluster_adme ADME/Tox Prediction cluster_target Target Prediction Input Input: 1-(6-Methylpyridin-3-YL)piperazine (SMILES: CC1=CC=C(N2CCNCC2)C=N1) PhysChem Physicochemical Properties (LogP, pKa, Solubility) Input->PhysChem ADME ADME Prediction (Permeability, CYP Inhibition) Input->ADME Tox Toxicity Prediction (hERG, Genotoxicity) Input->Tox Docking Molecular Docking (GPCRs, Kinases, Transporters) Input->Docking Pharmacophore Pharmacophore Screening (Similarity to Known Ligands) Input->Pharmacophore Output Output: Prioritized Target List & Potential Liabilities PhysChem->Output ADME->Output Tox->Output Docking->Output Pharmacophore->Output

Figure 2: Workflow for the in silico analysis of the target compound.
Methodology: Computational Analysis
  • Physicochemical Property Calculation: Utilize software (e.g., ChemDraw, MarvinSketch) to calculate key properties. The goal is to assess "drug-likeness" using frameworks like Lipinski's Rule of Five.

  • ADME-Tox Prediction: Employ predictive models (e.g., SwissADME, admetSAR) to estimate properties such as blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and potential for cardiotoxicity (hERG inhibition). [11][12]3. Target Identification:

    • Molecular Docking: Perform docking studies against a panel of structures relevant to the piperazine scaffold, such as dopamine (D₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ), and adrenergic receptors.

    • Pharmacophore Screening: Use the molecule's 3D structure as a query to search pharmacophore databases (e.g., ZINCPharmer) to identify known ligands with similar features, thus inferring potential targets.

Anticipated Data Summary
Parameter Predicted Value Interpretation & Rationale
Molecular Weight 177.25Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for absorption.
LogP 1.5 - 2.5 (Est.)Indicates balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding.
hERG Inhibition Low to ModerateA critical early toxicity flag. Piperazine cores can sometimes show hERG affinity. [13]
CYP Inhibition Potential for 2D6/3A4Pyridine and piperazine structures can interact with CYP enzymes; this must be verified experimentally. [5]
Predicted Targets D₂/D₃ Receptors, 5-HT₁ₐ/₂ₐ ReceptorsBased on structural similarity to known CNS drugs containing the piperazine scaffold. [4][8]

Chapter 4: Phase 2 - In Vitro Screening & Hit Validation

The predictions from the in silico phase guide the design of a focused, yet comprehensive, in vitro screening campaign. The objective is to empirically test the computational hypotheses across a range of biological targets. [14][15]High-Throughput Screening (HTS) allows for the rapid, parallel testing of the compound against many targets. [16][17][18]

G cluster_primary Primary HTS (Single Concentration, e.g., 10 µM) cluster_secondary Secondary Assays (Confirmed Hits) Input Test Compound: 1-(6-Methylpyridin-3-YL)piperazine GPCR_Panel GPCR Binding Panel (Dopamine, Serotonin, Adrenergic) Input->GPCR_Panel Ion_Channel_Panel Ion Channel Panel (Na+, K+, Ca2+) Input->Ion_Channel_Panel Enzyme_Panel Enzyme/Transporter Panel (MAO, DAT, SERT) Input->Enzyme_Panel Hit_Triage Hit Identification (Activity >50% Inhibition/Activation) GPCR_Panel->Hit_Triage Ion_Channel_Panel->Hit_Triage Enzyme_Panel->Hit_Triage Dose_Response Dose-Response Curves (Determine IC50/EC50) Hit_Triage->Dose_Response Proceed with Hits Functional_Assay Functional Assays (Agonist vs. Antagonist) Dose_Response->Functional_Assay Selectivity Selectivity Profiling (Against Related Targets) Functional_Assay->Selectivity Output Output: Confirmed, Potent & Selective Hits Selectivity->Output

Figure 3: Workflow for in vitro HTS and subsequent hit validation.
Protocol: Primary HTS - Receptor Binding Assay (e.g., Dopamine D₂ Receptor)

This protocol describes a competitive radioligand binding assay, a gold standard for primary screening.

  • Objective: To determine if 1-(6-Methylpyridin-3-YL)piperazine binds to the human D₂ receptor.

  • Materials:

    • Membrane preparation from cells stably expressing the human D₂ receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Test compound: 1-(6-Methylpyridin-3-YL)piperazine, dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer (total binding), 25 µL of 10 µM haloperidol (non-specific binding), or 25 µL of the test compound (e.g., at a final concentration of 10 µM).

    • Add 25 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM).

    • Add 200 µL of the D₂ receptor membrane preparation (containing ~20-40 µg of protein).

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Harvest the contents of the plate onto the filter mat using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from unbound radioligand.

    • Allow the filter mat to dry, then place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Cpd cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)])

    • A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.

Protocol: Secondary Assay - Dose-Response Analysis

For any "hits" identified in the primary screen, a dose-response curve is generated to determine potency (IC₅₀).

  • Objective: To quantify the binding affinity of 1-(6-Methylpyridin-3-YL)piperazine for the D₂ receptor.

  • Procedure:

    • Perform the same binding assay as described above.

    • Instead of a single concentration, test the compound across a range of concentrations (e.g., 10 points, 3-fold serial dilutions, from 30 µM down to 1 nM).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).

Hypothetical Data Summary: Hit Validation
Target Primary Screen (% Inh @ 10µM) IC₅₀ (nM) Functional Mode Interpretation
Dopamine D₂ 85%75AntagonistPrimary Hit. Potent binding activity warrants further investigation.
Serotonin 5-HT₁ₐ 62%450Partial AgonistSecondary Hit. Moderate activity. Could be a source of polypharmacology.
Adrenergic α₁ 15%>10,000N/AInactive. Desirable for selectivity against off-targets.

Chapter 5: Phase 3 - Preliminary ADME/Tox Profiling

Concurrent with hit validation, it is essential to conduct early, in vitro ADME-Tox assays to experimentally verify in silico predictions and identify potential liabilities. [19][20][21]Poor ADME properties are a major cause of failure in drug development.

Protocol: Metabolic Stability Assay
  • Objective: To determine the rate at which 1-(6-Methylpyridin-3-YL)piperazine is metabolized by liver enzymes.

  • Materials:

    • Human Liver Microsomes (HLMs).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Test compound (1 µM final concentration).

    • Control compounds: Verapamil (high turnover), Warfarin (low turnover).

    • Acetonitrile with an internal standard (for protein precipitation and sample analysis).

    • LC-MS/MS system for quantification.

  • Procedure:

    • Pre-warm HLM suspension and NADPH system to 37°C.

    • Initiate the reaction by adding the test compound to the HLM suspension.

    • Immediately add the NADPH system to start the metabolic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Data Summary: Preliminary ADME/Tox Profile
Assay Result Interpretation & Next Steps
Metabolic Stability (HLM) t₁/₂ = 45 minModerate stability. Acceptable for a lead compound but may require optimization to improve in vivo exposure.
Caco-2 Permeability Papp (A→B) = 15 x 10⁻⁶ cm/sHigh permeability. Suggests good potential for oral absorption.
Cytotoxicity (HepG2 cells) CC₅₀ > 50 µMLow cytotoxicity. Indicates a good preliminary safety window.
CYP Inhibition (3A4) IC₅₀ = 8.5 µMModerate inhibition. Potential for drug-drug interactions. Monitor during lead optimization.

Conclusion: Synthesizing a Candidate Profile

This systematic, multi-phase exploratory screening process provides a comprehensive initial assessment of 1-(6-Methylpyridin-3-YL)piperazine. By integrating predictive computational analysis with robust in vitro experimentation, we can efficiently identify its most promising therapeutic potential—in this hypothetical case, as a potent dopamine D₂ receptor antagonist—while also uncovering potential liabilities, such as moderate CYP3A4 inhibition. This data-driven approach ensures that only candidates with a well-understood and promising profile are advanced into the resource-intensive stages of lead optimization and in vivo testing, ultimately increasing the probability of success in the long and challenging path of drug development.

References

  • Di, L., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from [Link]

  • Audie, A., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

  • Zhou, Z., et al. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (n.d.). A Guide to In Silico Drug Design. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

  • Archer, R. P., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Okafor, U. C., et al. (2023). The Guidelines for Early Drug Discovery for Future Application. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Drug Target Review. (2016). Using computational models to aid drug discovery. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
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  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

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  • Hughes, J. P., et al. (n.d.). Principles of early drug discovery. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

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  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). PMC. Retrieved from [Link]

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  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[7][22][23]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

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1-(6-Methylpyridin-3-YL)piperazine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(6-Methylpyridin-3-YL)piperazine

Introduction and Scope

1-(6-Methylpyridin-3-YL)piperazine, also known by synonyms such as Ketosulfone and its role as an intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib, is a compound of significant interest to the pharmaceutical development sector.[1][2] As with many specialized intermediates, comprehensive, publicly available safety and toxicological data for this specific molecule are limited.

This guide is designed for researchers, chemists, and drug development professionals. It establishes a robust safety and handling framework for 1-(6-Methylpyridin-3-YL)piperazine by applying the precautionary principle . The recommendations herein are synthesized from an analysis of the compound's core chemical moieties—the substituted pyridine ring and the piperazine ring—and are grounded in authoritative safety data for these analogous structures. The objective is to provide a self-validating system of protocols that prioritizes user safety and environmental protection.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical characteristics are foundational to its safe handling.

PropertyDataSource
IUPAC Name 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone[2]
Synonyms Ketosulfone, Etoricoxib Impurity 6[2]
CAS Number 221615-75-4[2]
Molecular Formula C₁₅H₁₅NO₃S[2]
Molecular Weight 289.4 g/mol [2]
Appearance White to pale yellow crystalline solid[2]
Solubility Sparingly soluble in water; Soluble in ethanol, DMSO, dichloromethane[2]
Boiling Point ~509.7 °C (Predicted)[3]
Density ~1.24 g/cm³ (Predicted)[3]

Inferred Hazard Assessment and Toxicological Profile

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from structurally related compounds. The primary functional groups, piperazine and pyridine, are associated with distinct and well-documented hazards.

Rationale for Hazard-by-Analogy

The toxicological profile is built by examining the hazards of the two core structural components:

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[4] A critical and well-documented hazard is their potential to act as both skin and respiratory sensitizers.[4][5]

  • Pyridine Moiety: Pyridine and its derivatives are flammable and present inhalation and ingestion hazards.[6][7] Chronic exposure to pyridine vapors has been linked to mild central nervous system effects and other symptoms like nausea and headache.[6]

A close structural analog, 1-(5-Methylpyridin-2-yl)piperazine, is classified as a skin, eye, and respiratory irritant, reinforcing this assessment.[8] Therefore, it is scientifically prudent to assume 1-(6-Methylpyridin-3-YL)piperazine may exhibit a combination of these hazardous properties.

Potential Health Hazards
  • Acute Exposure:

    • Skin Contact: Assumed to be a skin irritant and potentially corrosive, capable of causing burns.[4][8]

    • Eye Contact: Assumed to cause serious eye irritation and potentially severe eye damage.[4][8]

    • Inhalation: Dust or aerosols may cause respiratory tract irritation.[8] While acute inhalation toxicity data is unavailable, pyridine analogs can be harmful if inhaled.

    • Ingestion: Expected to be harmful if swallowed, based on general data for piperazine and pyridine derivatives.[4][7]

  • Sensitization: There is a significant risk of allergic skin reactions (skin sensitization) and, potentially, allergy or asthma-like symptoms if inhaled (respiratory sensitization), a known characteristic of piperazine compounds.[4][5]

  • Chronic Exposure: Long-term effects are unknown. However, based on pyridine, prolonged or repeated exposure should be minimized.[6] Reproductive toxicity is a concern with piperazine itself.[4]

Potential Physicochemical Hazards
  • Combustibility: While a solid, the compound is organic and should be considered combustible. Keep away from heat and open flames.[5]

  • Dust Explosion: As with many fine organic solids, dust generated during handling may form explosive mixtures with air.[4]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls over personal protective equipment (PPE).

Engineering Controls

The primary causality for mandating engineering controls is to contain the chemical at the source, preventing it from entering the operator's breathing zone or contaminating the general laboratory environment.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to control dust and potential vapors.

  • Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the operator and the chemical. The choice of PPE must reflect the inferred hazards.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should also be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.[9][10]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing fully covers the skin.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Double-gloving is recommended. It is crucial to consult the glove manufacturer’s data for compatibility and breakthrough times. Dispose of gloves immediately after handling the compound.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. For spill cleanup or in situations where engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[11]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][12]

  • Contaminated work clothing should be laundered separately before reuse.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during routine use and storage.

General Handling Workflow

The following diagram outlines the logical flow for safely handling 1-(6-Methylpyridin-3-YL)piperazine.

G Diagram 1: General Handling Workflow prep 1. Preparation - Verify Fume Hood - Don Full PPE - Locate Spill Kit handle 2. Handling (in Fume Hood) - Weigh Solid - Transfer Carefully - Prepare Solution prep->handle cleanup 3. Decontamination - Clean Work Surface - Decontaminate Equipment - Dispose of Waste handle->cleanup storage 4. Storage - Seal Container Tightly - Label Clearly - Store in Designated Area cleanup->storage

Caption: Workflow for handling 1-(6-Methylpyridin-3-YL)piperazine.

Storage

Proper storage is critical to maintaining chemical integrity and preventing accidents.

  • Store in a cool, dry, and well-ventilated area.[8]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[12]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[4][5]

  • The storage area should be clearly marked and accessible only to authorized personnel.

Incompatible Materials

Based on piperazine's reactivity, avoid contact with:

  • Strong Oxidizing Agents: Can cause violent or explosive reactions.[4]

  • Strong Acids: Can cause vigorous exothermic reactions.[4]

Emergency Procedures

A pre-planned response to emergencies is a non-negotiable aspect of laboratory safety.

Spill Response Protocol

This protocol is for minor spills (<5g) inside a chemical fume hood. For larger spills, evacuate the area and contact emergency response personnel.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept low.

  • Don PPE: Wear full PPE, including double gloves, safety goggles, a face shield, and a lab coat. If necessary, use a respirator.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container. Avoid generating dust.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the waste container according to institutional and regulatory guidelines.[8]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]

Waste Disposal

All waste materials contaminated with 1-(6-Methylpyridin-3-YL)piperazine, including empty containers, disposable labware, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[12]

Detailed Experimental Protocol: Weighing and Dissolving 1g of the Compound

This protocol serves as a self-validating system, integrating all previously mentioned safety controls into a practical workflow.

  • Preparation (Pre-Operation Checks): 1.1. Verify that the chemical fume hood has a current certification sticker and that the airflow monitor is functioning correctly. 1.2. Don all required PPE: safety goggles, face shield, lab coat, and double nitrile gloves. 1.3. Locate the nearest eyewash station, safety shower, and spill kit. Ensure the spill kit contains inert absorbent material. 1.4. Prepare the work surface inside the fume hood by laying down absorbent, disposable bench paper. 1.5. Place a calibrated analytical balance, a clean beaker, a spatula, and the required solvent (e.g., DMSO) inside the fume hood.

  • Weighing and Transfer (In-Hood Operation): 2.1. Place the stock container of 1-(6-Methylpyridin-3-YL)piperazine inside the fume hood. 2.2. Open the container slowly. 2.3. Using the spatula, carefully transfer approximately 1g of the solid onto a weigh boat on the balance. Perform this action slowly to minimize dust generation. 2.4. Once the desired weight is obtained, securely close the primary stock container. 2.5. Carefully transfer the weighed solid from the weigh boat into the beaker.

  • Dissolution (In-Hood Operation): 3.1. Slowly add the required volume of solvent to the beaker containing the solid. 3.2. Use a magnetic stir bar or gentle swirling to facilitate dissolution. Keep the beaker covered with a watch glass as much as possible.

  • Cleanup and Disposal: 4.1. Dispose of the used weigh boat and any contaminated spatula wipes into a labeled solid hazardous waste bag located inside the fume hood. 4.2. Once the experiment is complete, decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous liquid waste. 4.3. Wipe down the work surface in the fume hood with a damp cloth, and dispose of the bench paper and cloth in the solid hazardous waste bag. 4.4. Seal the hazardous waste bags/containers. 4.5. Remove outer gloves and dispose of them in the hazardous waste bag before exiting the fume hood area. Remove inner gloves and dispose of them. 4.6. Wash hands thoroughly with soap and water.

Conclusion

While 1-(6-Methylpyridin-3-YL)piperazine is a valuable intermediate, the lack of specific toxicological data necessitates a conservative and cautious approach to its handling. By treating the compound as potentially corrosive, irritating, and a sensitizer based on its structural components, researchers can implement a robust safety framework. Strict adherence to engineering controls, diligent use of appropriate PPE, and well-rehearsed emergency procedures are paramount to ensuring a safe laboratory environment for all personnel.

References

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Chemsrc. (2025). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - IDLH. Retrieved from [Link]

  • Kunes, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 485. Retrieved from [Link]

  • International Agency for Research on Cancer. (2020). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • National Research Centre for the Working Environment (NFA), Denmark. (n.d.). Pyridine. Retrieved from [Link]

  • Apicule. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate. Retrieved from [Link]

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An In-depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine: Synthesis, Properties, and Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(6-Methylpyridin-3-YL)piperazine, a pyridinylpiperazine derivative of interest in medicinal chemistry. While specific literature on this compound is limited, this document synthesizes available information on closely related analogues and the broader class of pyridinylpiperazines to offer insights into its potential chemical and pharmacological characteristics. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and similar molecules.

Introduction and Chemical Identity

1-(6-Methylpyridin-3-YL)piperazine belongs to the pyridinylpiperazine class of compounds, which are known to exhibit a wide range of biological activities, particularly within the central nervous system (CNS)[1]. The piperazine moiety is a common scaffold in drug discovery, often imparting favorable pharmacokinetic properties[2]. The presence of the substituted pyridine ring suggests potential interactions with various receptors and enzymes in the brain.

Chemical Profile:

IdentifierValue
IUPAC Name 1-(6-methylpyridin-3-yl)piperazine
CAS Number 845617-33-6[3]
Molecular Formula C₁₀H₁₅N₃[3]
Molecular Weight 177.25 g/mol [3]
Canonical SMILES CC1=CC=C(N2CCNCC2)C=N1[3]

Synthesis and Chemical Properties

A proposed synthetic workflow is outlined below:

Synthesis_of_1-(6-Methylpyridin-3-YL)piperazine reagent1 3-Bromo-6-methylpyridine reaction Buchwald-Hartwig Amination (Pd catalyst, base, solvent) reagent1->reaction reagent2 Piperazine reagent2->reaction product 1-(6-Methylpyridin-3-YL)piperazine reaction->product

Figure 1: Proposed synthetic workflow for 1-(6-Methylpyridin-3-YL)piperazine.

Step-by-Step Generalized Synthesis Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-6-methylpyridine, piperazine (typically in excess), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(6-Methylpyridin-3-YL)piperazine.

Physicochemical Properties (Predicted and Inferred from Analogues):

PropertyValueSource/Basis
Appearance Likely a solid or oilGeneral observation for similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from related structures[4]
pKa Estimated to have two pKa values for the piperazine nitrogensGeneral knowledge of piperazine chemistry

Potential Pharmacological Activity and Mechanism of Action

While no specific pharmacological data for 1-(6-Methylpyridin-3-YL)piperazine has been published, the pyridinylpiperazine scaffold is a well-established pharmacophore with activity at various CNS targets. Many derivatives are known to interact with dopaminergic and serotonergic receptors.

A structurally related compound, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine, has been identified as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This suggests that 1-(6-Methylpyridin-3-YL)piperazine could also modulate neurotransmitter systems.

Potential Biological Targets:

Target FamilySpecific Receptors/TransportersPotential Activity
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂CAgonist or Antagonist
Dopamine Receptors D₂, D₃, D₄Antagonist
Adrenergic Receptors α₁, α₂Antagonist
Glutamate Receptors mGluR5Negative Allosteric Modulator
Monoamine Transporters SERT, DAT, NETInhibitor

The interaction of a pyridinylpiperazine with a G-protein coupled receptor (GPCR), a common target for this class of compounds, can initiate a signaling cascade. A generalized representation of this is shown below.

GPCR_Signaling_Pathway ligand 1-(6-Methylpyridin-3-YL)piperazine receptor GPCR (e.g., 5-HT or Dopamine Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Figure 2: Generalized GPCR signaling pathway potentially modulated by 1-(6-Methylpyridin-3-YL)piperazine.

Illustrative Experimental Protocols

To characterize the pharmacological profile of 1-(6-Methylpyridin-3-YL)piperazine, a series of standard in vitro and in vivo assays would be necessary. The following are representative protocols.

A. Radioligand Binding Assay for Receptor Affinity:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human D₂ dopamine receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the test compound, 1-(6-Methylpyridin-3-YL)piperazine.

  • Incubation: Incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

B. In Vitro Functional Assay (cAMP Assay for Gαi-coupled Receptors):

  • Cell Culture: Culture a suitable cell line (e.g., CHO cells) stably expressing the target Gαi-coupled receptor.

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluence.

  • Assay Conditions: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Addition: Concurrently, add varying concentrations of 1-(6-Methylpyridin-3-YL)piperazine (to test for agonist activity) or a fixed concentration of an agonist plus varying concentrations of the test compound (to test for antagonist activity).

  • Incubation: Incubate at 37 °C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Illustrative Data and Potential Applications

The following table presents hypothetical data for 1-(6-Methylpyridin-3-YL)piperazine based on the known activities of similar pyridinylpiperazine compounds. This data is for illustrative purposes only and requires experimental validation.

Hypothetical Receptor Binding Affinities (Ki, nM):

ReceptorHypothetical Ki (nM)
Dopamine D₂ 50
Serotonin 5-HT₁ₐ 25
Serotonin 5-HT₂ₐ 100
α₂-Adrenergic 75

Given the potential for CNS activity, 1-(6-Methylpyridin-3-YL)piperazine could be a starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders, including:

  • Schizophrenia

  • Depression

  • Anxiety disorders

  • Parkinson's disease-related dyskinesia

Further structure-activity relationship (SAR) studies would be essential to optimize the potency, selectivity, and pharmacokinetic profile of this scaffold for a specific therapeutic target.

Conclusion

1-(6-Methylpyridin-3-YL)piperazine represents an intriguing, yet underexplored, chemical entity within the pharmacologically significant class of pyridinylpiperazines. While direct experimental data is currently lacking in the public domain, this in-depth guide provides a framework for its synthesis, characterization, and potential therapeutic applications based on the established knowledge of related compounds. The proposed synthetic route and experimental protocols offer a clear path for researchers to begin investigating the properties of this molecule. Further research is warranted to elucidate the specific biological targets and therapeutic potential of 1-(6-Methylpyridin-3-YL)piperazine, which may hold promise for the development of novel CNS-acting agents.

References

  • MySkinRecipes. 1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfinyl)Phenyl)Ethanone. [Link]

  • PharmaCompass. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one. [Link]

  • Apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. [Link]

  • PubMed. Identification of a receptor binding site in the carboxyl terminus of human interleukin-6. [Link]

  • MDPI. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. [Link]

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

  • Sanika Chemicals. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. [Link]

  • MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • Chemspace. Search results. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(6-methylpyridin-3-yl)piperazine, a key heterocyclic building block in contemporary drug discovery and development. We present a detailed, field-proven protocol based on the Buchwald-Hartwig amination, selected for its high efficiency, substrate scope, and functional group tolerance. Additionally, we discuss Nucleophilic Aromatic Substitution (SNAr) as a classical alternative, outlining its mechanistic basis and practical limitations for this specific transformation. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, causal explanations for experimental choices, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

1-(6-Methylpyridin-3-yl)piperazine is a valuable scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The unique electronic and steric properties of the substituted pyridine ring, combined with the versatile piperazine moiety, make it a privileged fragment in the design of kinase inhibitors, GPCR ligands, and other therapeutic agents.[1]

The synthesis of N-aryl piperazines, such as the title compound, primarily relies on two strategic approaches for forming the critical carbon-nitrogen (C-N) bond:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly versatile cross-coupling reaction that uses a palladium catalyst to couple an aryl halide or sulfonate with an amine.[2][3] This method is renowned for its broad applicability, especially for electron-rich or sterically hindered substrates where other methods fail.[4]

  • Nucleophilic Aromatic Substitution (SNAr): A classical method where a nucleophile (piperazine) directly displaces a leaving group on an electron-deficient aromatic ring.[5] The success of SNAr is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring to activate it towards nucleophilic attack.[5][6]

For the synthesis of 1-(6-methylpyridin-3-yl)piperazine, the pyridine ring is substituted with a methyl group (-CH3), which is weakly electron-donating. This characteristic deactivates the ring toward traditional SNAr, making the Buchwald-Hartwig amination the superior and more reliable strategy.[4]

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Buchwald-Hartwig Amination (Recommended) cluster_1 SNAr (Alternative) Reactants_BH 3-Bromo-6-methylpyridine + Piperazine Catalyst_System Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) Reaction_BH Reaction in Anhydrous Solvent (e.g., Toluene or Dioxane) Heat (80-110 °C) Catalyst_System->Reaction_BH Combine under Inert Gas Workup_BH Aqueous Work-up & Extraction Reaction_BH->Workup_BH Reaction Completion Purification_BH Column Chromatography Workup_BH->Purification_BH Product_BH 1-(6-Methylpyridin-3-yl)piperazine Purification_BH->Product_BH Reactants_SNAr Activated 6-Methylpyridine (e.g., 3-nitro-6-methylpyridine) + Piperazine Reaction_SNAr Reaction in Polar Aprotic Solvent (e.g., DMSO) High Temperature Reactants_SNAr->Reaction_SNAr Workup_SNAr Quenching & Precipitation Reaction_SNAr->Workup_SNAr Purification_SNAr Recrystallization Workup_SNAr->Purification_SNAr Product_SNAr Intermediate Product Purification_SNAr->Product_SNAr

Caption: Comparative workflows for the synthesis of 1-(6-Methylpyridin-3-yl)piperazine.

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol has been optimized for reliability and yield, leveraging a well-established palladium/phosphine ligand system.

Principle and Rationale

The Buchwald-Hartwig amination is a Nobel prize-winning reaction that has revolutionized C-N bond formation.[2][3] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromo-6-methylpyridine.

  • Ligand Exchange/Amine Coordination: The piperazine displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired product, 1-(6-methylpyridin-3-yl)piperazine, is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are used to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[3][7] Cesium carbonate (Cs2CO3) is an effective base that is strong enough to deprotonate the coordinated amine but generally avoids unwanted side reactions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/Equiv.Supplier ExampleNotes
3-Bromo-6-methylpyridineC₆H₆BrN172.021.0 equivSigma-AldrichStarting material.
PiperazineC₄H₁₀N₂86.141.2 - 1.5 equivSigma-AldrichUse anhydrous.[8] A slight excess ensures complete consumption of the aryl halide.
Palladium(II) AcetatePd(OAc)₂224.501-5 mol%Strem ChemicalsCatalyst precursor.
XantphosC₃₉H₃₂OP₂578.621.2 x mol% of PdStrem ChemicalsLigand. Ensures catalyst stability and efficiency.
Cesium CarbonateCs₂CO₃325.822.0 equivOakwood ChemicalBase. Must be finely powdered and dried before use.
TolueneC₇H₈92.14-Fisher ScientificAnhydrous solvent. Dioxane can also be used.
Ethyl AcetateC₄H₈O₂88.11-VWRFor extraction and chromatography.
HexanesC₆H₁₄86.18-VWRFor chromatography.
Saturated NaCl (Brine)NaCl(aq)--Lab-preparedFor aqueous work-up.
Anhydrous MgSO₄/Na₂SO₄---Lab-preparedDrying agent.
Step-by-Step Experimental Protocol

Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-methylpyridine (1.0 equiv), piperazine (1.2 equiv), and cesium carbonate (2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 equiv) and Xantphos (0.024 equiv).

  • Seal the Schlenk flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst and ligands.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and Xantphos to the Schlenk flask.

  • Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

Reaction Execution

  • Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.

  • Immerse the flask in a pre-heated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromo-6-methylpyridine is consumed.

Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 0-10% methanol in dichloromethane (DCM) or ethyl acetate/hexanes with triethylamine (1%) is typically effective.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(6-methylpyridin-3-yl)piperazine as a solid or viscous oil. Typical yields range from 75-90%.

Alternative Protocol: Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

The SNAr mechanism requires an electron-deficient pyridine ring to facilitate the attack of the piperazine nucleophile.[9] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, and the rate is enhanced by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[5]

Given that the methyl group at the 6-position is electron-donating, a direct substitution on 3-bromo-6-methylpyridine is challenging and would require harsh conditions (high temperatures, strong base). A more viable, albeit longer, SNAr approach involves a multi-step sequence:

  • Nitration of a 2-methylpyridine precursor to install a powerful EWG.

  • SNAr reaction with piperazine, displacing a halide.

  • Reduction of the nitro group to an amine, if the final product requires it.

For the direct synthesis of the target compound, this route is less efficient than Buchwald-Hartwig. However, for related structures with EWGs, it can be a cost-effective alternative. For instance, the synthesis of 1-(6-nitropyridin-3-yl)piperazine from 5-bromo-2-nitropyridine and piperazine proceeds in good yield (82-95%) by refluxing in a solvent like acetonitrile or DMSO.[10]

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[11] It is also a respiratory sensitizer. Handle with care and avoid inhalation of dust.[12] It is hygroscopic and should be stored in a dry environment.[13]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Cesium Carbonate: Strong base. Can cause skin and eye irritation.

  • Toluene: Flammable liquid and vapor. It is a known reproductive toxin and can cause nervous system damage with prolonged exposure.

  • 3-Bromo-6-methylpyridine: Acutely toxic and an irritant. Handle in a fume hood.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure the reaction was set up under a strictly inert atmosphere. Use fresh, high-purity catalyst and ligand.
Insufficient temperature.Confirm the internal reaction temperature is at the desired setpoint (100-110 °C).
Poor quality base.Use freshly opened, finely powdered, and anhydrous cesium carbonate.
Side Product Formation Hydrodehalogenation of starting material.Ensure the solvent is completely anhydrous.
Homocoupling of the aryl halide.This can indicate catalyst decomposition. Try a different ligand or lower the reaction temperature slightly.
Difficult Purification Product co-elutes with piperazine.Before chromatography, wash the crude organic extract thoroughly with water or a dilute acid (e.g., 0.1 M HCl) to remove excess piperazine.
Product streaking on silica gel column.Add 0.5-1% triethylamine to the eluent to suppress the basicity of the product and improve peak shape.

References

  • Benchchem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
  • ChemicalBook. 1-(6-nitropyridin-3-yl)piperazine synthesis.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Benchchem. Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols.
  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
  • Google Patents. US2919275A - Purification of piperazine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(5-Methylpyridin-2-yl)piperazine.
  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • ResearchGate. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • SAFETY DATA SHEET.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

  • CDH Fine Chemical. material safety data sheet sds/msds.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • NIH. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • PubChem. 1-(6-Nitropyridin-3-yl)piperazine. Available at: [Link]

  • SAFETY DATA SHEET.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Santa Cruz Biotechnology. Piperazine.
  • CymitQuimica. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine.
  • ChemicalBook. Piperazine | 110-85-0.
  • Ataman Kimya. N-METHYLPIPERAZINE.

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Synthetic Route Design for 1-(6-Methylpyridin-3-YL)piperazine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Arylpiperazine Moiety in Drug Discovery

The 1-arylpiperazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational agents.[1][2] Its prevalence stems from a unique combination of physicochemical and pharmacological properties. The piperazine ring, with its two nitrogen atoms, can be readily functionalized to modulate aqueous solubility, lipophilicity, and metabolic stability.[3] Furthermore, the basic nitrogen of the piperazine ring often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4]

This guide focuses on the synthetic design and detailed protocols for obtaining 1-(6-methylpyridin-3-yl)piperazine, a key building block for the development of novel therapeutics. The strategic incorporation of the 6-methylpyridine moiety introduces specific steric and electronic features that can fine-tune the pharmacological profile of the final drug candidate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the most effective synthetic strategies, detailed experimental procedures, and analytical characterization of this important intermediate.

Retrosynthetic Analysis and Strategic Considerations

The primary challenge in the synthesis of 1-(6-methylpyridin-3-yl)piperazine lies in the formation of the C-N bond between the pyridine ring and the piperazine moiety. Two principal retrosynthetic disconnections are considered:

  • Disconnection A: C-N Bond Formation via Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) This is often the most versatile and reliable approach, particularly for heteroaromatic systems.

  • Disconnection B: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr) This method is contingent on the electronic properties of the pyridine ring and the nature of the leaving group.

G cluster_0 Synthetic Strategies Target 1-(6-Methylpyridin-3-YL)piperazine Disconnection_A Disconnection A: Buchwald-Hartwig Amination Target->Disconnection_A C-N bond Disconnection_B Disconnection B: Nucleophilic Aromatic Substitution (SNAr) Target->Disconnection_B C-N bond SM1 3-Halo-6-methylpyridine SM2 Piperazine Disconnection_A->SM1 Disconnection_A->SM2 Disconnection_B->SM1 Disconnection_B->SM2

Caption: Retrosynthetic analysis of 1-(6-Methylpyridin-3-YL)piperazine.

Synthetic Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine ligand and a base.

Causality Behind Experimental Choices:
  • Starting Material: 3-Bromo-6-methylpyridine is a commercially available and cost-effective starting material. Aryl bromides generally exhibit a good balance of reactivity and stability in palladium-catalyzed cross-coupling reactions.

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) is crucial for achieving high catalytic activity. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

G cluster_0 Buchwald-Hartwig Amination Workflow Start Starting Materials: 3-Bromo-6-methylpyridine Piperazine (or Boc-piperazine) Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Start->Reaction_Setup 1. Add reagents Heating Heating under Inert Atmosphere (e.g., 80-110 °C) Reaction_Setup->Heating 2. Heat reaction Workup Aqueous Workup: - Dilution with organic solvent - Washing with brine Heating->Workup 3. Quench and extract Purification Purification: Column Chromatography Workup->Purification 4. Isolate product Characterization Characterization: ¹H NMR, ¹³C NMR, MS Purification->Characterization 5. Verify structure G cluster_0 SNAr Reaction Workflow Start Starting Materials: 3-Halo-6-methylpyridine Piperazine Reaction_Setup Reaction Setup: - Base (e.g., K₂CO₃) - High-boiling solvent (e.g., DMSO) Start->Reaction_Setup 1. Combine reagents Heating Heating at Elevated Temperature (e.g., 120-150 °C) Reaction_Setup->Heating 2. Heat reaction Workup Aqueous Workup: - Dilution with water - Extraction with organic solvent Heating->Workup 3. Quench and extract Purification Purification: - Distillation or Crystallization Workup->Purification 4. Isolate product Characterization Characterization: ¹H NMR, ¹³C NMR, MS Purification->Characterization 5. Verify structure

Sources

Application Notes and Protocols for the Purification of 1-(6-Methylpyridin-3-YL)piperazine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Methylpyridin-3-YL)piperazine is a heterocyclic compound of significant interest in pharmaceutical research and drug development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final drug product. Recrystallization is a robust and scalable purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent or solvent system. This document provides a detailed guide to developing a recrystallization protocol for 1-(6-methylpyridin-3-yl)piperazine, grounded in the principles of crystal engineering and supported by established methodologies for related piperazine derivatives.

Scientific Principles of Recrystallization

Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The underlying principle is that the solubility of a compound generally increases with temperature. As the solution cools, it becomes supersaturated with respect to the target compound, which then crystallizes out, while impurities, being present in lower concentrations, remain in the solution (the mother liquor).

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert with respect to the target compound.

  • Have a boiling point that is low enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for safety and scalability.

For many piperazine derivatives, which are often basic compounds, purification can also be achieved through the formation of a crystalline salt, followed by recrystallization.[1] This can be particularly effective for removing non-basic impurities.

Potential Impurities

In the synthesis of monosubstituted piperazines like 1-(6-methylpyridin-3-yl)piperazine, a common impurity is the symmetrically disubstituted piperazine by-product.[2] Other potential impurities may include unreacted starting materials, reagents, and side-products from the specific synthetic route employed. The purification strategy must be designed to effectively remove these contaminants.

Experimental Protocol: Recrystallization of 1-(6-Methylpyridin-3-YL)piperazine

This protocol is a general guideline and may require optimization based on the specific impurity profile and scale of the purification.

Part 1: Solvent Screening

The first step is to identify a suitable solvent or solvent system. Based on the properties of related compounds, promising solvents include alcohols (e.g., ethanol, isopropanol, methanol) and potentially solvent mixtures (e.g., ethanol/water, ethyl acetate/ethanol).[3][4]

Procedure:

  • Place a small amount (e.g., 20-50 mg) of the crude 1-(6-methylpyridin-3-yl)piperazine in separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and observe the solubility. A good solvent will dissolve the compound completely upon heating.

  • If the compound dissolves completely, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Evaluate the quantity and quality of the crystals formed.

Part 2: Recrystallization Procedure

Once a suitable solvent has been identified (for this example, we will assume isopropanol is a good candidate, as it is frequently used for piperazine derivatives[2]), proceed with the bulk recrystallization.

Materials and Equipment:

  • Crude 1-(6-methylpyridin-3-yl)piperazine

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven

Step-by-Step Protocol:

  • Dissolution: Place the crude 1-(6-methylpyridin-3-yl)piperazine in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Data Presentation

ParameterRecommended Value/RangeRationale
Solvent Isopropanol, Ethanol, or MethanolPiperazine derivatives often exhibit good solubility in these solvents at elevated temperatures and poor solubility at lower temperatures.[2][3]
Solvent Volume Minimal amount to dissolve the solid at boiling pointMaximizes the yield of recovered crystals.
Cooling Rate Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, well-defined crystals with higher purity.
Washing Solvent Cold recrystallization solventRemoves impurities in the mother liquor without dissolving a significant amount of the product.
Drying Temperature 40-50 °C (under vacuum)Ensures complete removal of the solvent without degrading the compound.

Visual Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_output Output crude_product Crude Product solvent_selection Solvent Selection crude_product->solvent_selection Test Solubility dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional, with Charcoal) dissolution->decolorization If colored cooling Slow Cooling & Ice Bath dissolution->cooling If not colored hot_filtration Hot Filtration (if decolorized) decolorization->hot_filtration hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor drying Drying under Vacuum washing->drying pure_crystals Purified Crystals drying->pure_crystals

Caption: Workflow for the purification of 1-(6-Methylpyridin-3-YL)piperazine by recrystallization.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • Poor Crystal Yield: This can result from using too much solvent, cooling the solution too quickly, or not cooling to a low enough temperature. Ensure the minimum amount of hot solvent is used and allow sufficient time for crystallization in an ice bath.

  • Persistent Color: If the crystals remain colored after recrystallization, a second recrystallization with charcoal treatment may be necessary.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of 1-(6-methylpyridin-3-yl)piperazine. By carefully selecting a suitable solvent and optimizing the process parameters, high-purity material can be obtained, which is essential for its use in pharmaceutical synthesis. The protocol outlined in this application note provides a solid foundation for developing a robust and scalable purification process.

References

  • BenchChem. (n.d.). Purification of Oily Piperazine Derivatives.
  • Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Mash, E. A., et al. (2009). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 9(11), 4788-4796. [Link]

  • Neuroquantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 20(8), 4833-4842. [Link]

Sources

Application Note: A Robust Column Chromatography Method for the Purification of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Methylpyridin-3-YL)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique structure, featuring both a basic piperazine ring and a pyridine moiety, makes it a versatile intermediate. However, these same characteristics present a significant challenge for purification. The presence of two basic nitrogen atoms can lead to strong interactions with standard silica gel stationary phases, resulting in poor peak shape, tailing, and ultimately, suboptimal separation from reaction byproducts and starting materials. This application note details a robust and optimized column chromatography protocol designed to overcome these challenges, ensuring high purity and yield of the target compound.

Understanding the Challenge: The Chemistry of Separation

The purification of amine-containing compounds like 1-(6-Methylpyridin-3-YL)piperazine via column chromatography requires a careful consideration of the interactions between the analyte, the stationary phase, and the mobile phase.

  • Analyte Properties: The piperazine and pyridine nitrogens are basic and readily protonated. This basicity is the primary cause of tailing on standard, slightly acidic silica gel. The silanol groups (Si-OH) on the silica surface can strongly interact with the basic analyte, leading to a non-ideal elution profile.[1][2]

  • Stationary Phase Selection: While standard silica gel is the most common stationary phase, its acidic nature is problematic for basic compounds.[3] To mitigate unwanted interactions, several strategies can be employed:

    • Deactivation: Pre-treating the silica gel with a basic modifier can "cap" the acidic silanol groups.

    • Alternative Stationary Phases: Alumina (basic or neutral) can be a suitable alternative for the purification of amines.[3] For reversed-phase chromatography, C18-functionalized silica is a common choice, where separation is based on hydrophobicity.[4]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. For normal-phase chromatography on silica, a non-polar solvent is typically mixed with a more polar solvent to elute the compounds. For basic analytes, the addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the mobile phase is crucial to prevent peak tailing by competing with the analyte for active sites on the silica gel.[1]

This protocol will focus on a normal-phase approach using triethylamine-modified silica gel, a widely accessible and effective method for this class of compounds.

Experimental Workflow & Protocol

The following diagram outlines the comprehensive workflow for the purification of 1-(6-Methylpyridin-3-YL)piperazine.

Purification_Workflow Workflow for the Purification of 1-(6-Methylpyridin-3-YL)piperazine cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product Crude_Sample Crude Reaction Mixture TLC_Analysis TLC Analysis for Solvent System Selection Crude_Sample->TLC_Analysis Slurry_Prep Stationary Phase Slurry Preparation TLC_Analysis->Slurry_Prep Column_Packing Column Packing Slurry_Prep->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure 1-(6-Methylpyridin-3-YL)piperazine Solvent_Removal->Final_Product

Caption: Purification Workflow Diagram

Part 1: Materials and Reagents
Item Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Solvents Dichloromethane (DCM), Methanol (MeOH) - HPLC Grade
Mobile Phase Modifier Triethylamine (TEA)
Crude Sample Crude 1-(6-Methylpyridin-3-YL)piperazine
TLC Plates Silica gel 60 F254
Detection UV lamp (254 nm)
Part 2: Detailed Step-by-Step Protocol

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection

  • Rationale: TLC is a rapid and indispensable tool for determining the optimal solvent system for column chromatography. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.

  • Procedure:

    • Prepare several developing chambers with different ratios of Dichloromethane (DCM) and Methanol (MeOH). Start with a high ratio of DCM to MeOH (e.g., 98:2) and gradually increase the polarity by increasing the MeOH content.

    • To each solvent system, add 0.5% (v/v) Triethylamine (TEA). This is critical to prevent streaking of the basic amine on the TLC plate.

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).

    • Spot the dissolved crude mixture onto the baseline of the TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under a UV lamp at 254 nm.

    • Identify the solvent system that gives the desired Rf value for the product spot and good separation from other spots. A common starting point that often works well is a gradient of 2-10% MeOH in DCM with 0.5% TEA.

Step 2: Column Preparation

  • Rationale: Proper packing of the chromatography column is essential for achieving high resolution. A well-packed column prevents channeling and ensures a uniform flow of the mobile phase.

  • Procedure:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis (e.g., 98:2 DCM:MeOH + 0.5% TEA). The consistency should be that of a pourable paste.

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the sides of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and eluent addition.

Step 3: Sample Loading

  • Rationale: The method of sample loading can significantly impact the separation efficiency. A concentrated band of the sample at the top of the column is ideal.

  • Procedure (Dry Loading is recommended for better resolution):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.

  • Procedure:

    • Begin eluting the column with the initial, least polar mobile phase.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol as the elution progresses. The gradient profile should be based on the separation observed on the TLC plate.

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.

Step 5: Analysis and Product Isolation

  • Rationale: After separation, the pure fractions need to be identified, combined, and the solvent removed to yield the purified product.

  • Procedure:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid or oil is the purified 1-(6-Methylpyridin-3-YL)piperazine.

    • Determine the yield and assess the purity by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Optimization and Troubleshooting

Problem Possible Cause Solution
Peak Tailing Insufficient basic modifier in the mobile phase.Increase the concentration of TEA to 1-2% in the mobile phase.[1]
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase composition using TLC. A shallower gradient during elution may improve resolution.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Significantly increase the polarity of the mobile phase (e.g., higher percentage of MeOH).
Cracked Column Bed The column ran dry.Always ensure the solvent level is above the silica bed.

Expected Results

By following this protocol, a significant increase in the purity of 1-(6-Methylpyridin-3-YL)piperazine can be expected, typically achieving >98% purity as determined by HPLC analysis. The yield will be dependent on the purity of the crude material but should be in the range of 70-90%.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine has a strong, unpleasant odor and is corrosive. Avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and robust protocol for the purification of 1-(6-Methylpyridin-3-YL)piperazine by column chromatography. The key to successfully purifying this basic compound lies in the careful selection of the mobile phase, specifically the inclusion of a basic modifier like triethylamine to overcome the challenges associated with its interaction with the silica gel stationary phase. This method is scalable and can be adapted for the purification of similar basic heterocyclic compounds, making it a valuable tool for researchers and professionals in drug development.

References

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis for the Structural Elucidation of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(6-Methylpyridin-3-YL)piperazine is a heterocyclic compound incorporating both a pyridine and a piperazine moiety. These scaffolds are privileged structures in medicinal chemistry, frequently found in pharmacologically active agents.[1][2][3] Consequently, unambiguous structural verification and purity assessment are critical in the drug discovery and development pipeline. This application note provides a detailed, field-proven guide to the comprehensive NMR spectroscopic analysis of this compound. We present optimized protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained, and a systematic approach to spectral interpretation is detailed, establishing a self-validating methodology for confident structural elucidation.

Molecular Structure and Atom Numbering

Accurate spectral assignment begins with a consistent atom numbering system. The structure of 1-(6-Methylpyridin-3-YL)piperazine is shown below, with protons and carbons numbered for unambiguous correlation in subsequent analyses.

Caption: Experimental and analytical workflow for NMR-based structural elucidation.

Experimental Protocols

Materials and Equipment
  • Analyte: 1-(6-Methylpyridin-3-YL)piperazine

  • NMR Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ is excellent for enhancing the signal of exchangeable protons like the piperazine N-H.

  • Internal Standard: Tetramethylsilane (TMS), often pre-dissolved in the NMR solvent at 0.03-0.05% v/v. [4]* NMR Tubes: High-quality, 5 mm outer diameter tubes. Use of clean, unscratched tubes is critical for good shimming and spectral quality. [5][6]* NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a probe capable of performing ¹H, ¹³C, and 2D experiments.

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. [6][7]

  • Weigh Analyte: Accurately weigh 10-20 mg of the compound for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR experiment, 50-100 mg may be used to reduce acquisition time, though modern spectrometers can obtain good spectra with less. [8]2. Dissolve Sample: Transfer the analyte to a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). [5]3. Ensure Dissolution: Vortex the vial for 30-60 seconds to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filter (if necessary): If any solid particles remain, filter the solution into the NMR tube through a small plug of glass wool in a Pasteur pipette. [6]This step is crucial to prevent line broadening and poor shim quality.

  • Transfer and Cap: Carefully transfer the solution to the NMR tube. Ensure the sample height is adequate for the spectrometer (typically 4-5 cm). Cap the tube securely.

  • Clean Tube: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.

Protocol 2: 1D ¹H NMR Data Acquisition
  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set the following typical acquisition parameters (for a 400 MHz instrument):

    • Spectral Width: 12-16 ppm

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 (adjust based on sample concentration)

  • Acquire and process the data using Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Protocol 3: 1D ¹³C NMR Data Acquisition
  • Use the same prepared sample.

  • Tune the probe to the ¹³C frequency.

  • Set the following typical acquisition parameters:

    • Spectral Width: ~220-240 ppm

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128-1024 (adjust based on concentration and desired signal-to-noise)

  • Process the data and reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 4 & 5: 2D COSY and HSQC Acquisition
  • Use standard, pre-optimized parameter sets provided by the spectrometer software for COSY and HSQC experiments.

  • For HSQC, ensure the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions are set to encompass all signals observed in the 1D spectra.

  • The number of scans per increment and the number of increments in the indirect dimension will determine the experiment time and resolution. Typical experiments can range from 20 minutes to a few hours.

Data Analysis and Interpretation

Predicted ¹H NMR Spectrum Analysis
  • Pyridine Ring Protons (H2, H4, H5): These will appear in the aromatic region (δ 7.0-8.5 ppm). [9] * H2: Expected to be the most downfield signal due to its proximity to the electronegative nitrogen and its position ortho to the piperazine substituent. It should appear as a doublet.

    • H4: Expected to be a doublet of doublets, coupled to both H2 and H5.

    • H5: Expected to be a doublet, coupled to H4.

  • Piperazine Ring Protons (H9/12, H10/13): These aliphatic protons will appear upfield (δ 2.5-3.5 ppm).

    • H9/12 (adjacent to pyridine): These four protons will be deshielded by the aromatic ring and the adjacent nitrogen (N8). They are expected to be a triplet or multiplet around δ 3.1-3.3 ppm.

    • H10/13 (adjacent to NH): These four protons are further from the pyridine ring and should appear slightly more upfield, likely as a triplet or multiplet around δ 2.9-3.1 ppm. [1] * N-H Proton (H11): This is an exchangeable proton and may appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.

  • Methyl Protons (H7): This group will appear as a sharp singlet in the upfield aliphatic region (δ ~2.5 ppm), integrating to three protons.

Predicted ¹³C NMR Spectrum Analysis
  • Pyridine Ring Carbons (C2-C6): These will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the methyl group (C6) and the nitrogen (C2) will be significantly downfield.

  • Piperazine Ring Carbons (C9/12, C10/13): These will appear in the aliphatic region (δ 45-55 ppm). C9/12, being closer to the electron-withdrawing pyridine ring, are expected to be slightly downfield compared to C10/13. [1]* Methyl Carbon (C7): This will be the most upfield signal, typically around δ 20-25 ppm.

Structural Elucidation with 2D NMR

The power of this protocol lies in using 2D NMR to connect the pieces from the 1D spectra.

Caption: Logical relationships between NMR experiments for structural validation.

  • COSY Analysis: Look for cross-peaks connecting H2↔H4 and H4↔H5, confirming the connectivity of the pyridine ring spin system. A cross-peak between the two piperazine signals (H9/12↔H10/13) will confirm their adjacent relationship.

  • HSQC Analysis: This is the final validation step. Each cross-peak confirms a direct one-bond attachment. For example, the aromatic proton assigned as H2 must show a correlation to the aromatic carbon assigned as C2. The aliphatic proton signal at δ ~3.2 ppm must correlate with the aliphatic carbon signal around δ ~50 ppm. This provides an unambiguous, internally consistent assignment of the entire molecular framework.

Summary of Assignments

The following table structure should be used to report the final, validated assignments. (Note: Chemical shifts are predictive and should be replaced with experimental data).

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)Integration¹³C Chemical Shift (δ, ppm)HSQC CorrelationCOSY Correlation(s)
2~8.2d~2.41H~148.5YesH4
4~7.4dd~8.4, 2.41H~135.0YesH2, H5
5~7.2d~8.41H~122.0YesH4
6----~158.0No-
7~2.5s-3H~24.0Yes-
9, 13~3.2t~5.04H~50.0YesH10, H12
10, 12~3.0t~5.04H~45.5YesH9, H13
11~1.8 (broad)s-1H-No-

Conclusion

This application note details a systematic and robust methodology for the complete structural elucidation of 1-(6-Methylpyridin-3-YL)piperazine using a suite of NMR spectroscopic techniques. By logically combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, researchers can achieve unambiguous and self-validated assignment of all proton and carbon signals. The provided protocols are optimized for high-quality data acquisition, ensuring the scientific integrity required for drug development and quality control applications.

References

  • Bercu, C., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • University of Arizona (2023). Small molecule NMR sample preparation. Available at: [Link]

  • ResearchGate (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available at: [Link]

  • Wiley SpectraBase (n.d.). Pyridine. Available at: [Link]

  • Royal Society of Chemistry (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Polytechnic Institute of Bragança (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). Available at: [Link]

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • PubMed (2009). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • San Diego State University (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • University College London (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • National Institutes of Health (NIH) (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • Chemistry LibreTexts (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Tony St John. Available at: [Link]

  • Wiley SpectraBase (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Wikipedia (n.d.). Piperazine. Available at: [Link]

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Application Note: Elucidation of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation Pathways of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A comprehensive understanding of the mass spectrometric behavior of these compounds is crucial for their identification, structural elucidation, and metabolic profiling. This application note presents a detailed investigation into the gas-phase fragmentation of 1-(6-Methylpyridin-3-YL)piperazine using positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). We delineate the primary fragmentation pathways, explain the mechanistic rationale behind the formation of key product ions, and provide a robust, step-by-step protocol for acquiring high-quality tandem mass spectra. The insights and methodologies presented herein serve as a foundational guide for the analytical characterization of this compound and its analogues in drug discovery and development settings.

Scientific Rationale and Mechanistic Framework

The fragmentation of a protonated molecule in the gas phase is a structurally informative process governed by fundamental chemical principles, including proton affinity, bond strengths, and the stability of the resulting fragment ions.[1] For 1-(6-Methylpyridin-3-YL)piperazine (Molecular Formula: C₁₀H₁₅N₃; Monoisotopic Mass: 177.1266 Da), fragmentation is initiated by collisional activation of the protonated precursor ion, [M+H]⁺, at m/z 178.1344.

1.1. Ionization and Protonation Sites

Utilizing electrospray ionization in positive mode (ESI+) is the logical choice for this molecule due to the presence of three basic nitrogen atoms: one in the pyridine ring and two in the piperazine ring. The addition of a protic acid, such as formic acid, to the solvent system ensures the analyte is readily protonated in solution, facilitating its efficient transfer to the gas phase as [M+H]⁺.[2] The initial site of protonation significantly influences the subsequent fragmentation cascade. The most likely protonation sites are the terminal, unsubstituted nitrogen of the piperazine ring (N4) and the pyridine ring nitrogen, as these are sterically accessible and possess high proton affinity.

1.2. Core Fragmentation Mechanisms

Upon collision-induced dissociation (CID), the protonated precursor ion undergoes fragmentation through several competing pathways, primarily centered around the labile piperazine moiety. Studies of analogous N-arylpiperazines have established that the most common fragmentation routes involve cleavages within the piperazine ring and the scission of the bond connecting it to the aromatic system.[3][4]

  • Pathway A: Piperazine Ring Scission: This is the most characteristic fragmentation pathway for piperazine-containing compounds.[3][4] It typically involves the opening of the six-membered ring, followed by the loss of neutral fragments. The charge-retaining fragment is often a stable, resonance-delocalized ion.

  • Pathway B: Pyridine-Piperazine Bond Cleavage: The C-N bond linking the 6-methylpyridine ring to the piperazine nitrogen can also cleave. This homolytic or heterolytic cleavage results in the formation of either a protonated methyl-pyridinyl fragment or a protonated piperazine fragment, depending on which moiety has the higher proton affinity.

  • Pathway C: Pyridine Ring Fragmentation: While aromatic systems like pyridine are generally more stable than saturated heterocycles, subsequent fragmentation of product ions containing the pyridine ring can occur, typically through the loss of small neutral molecules.[5][6]

Predicted Fragmentation Data Summary

Based on the mechanistic principles outlined above, a set of characteristic product ions can be predicted for 1-(6-Methylpyridin-3-YL)piperazine. This data is invaluable for interpreting experimental spectra and for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for quantitative studies.[7]

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaNeutral LossProposed Fragmentation Origin
178.13135.11C₈H₁₁N₂⁺C₂H₄NPiperazine ring opening and loss of aziridine radical
178.13121.10C₇H₉N₂⁺C₃H₆NPiperazine ring cleavage
178.13107.08C₆H₉N₂⁺C₄H₈NCleavage of piperazine ring
178.1392.07C₆H₈N⁺C₄H₉N₂Cleavage of Pyridine-N bond, forming methyl-pyridinyl ion
178.1385.08C₄H₉N₂⁺C₆H₆NCleavage of Pyridine-N bond, forming protonated piperazine
178.1371.07C₄H₉N⁺C₆H₆N₂Piperazine ring fragmentation
178.1356.05C₃H₆N⁺C₇H₉N₂Piperazine ring fragmentation

Visualizing the Fragmentation Cascade

A clear visual representation of the fragmentation pathways provides an intuitive map for spectral interpretation. The following diagram, generated using DOT language, illustrates the primary fragmentation routes originating from the protonated precursor ion.

G cluster_main Fragmentation of 1-(6-Methylpyridin-3-YL)piperazine cluster_pathway_A Pathway A: Piperazine Ring Scission cluster_pathway_B Pathway B: Bond Cleavage M_H [M+H]⁺ m/z = 178.13 C₁₀H₁₆N₃⁺ frag_135 m/z = 135.11 C₈H₁₁N₂⁺ M_H->frag_135 - C₂H₅N frag_121 m/z = 121.10 C₇H₉N₂⁺ M_H->frag_121 - C₃H₆N frag_92 m/z = 92.07 C₆H₈N⁺ M_H->frag_92 - C₄H₉N₂ frag_56 m/z = 56.05 C₃H₆N⁺ frag_121->frag_56 - C₄H₅N caption Proposed ESI-MS/MS fragmentation pathways.

Caption: Proposed ESI-MS/MS fragmentation pathways.

Experimental Protocol for MS/MS Analysis

This section provides a self-validating protocol for the robust acquisition of tandem mass spectra. The causality behind key parameter choices is explained to empower the researcher to adapt the method as needed.

4.1. Sample and Reagent Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 1-(6-Methylpyridin-3-YL)piperazine standard and dissolve in 1 mL of methanol. This stock is stable when stored at 2-8°C.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 10 mL of the infusion solvent.

  • Infusion Solvent: Prepare a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Rationale: Acetonitrile and water are common ESI solvents. The addition of 0.1% formic acid is critical to lower the pH, ensuring the basic nitrogen centers of the analyte are protonated ([M+H]⁺), which is the required state for positive mode ESI analysis.[2]

4.2. Mass Spectrometer Configuration

The following parameters are provided as a starting point for a typical triple quadrupole or Q-TOF mass spectrometer and should be optimized for the specific instrument in use.[8]

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar, basic molecules that are pre-ionized in solution.
Polarity Positive (+)To detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVCreates the potential difference needed to generate a stable electrospray.
Nebulizing Gas (N₂) Flow Instrument DependentAssists in droplet formation (nebulization).
Drying Gas (N₂) Flow Instrument DependentAids in solvent evaporation from the charged droplets.
Drying Gas Temperature 300 - 350 °CFacilitates desolvation to release gas-phase ions.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 10 - 40 eV (Ramped)The energy applied to induce fragmentation. A ramped CE experiment is recommended to capture a wide range of product ions from low-energy (ring opening) to high-energy (bond cleavage) fragmentations.

4.3. Data Acquisition Workflow

The logical flow for structural elucidation involves a two-step process: confirming the precursor ion and then generating its fragmentation spectrum.

G Data Acquisition Workflow prep 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) infuse 2. Direct Infusion (Flow rate: 5-10 µL/min) prep->infuse ms1 3. MS1 Full Scan (m/z 50-300) infuse->ms1 confirm 4. Confirm [M+H]⁺ (Expected: m/z 178.13) ms1->confirm ms2 5. MS/MS Product Ion Scan (Isolate m/z 178.13) confirm->ms2 Precursor Found analyze 6. Data Analysis (Correlate fragments with proposed pathways) ms2->analyze

Caption: Experimental workflow for MS/MS analysis.

  • Instrument Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications to guarantee mass accuracy and sensitivity.

  • MS1 Full Scan: Infuse the working solution and acquire a full scan mass spectrum (e.g., over a range of m/z 50-300). Verify the presence of the protonated precursor ion at m/z 178.13.

  • MS/MS Product Ion Scan: Set the instrument to MS/MS mode.[9] Isolate the precursor ion (m/z 178.13) in the first mass analyzer (e.g., Q1).

  • Collision Energy Optimization: Apply a range of collision energies (or a single ramped experiment) to fragment the precursor ion in the collision cell (q2).

  • Detection: Scan the second mass analyzer (e.g., Q3) to detect the resulting product ions, generating the tandem mass spectrum.

Conclusion

The tandem mass spectrometry of 1-(6-Methylpyridin-3-YL)piperazine is characterized by predictable and structurally informative fragmentation pathways, dominated by the cleavage and opening of the piperazine ring. The protocol detailed in this note provides a reliable and scientifically sound methodology for obtaining high-quality MS/MS spectra. By understanding the causal relationships between molecular structure, instrument parameters, and fragmentation outcomes, researchers can confidently apply these principles to identify and characterize this compound and its related analogues, accelerating progress in pharmaceutical research and development.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Candian, A., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. Retrieved from [Link]

  • Lai, K. K., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry, 52(4). Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Rodrigues, J. V., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(8). Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540). Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

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Application Note: FT-IR Spectroscopic Analysis of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 1-(6-Methylpyridin-3-YL)piperazine

1-(6-Methylpyridin-3-YL)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a synergistic combination of a substituted pyridine ring and a piperazine moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The pyridine component, a six-membered aromatic heterocycle containing a nitrogen atom, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, bestow upon the molecule a unique set of physicochemical properties that govern its biological activity.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification of functional groups within a molecule.[2] By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific covalent bonds and structural motifs.[3][4] This application note provides a detailed protocol and theoretical framework for the FT-IR analysis of 1-(6-Methylpyridin-3-YL)piperazine, enabling researchers to verify its chemical identity and purity.

Molecular Structure and Expected Vibrational Modes

The key to interpreting the FT-IR spectrum of 1-(6-Methylpyridin-3-YL)piperazine lies in dissecting its structure into its constituent functional groups and predicting their characteristic vibrational frequencies.

The primary functional groups are:

  • Pyridine Ring: An aromatic system with C-H and C=C/C=N bonds.

  • Piperazine Ring: A saturated heterocyclic amine with C-H, C-N, and potentially N-H bonds (depending on protonation state, though in the neutral base it is N-substituted).

  • Methyl Group: An alkyl substituent with C-H bonds.

The analysis will focus on identifying the stretching and bending vibrations associated with these groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For its simplicity and minimal sample preparation, the Attenuated Total Reflectance (ATR) sampling technique is recommended for acquiring the FT-IR spectrum of 1-(6-Methylpyridin-3-YL)piperazine, which is typically a solid at room temperature.[5]

Materials and Instrumentation
  • Sample: 1-(6-Methylpyridin-3-YL)piperazine (solid powder)

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.[6]

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to account for atmospheric (CO₂, H₂O) and instrumental interferences. The background scan should be collected under the same conditions as the sample scan.

  • Sample Application: Place a small amount of the powdered 1-(6-Methylpyridin-3-YL)piperazine sample directly onto the center of the ATR crystal.[5]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the ATR crystal surface.[6] Consistent pressure is key to reproducible results.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.[7]

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Measurement Cleaning: After the analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.[5]

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the FT-IR analysis of 1-(6-Methylpyridin-3-YL)piperazine.

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition & Processing cluster_interp Spectral Interpretation Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Absorbance/Transmittance) Acquire_Spectrum->Process_Data Identify_FG Identify Functional Group Regions Process_Data->Identify_FG Identify_FP Analyze Fingerprint Region Identify_FG->Identify_FP Correlate Correlate Bands to Structure Identify_FP->Correlate

Caption: Workflow for FT-IR analysis of 1-(6-Methylpyridin-3-YL)piperazine.

Results and Discussion: Interpreting the Spectrum

The FT-IR spectrum of 1-(6-Methylpyridin-3-YL)piperazine is interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3]

Functional Group Region (4000-1500 cm⁻¹)
  • Aromatic C-H Stretching (Pyridine Ring): Weak to medium intensity sharp bands are expected in the 3100-3000 cm⁻¹ region. The presence of multiple bands in this area is characteristic of the aromatic C-H bonds on the pyridine ring.

  • Aliphatic C-H Stretching (Piperazine and Methyl Groups): Strong, sharp absorptions are anticipated in the 2960-2850 cm⁻¹ range. These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ groups of the piperazine ring and the CH₃ group. A study on piperazine itself assigned strong C-H stretching bands to the wavenumbers 3087, 2987, 2914, 2853 and 2750 cm⁻¹.

  • N-H Stretching (Piperazine Ring): In its free base form, 1-(6-Methylpyridin-3-YL)piperazine has one secondary amine within the piperazine ring. This should give rise to a single, sharp, medium-to-weak absorption band in the 3500-3300 cm⁻¹ range. This band is typically less intense and sharper than the broad O-H bands from alcohols. For unsubstituted piperazine, the symmetric and asymmetric N-H stretching vibrations are assigned to 3207 cm⁻¹ and 3406 cm⁻¹, respectively.

  • Aromatic Ring Stretching (C=C and C=N of Pyridine): Medium to strong intensity bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the skeletal vibrations of the pyridine ring.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule as a whole, arising from C-H bending, C-N stretching, and various skeletal vibrations.[3]

  • Aliphatic C-H Bending (Piperazine and Methyl Groups): The scissoring vibrations of the CH₂ groups in the piperazine ring and the asymmetric bending of the CH₃ group typically appear around 1470-1440 cm⁻¹. The symmetric "umbrella" bending of the methyl group is expected near 1375 cm⁻¹.

  • C-N Stretching (Piperazine and Pyridine-Piperazine Link): The stretching vibrations of the C-N bonds are expected in the 1250-1020 cm⁻¹ range. These bands are crucial for confirming the presence of the piperazine ring and its connection to the pyridine ring.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring gives rise to characteristic strong bands in the 900-675 cm⁻¹ region. For a 2,5-disubstituted pyridine (equivalent to the 3,6-substitution pattern in the IUPAC name), specific out-of-plane bending vibrations can be expected, which are highly diagnostic of the substitution pattern.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3500 - 3300N-H StretchPiperazine (Secondary Amine)Medium - Weak
3100 - 3000Aromatic C-H StretchPyridine RingMedium - Weak
2960 - 2850Aliphatic C-H StretchPiperazine & Methyl GroupsStrong
1600 - 1450C=C and C=N Ring StretchPyridine RingStrong - Medium
1470 - 1440Aliphatic C-H Bend (Scissoring)Piperazine & Methyl GroupsMedium
~1375Aliphatic C-H Bend (Symmetric)Methyl GroupMedium
1250 - 1020C-N StretchPiperazine & Aryl-Amine LinkageStrong - Medium
900 - 675Aromatic C-H Out-of-Plane BendSubstituted Pyridine RingStrong

Conclusion

FT-IR spectroscopy, particularly utilizing the ATR technique, serves as an invaluable tool for the structural verification of 1-(6-Methylpyridin-3-YL)piperazine. By systematically analyzing the functional group and fingerprint regions of the spectrum, researchers can confirm the presence of the key pyridine, piperazine, and methyl moieties. The characteristic absorption bands for aromatic C-H, aliphatic C-H, N-H, and C-N bonds, as summarized in this note, provide a robust analytical framework for quality control, reaction monitoring, and structural elucidation in the context of pharmaceutical research and development.

References

  • Gunasekaran, S., & Anita, B. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 639-643.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

  • Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Vibrational Spectroscopy Fingerprinting in Medicine: from Molecular to Clinical Practice. Retrieved from [Link]

  • University of Tennessee Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • PubChem. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridin-3-amine. Retrieved from [Link]

  • Polish Chemical Society. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]

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The Versatile Scaffold: 1-(6-Methylpyridin-3-YL)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of a methyl-substituted pyridine ring and a piperazine moiety in the chemical structure of 1-(6-Methylpyridin-3-YL)piperazine presents a compelling starting point for drug discovery campaigns. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas, most notably in the development of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in their discovery pipelines. We will explore its synthesis, potential biological targets, and provide detailed protocols for its evaluation.

The Scientific Rationale: Why 1-(6-Methylpyridin-3-YL)piperazine?

The piperazine ring is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties and serve as a versatile linker.[1] When combined with a pyridine ring, the resulting pyridylpiperazine core offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions to fine-tune potency, selectivity, and drug-like properties. The methyl group on the pyridine ring can provide additional steric interactions within a binding pocket and can influence the electronic properties of the pyridine nitrogen.

While specific data for 1-(6-Methylpyridin-3-YL)piperazine is emerging, the broader class of pyridylpiperazines has shown significant activity as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a validated target in oncology and autoimmune diseases.[2] Furthermore, derivatives of pyridylpiperazine have been investigated as efflux pump inhibitors in bacteria, highlighting the scaffold's versatility.[3]

Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine can be achieved through several established synthetic routes for arylpiperazines. A common and effective method is the Buchwald-Hartwig amination, which allows for the coupling of an amine (piperazine) with an aryl halide (a substituted pyridine).

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol outlines a general procedure that can be optimized for the specific substrates.

Materials:

  • 3-Bromo-6-methylpyridine

  • Piperazine (or a mono-protected piperazine, e.g., tert-butyl piperazine-1-carboxylate)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To an oven-dried flask, add 3-bromo-6-methylpyridine (1 equivalent), piperazine (1.2 equivalents), palladium catalyst (0.02 equivalents), and ligand (0.04 equivalents).

  • Add the base (2 equivalents) to the flask.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(6-Methylpyridin-3-YL)piperazine.

Note: If a mono-protected piperazine is used, a subsequent deprotection step will be necessary.

Investigating Biological Activity: Key Assays

Based on the known activities of related compounds, the primary targets for 1-(6-Methylpyridin-3-YL)piperazine are likely to be protein kinases and GPCRs. The following protocols provide a framework for evaluating its activity against these target classes.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific kinase.

Protocol 2: In Vitro Kinase Assay

Materials:

  • Recombinant kinase (e.g., BTK)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

  • 1-(6-Methylpyridin-3-YL)piperazine (dissolved in DMSO)

  • A detection reagent to measure phosphorylation (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 1-(6-Methylpyridin-3-YL)piperazine in DMSO.

  • In a microplate, add the kinase, substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundKinase TargetIC50 (nM)
1-(6-Methylpyridin-3-YL)piperazineBTKTo be determined
Reference InhibitorBTKKnown value
GPCR Activity: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to a GPCR upon ligand binding, a key event in GPCR signaling and desensitization.[1][4]

Protocol 3: β-Arrestin Recruitment Assay

Materials:

  • A cell line engineered to co-express the target GPCR and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).[1]

  • Cell culture medium and reagents.

  • 1-(6-Methylpyridin-3-YL)piperazine (dissolved in DMSO).

  • A known agonist for the target GPCR.

  • A substrate for the reporter enzyme that generates a detectable signal (e.g., chemiluminescence).[1]

  • Microplate reader.

Procedure:

  • Seed the engineered cells into a microplate and incubate overnight to allow for cell attachment.

  • Prepare a serial dilution of 1-(6-Methylpyridin-3-YL)piperazine.

  • To test for antagonist activity, add the test compound to the cells and incubate for a short period. Then, add a known agonist at a concentration that gives a submaximal response (e.g., EC80).

  • To test for agonist activity, add the test compound directly to the cells.

  • Incubate the plate at 37 °C for the recommended time to allow for β-arrestin recruitment.

  • Add the reporter enzyme substrate according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • For antagonist mode, calculate the percent inhibition of the agonist response. For agonist mode, calculate the percent activation relative to a known full agonist. Determine IC50 or EC50 values from dose-response curves.

Data Presentation:

CompoundGPCR TargetModeIC50/EC50 (nM)
1-(6-Methylpyridin-3-YL)piperazinee.g., CXCR4AntagonistTo be determined
1-(6-Methylpyridin-3-YL)piperazinee.g., CXCR4AgonistTo be determined
Reference Ligande.g., CXCR4Known modeKnown value
Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential drug candidate. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol 4: MTT Cell Viability Assay

Materials:

  • A relevant cancer cell line (if investigating as an anti-cancer agent) or a normal cell line for general cytotoxicity.

  • Cell culture medium and reagents.

  • 1-(6-Methylpyridin-3-YL)piperazine (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of 1-(6-Methylpyridin-3-YL)piperazine for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.[5]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation:

CompoundCell LineIncubation Time (h)CC50 (µM)
1-(6-Methylpyridin-3-YL)piperazinee.g., HeLa48To be determined
Doxorubicin (Control)e.g., HeLa48Known value

Visualizing the Drug Discovery Workflow and Potential Signaling Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of 1-(6-Methylpyridin-3-YL)piperazine purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay gpcr_assay GPCR β-Arrestin Assay purification->gpcr_assay cytotoxicity_assay Cell Viability (MTT) Assay purification->cytotoxicity_assay data_analysis IC50/EC50/CC50 Determination kinase_assay->data_analysis gpcr_assay->data_analysis cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A streamlined workflow for the synthesis, screening, and lead identification of 1-(6-Methylpyridin-3-YL)piperazine derivatives.

G compound 1-(6-Methylpyridin-3-YL)piperazine kinase Protein Kinase (e.g., BTK) compound->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: A potential mechanism of action for 1-(6-Methylpyridin-3-YL)piperazine as a kinase inhibitor, blocking downstream signaling.

Conclusion and Future Directions

The 1-(6-Methylpyridin-3-YL)piperazine scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability and the proven track record of the pyridylpiperazine class of compounds make it an attractive candidate for further investigation. The protocols outlined in this application note provide a robust framework for synthesizing and evaluating the biological activity of this compound and its derivatives. Future work should focus on screening against a broad panel of kinases and GPCRs to identify specific targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. With a systematic and data-driven approach, 1-(6-Methylpyridin-3-YL)piperazine has the potential to yield novel drug candidates for a variety of diseases.

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  • Flipo, M., et al. (2023). Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump. European Journal of Medicinal Chemistry, 258, 115630. [Link]

  • Hodous, B. L., et al. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2886-9. [Link]

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Application Notes & Protocols for 1-(6-Methylpyridin-3-YL)piperazine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of 1-(6-Methylpyridin-3-YL)piperazine. This piperazine derivative is a critical building block in the synthesis of various pharmaceutical agents, most notably atypical antipsychotics. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower users with a deep understanding of the chemical processes involved. This guide includes detailed, step-by-step methodologies, data presentation in tabular format, and visual workflows to ensure clarity and successful implementation in a laboratory setting.

Introduction: The Strategic Importance of 1-(6-Methylpyridin-3-YL)piperazine

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, virology, and psychiatry, underscores its significance.[1][3] 1-(6-Methylpyridin-3-YL)piperazine, in particular, has emerged as a high-value intermediate. Its unique electronic and steric properties make it a crucial component in the synthesis of complex active pharmaceutical ingredients (APIs), including the atypical antipsychotic Brexpiprazole.[4][5][6][7] The synthesis of such APIs often involves the strategic coupling of this intermediate with other complex molecular fragments.[4] This guide aims to provide a thorough understanding of the handling and application of this versatile intermediate.

Synthesis of 1-(6-Methylpyridin-3-YL)piperazine: A Multi-Step Approach

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine is typically achieved through a multi-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of a nitro group, and finally, a methylation step. This staged approach allows for high purity and yield of the final product.

Synthesis Workflow Overview

The overall synthetic pathway can be visualized as a three-stage process, each with distinct reaction conditions and purification requirements.

G cluster_0 Stage 1: Nucleophilic Aromatic Substitution cluster_1 Stage 2: Nitro Group Reduction cluster_2 Stage 3: Pyridine Ring Methylation (Conceptual) A 5-Bromo-2-nitropyridine + Piperazine B 1-(6-Nitropyridin-3-yl)piperazine A->B Reflux, DIPEA, Acetonitrile C 1-(6-Nitropyridin-3-yl)piperazine D 1-(6-Aminopyridin-3-yl)piperazine C->D Catalytic Hydrogenation (e.g., Pd/C, H2) E 1-(6-Aminopyridin-3-yl)piperazine F 1-(6-Methylpyridin-3-YL)piperazine E->F Sandmeyer-type reaction followed by methylation or alternative cross-coupling

Caption: Synthetic workflow for 1-(6-Methylpyridin-3-YL)piperazine.

Stage 1: Synthesis of 1-(6-Nitropyridin-3-yl)piperazine

Causality: This initial step involves a nucleophilic aromatic substitution reaction where the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the bromide by piperazine.[8] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HBr formed during the reaction, driving the equilibrium towards the product.[8]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-nitropyridine (1 equivalent), piperazine (1.2 equivalents), and N,N-diisopropylethylamine (1.5 equivalents).[8]

  • Add acetonitrile as the solvent (approximately 4 mL per mmol of the limiting reagent).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[8]

ParameterValueReference
Starting Material5-Bromo-2-nitropyridine[8]
ReagentsPiperazine, DIPEA[8]
SolventAcetonitrile[8]
TemperatureReflux (~82°C)[8]
Reaction Time8-12 hours[8]
Typical Yield80-95%[8]
Stage 2 & 3: From Nitro to Methyl - Conceptual Pathway

The subsequent steps involve the reduction of the nitro group to an amine, followed by the conversion of the amino group to a methyl group. While direct methylation of the pyridine ring at this stage is complex, a common synthetic strategy involves a Sandmeyer-type reaction to introduce a handle for methylation or employing advanced cross-coupling methodologies. For the purpose of this guide, we will focus on the established precursor synthesis and the subsequent quality control of the final methylated product. The synthesis from the amino precursor often involves proprietary industrial processes.

Purification and Quality Control

The purity of 1-(6-Methylpyridin-3-YL)piperazine is paramount for its successful application in pharmaceutical synthesis, as impurities can lead to side reactions and complicate the purification of the final API.[5]

Purification Protocol: Crystallization

Causality: Crystallization is an effective method for purifying solid organic compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound will form crystals of high purity, leaving impurities behind in the mother liquor. The choice of solvent is critical and should be determined empirically.

Protocol:

  • Transfer the crude 1-(6-Methylpyridin-3-YL)piperazine to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol/water mixture) and heat gently with stirring until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature. For improved crystal formation, do not disturb the flask during cooling.

  • Further cool the flask in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum at a temperature below their melting point.

Analytical Characterization Workflow

A multi-pronged analytical approach is necessary to confirm the identity and purity of the synthesized intermediate.

G cluster_0 Purity & Identity Confirmation A Synthesized 1-(6-Methylpyridin-3-YL)piperazine B HPLC-UV A->B C LC-MS A->C D NMR (1H & 13C) A->D E Final Purity Assessment B->E C->E D->E

Caption: Analytical workflow for quality control.

Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating and quantifying components in a mixture.[9] A reversed-phase method is typically suitable for piperazine derivatives, where a nonpolar stationary phase and a polar mobile phase are used.

Protocol:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2-3) is a common starting point.[9]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 239 nm for similar structures).[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol.

  • Injection Volume: 10 µL.[10]

  • Quantification: Use an external standard method with a reference standard of known purity to determine the exact purity of the sample.

ParameterRecommended ConditionReference
Column C18 (Reversed-Phase)[9]
Mobile Phase Acetonitrile/Phosphate Buffer[9]
Flow Rate 1.0 mL/min[10]
Detection UV (e.g., 239 nm)[9]
Purity Acceptance >99.5% for pharmaceutical use-
Protocol: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
  • LC-MS: This technique confirms the molecular weight of the compound. For 1-(6-Methylpyridin-3-YL)piperazine (C10H15N3), the expected [M+H]+ ion would be approximately m/z 178.13.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the absence of structural isomers.

Application in Pharmaceutical Synthesis: The Case of Brexpiprazole

1-(6-Methylpyridin-3-YL)piperazine is a key starting material in the synthesis of several antipsychotic drugs.[11][12] A notable example is its use in the synthesis of Brexpiprazole, where it is coupled with another molecular fragment to form the final API.[4][7]

G A 1-(6-Methylpyridin-3-YL)piperazine (Intermediate A) C Brexpiprazole (Final API) A->C Nucleophilic Substitution B 7-(4-chlorobutoxy)quinolin-2(1H)-one (Intermediate B) B->C

Caption: Role in Brexpiprazole synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-(6-Methylpyridin-3-YL)piperazine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[13][14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1-(6-Methylpyridin-3-YL)piperazine is a fundamentally important intermediate in modern pharmaceutical development. The protocols and application notes provided in this guide are intended to equip researchers and scientists with the necessary knowledge to synthesize, purify, and analyze this compound effectively. Adherence to these guidelines will ensure the production of high-purity material, which is essential for the successful synthesis of downstream APIs and the overall integrity of the drug development process.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof.
  • Huang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-305. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Google Patents. (n.d.). US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MACHINERY. (n.d.). Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Aastrid Life Sciences. (n.d.). Brexpiprazole Intermediate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, March 22). Synthesis of 6-Piperazinyl-3,4-dihydroquinazolin-2(1H)-ones. Retrieved from [Link]

  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.

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Experimental Protocols for the N-Alkylation of Piperazines: A Guide to Synthesis, Strategy, and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs, including antipsychotics like Aripiprazole, kinase inhibitors such as Imatinib, and antivirals.[1] The versatile nature of the piperazine moiety stems from its two nitrogen atoms, which can be functionalized to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and basicity (pKa). This modulation is critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), as well as for fine-tuning pharmacodynamic interactions with biological targets.

N-alkylation is a fundamental transformation for derivatizing the piperazine core. The introduction of alkyl groups at the N1 and/or N4 positions allows for the exploration of vast chemical space, enabling the development of potent and selective therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary experimental protocols for the N-alkylation of piperazines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for experimental design, and troubleshooting insights, grounded in authoritative literature.

Core Principles: The Nucleophilic Nature of Piperazine

The reactivity of piperazine is dictated by the lone pair of electrons on its secondary amine nitrogen atoms, rendering them nucleophilic. N-alkylation typically proceeds via the attack of this nucleophile on an electrophilic carbon atom. The primary challenge in piperazine chemistry is controlling the selectivity between mono- and di-alkylation, as the product of the first alkylation is often more nucleophilic than the starting material, leading to the formation of the di-substituted product.

To address this, synthetic strategies often employ protecting groups or carefully control reaction stoichiometry. The choice of methodology depends on the desired substitution pattern, the nature of the alkyl group to be introduced, and the overall complexity of the target molecule.

Key Methodologies for N-Alkylation of Piperazines

Three principal methods dominate the synthesis of N-alkyl piperazines in both discovery and process chemistry: nucleophilic substitution, reductive amination, and the reduction of carboxamides.[1]

Direct Alkylation via Nucleophilic Substitution (SN2 Reaction)

This is a straightforward and widely used method involving the reaction of a piperazine with an alkyl halide or sulfonate. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Causality and Experimental Choices:

  • Alkylating Agent: The choice of the leaving group on the alkyl electrophile is critical. The reactivity order is generally Iodide > Bromide > Chloride >> Sulfonates (e.g., mesylates, tosylates). While alkyl iodides are the most reactive, they are also less stable and more expensive. Alkyl bromides and chlorides are common choices.[1]

  • Base: A non-nucleophilic base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used as they can solvate the cation of the base while not interfering with the nucleophile.[2]

  • Additives (Finkelstein Conditions): For less reactive alkylating agents like alkyl chlorides, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. The iodide ion displaces the chloride in situ to form the more reactive alkyl iodide, a strategy known as the Finkelstein reaction.[1]

  • Temperature: Reactions are often heated (e.g., reflux) to increase the reaction rate, particularly with less reactive electrophiles.[2]

Workflow for Direct Alkylation

cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Piperazine E Combine Reactants in Solvent A->E B Alkyl Halide (R-X) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., MeCN) D->E F Heat to Reflux (e.g., 80°C) E->F Stir G Monitor by TLC/LC-MS F->G Sample Periodically H Cool & Filter Solids G->H Upon Completion I Concentrate Filtrate H->I J Purify (e.g., Column Chromatography) I->J K N-Alkylpiperazine J->K Characterize

Caption: Workflow for direct N-alkylation of piperazine.

Protocol 1: General Procedure for Mono-N-Alkylation using a Protecting Group

This protocol utilizes N-Boc-piperazine to ensure mono-alkylation. The Boc (tert-butyloxycarbonyl) group is a common amine protecting group that is stable under the basic conditions of alkylation and can be easily removed with acid.

  • Step 1: Alkylation

    • To a stirred suspension of potassium carbonate (1.5 equivalents) in dry acetonitrile (10 mL per mmol of piperazine), add N-Boc-piperazine (1.0 equivalent).

    • Add the alkyl bromide (1.1 equivalents) to the mixture. For less reactive alkyl chlorides, add potassium iodide (0.1 equivalents).

    • Heat the reaction mixture to reflux (approx. 82°C) and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude N-alkyl-N'-Boc-piperazine, which can be purified by column chromatography on silica gel if necessary.

  • Step 2: Deprotection

    • Dissolve the crude N-alkyl-N'-Boc-piperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) are common choices.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with NaOH or Na₂CO₃, and extract with an organic solvent (e.g., DCM, ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final N-alkylpiperazine.

ParameterTypical Reagents/ConditionsRationale
Piperazine Source N-Boc-piperazine, N-Acetylpiperazine[2]Protects one nitrogen to ensure mono-alkylation.
Alkylating Agent R-Br, R-Cl, R-OTs, R-OMsProvides the electrophilic alkyl group.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEANeutralizes the acid byproduct.
Solvent MeCN, DMF, THF, AcetonePolar aprotic solvent to facilitate SN2.
Catalyst/Additive NaI, KI (for alkyl chlorides)In-situ generation of more reactive alkyl iodide.[1]
Temperature Room Temperature to RefluxIncreases reaction rate.
N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and efficient method for forming C-N bonds. It involves the reaction of a piperazine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the corresponding N-alkylpiperazine.[1][3]

Causality and Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and arylalkyl groups.

  • Reducing Agent: The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] It is less basic and more selective than other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which is toxic.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Acetic acid is sometimes added as a catalyst to facilitate the formation of the iminium ion.

  • pH Control: The reaction is typically run under mildly acidic conditions (pH 5-6) to promote iminium ion formation without deactivating the amine nucleophile.

Mechanism of Reductive Amination

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperazine Piperazine Hemiaminal Hemiaminal Piperazine->Hemiaminal + Aldehyde (R'CHO) Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H₂O (Acid Catalyzed) N-Alkylpiperazine N-Alkylpiperazine Iminium Ion->N-Alkylpiperazine + [H⁻] (from NaBH(OAc)₃)

Caption: Two-step mechanism of reductive amination.

Protocol 2: General Procedure for Reductive Amination

  • Step 1: Dissolve the piperazine (1.0 equivalent; can be mono-protected or unsubstituted) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate iminium formation.

  • Step 3: Stir the mixture at room temperature for 20-30 minutes.

  • Step 4: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition can be exothermic and may cause gas evolution.

  • Step 5: Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Step 6: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Step 7: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Step 8: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 9: Purify the crude product by column chromatography on silica gel or crystallization.

ParameterTypical Reagents/ConditionsRationale
Amine Source Piperazine, N-Boc-piperazine, etc.The nucleophile.
Carbonyl Source Aldehydes (R-CHO), Ketones (R₂C=O)Provides the alkyl group precursor.
Reducing Agent NaBH(OAc)₃, NaBH₃CNSelectively reduces the iminium ion.[1]
Solvent DCM, DCE, THFAprotic solvent compatible with the reducing agent.
Catalyst Acetic Acid (optional)Speeds up iminium ion formation.
Temperature Room TemperatureGenerally sufficient for the reaction.

Troubleshooting and Advanced Strategies

ProblemPotential CauseSuggested Solution
Low Yield Insufficiently reactive alkylating agent (SN2).Add NaI or KI as a catalyst; increase temperature; switch to a more reactive halide (Cl -> Br -> I).[1]
Steric hindrance around the N or C atom.Consider reductive amination, which is less sensitive to steric bulk.
Di-alkylation Unprotected piperazine was used.Use a mono-protected piperazine (e.g., N-Boc-piperazine) or use a large excess of piperazine to favor mono-alkylation statistically.[4]
Quaternization The product N-alkylpiperazine is further alkylated.Use stoichiometric amounts of the alkylating agent and monitor the reaction carefully to stop it upon consumption of the starting material.
Difficult Purification Product and starting materials have similar polarity.Ensure the reaction goes to completion. If using a basic product, an acidic wash during workup can help remove unreacted starting piperazine.

Conclusion

The N-alkylation of piperazines is a cornerstone reaction in the synthesis of pharmaceutically relevant molecules. The choice between direct nucleophilic substitution and reductive amination is dictated by the availability of starting materials, the desired molecular complexity, and the sensitivity of other functional groups in the molecule. Direct alkylation is often simple and effective for introducing simple alkyl chains, while reductive amination offers broader scope and milder conditions suitable for more complex substrates. By understanding the mechanisms and strategic considerations outlined in this guide, researchers can effectively and efficiently synthesize novel piperazine derivatives for the advancement of drug discovery programs.

References

  • Mule, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 385-389. Available at: [Link]

  • Wilson, L. J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(11), 923-926. Available at: [Link]

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-665. Available at: [Link]

  • BASF SE. (2014). Method for preparing n-alkyl-piperazines. Google Patents, WO2014184039A1.

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Comprehensive Analytical Protocols for Purity Assessment of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the comprehensive purity analysis of 1-(6-Methylpyridin-3-YL)piperazine, a critical intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reliable results. We will explore a multi-faceted approach, leveraging High-Performance Liquid Chromatography (HPLC) as the primary assay, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Elemental Analysis for empirical formula verification. This integrated strategy provides a holistic purity profile, essential for regulatory compliance and ensuring the quality of active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

1-(6-Methylpyridin-3-YL)piperazine serves as a fundamental building block in the synthesis of numerous pharmaceutical compounds. The purity of such intermediates is not merely a quality benchmark but a critical determinant of the final drug product's safety and efficacy. Even minute quantities of impurities can lead to unintended side effects, alter bioavailability, or compromise product stability.

Regulatory frameworks, such as the International Council for Harmonisation (ICH) guideline Q3A(R2), mandate rigorous characterization and control of impurities in new drug substances.[1][2][3] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4][5] Therefore, a robust analytical strategy employing orthogonal methods is essential to create a comprehensive purity profile that satisfies these stringent requirements.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, thermally stable molecules like 1-(6-Methylpyridin-3-YL)piperazine, RP-HPLC is the gold standard for quantifying the main component and profiling related impurities.[6][7]

Scientific Rationale for Method Design

The choice of a reversed-phase method, specifically with a C18 stationary phase, is predicated on the compound's structure, which contains both a moderately polar pyridine ring and a basic piperazine moiety.[8] This provides a good balance of hydrophobic and polar interactions for effective separation. A gradient elution using acetonitrile and a buffered aqueous mobile phase is employed to resolve compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime. A Photodiode Array (PDA) detector is selected for its ability to monitor a wide spectral range, which is critical for detecting impurities that may lack the same chromophore as the parent compound and for performing peak purity analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) for data acquisition and analysis.

Materials:

  • 1-(6-Methylpyridin-3-YL)piperazine reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for resolving moderately polar aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid)Buffered to ensure consistent peak shape and retention time for the basic analyte.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic components.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 90% B; 20-25 min: 90% B; 25.1-30 min: 5% BA shallow initial gradient resolves polar impurities, followed by a steeper ramp for the main peak and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 35 °CElevated temperature reduces viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLSmall volume to prevent peak overload and band broadening.
Detection PDA, 270 nm (Bandwidth 4 nm); Reference: 360 nm (Bandwidth 20 nm)270 nm is a typical absorbance maximum for pyridine-containing structures.

Procedure:

  • Standard Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation (0.5 mg/mL): Prepare the test sample in the same manner as the standard.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the prepared solutions and acquire the chromatograms.

  • Calculation: Determine the purity by area percent calculation. Identify and quantify specified impurities against the reference standard.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standard Prepare Reference Standard inject Inject Solutions prep_standard->inject prep_sample Prepare Test Sample prep_sample->inject hplc_system Equilibrate HPLC System hplc_system->inject acquire_data Acquire Chromatograms (PDA) inject->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for HPLC purity determination.

Orthogonal and Confirmatory Analytical Methods

To ensure a comprehensive purity profile, orthogonal methods that rely on different chemical and physical principles are necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from synthesis or low molecular weight starting materials, which may not be detected by HPLC.[9] The coupling of GC with a mass spectrometer provides high specificity for definitive identification.[10][11]

Protocol Outline:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A mid-polarity column, such as a DB-17 or equivalent, is suitable for separating a range of potential impurities.[9]

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., Methanol or DMSO).

  • GC Program:

    • Inlet Temperature: 250 °C

    • Oven: 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: 35-400 m/z.

  • Analysis: Identify peaks by comparing their mass spectra against a library (e.g., NIST). Quantify using FID with an appropriate standard.

Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy is unparalleled for the structural elucidation of organic molecules and is a powerful tool for identifying impurities.[12][13][14][15] Both ¹H and ¹³C NMR should be performed.

Rationale: NMR provides unambiguous confirmation of the molecule's covalent structure.[16] The presence of signals that do not correspond to the target molecule can help identify and, in some cases, quantify impurities without the need for an impurity-specific reference standard (qNMR).

Protocol Outline:

  • Sample Preparation: Dissolve 10-15 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons.

    • ¹³C NMR: Shows the different carbon environments.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm connectivity if structural ambiguities or significant impurities are detected.

  • Analysis: Compare the resulting spectra to the expected chemical shifts, coupling constants, and integrations for 1-(6-Methylpyridin-3-YL)piperazine.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis (CHN analysis) is a fundamental technique to confirm the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, and nitrogen.[17][18]

Rationale: This method provides a macro-level check on purity.[19] Significant deviations from the theoretical percentages for C₁₀H₁₅N₃ (C: 67.76%, H: 8.53%, N: 23.71%) indicate the presence of inorganic salts, water, or other impurities that alter the elemental composition.

Protocol Outline:

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values.[20]

Integrated Purity Assessment Strategy

No single method can provide a complete picture of a compound's purity. An integrated approach is required, where each technique provides a unique and complementary piece of information.

Purity_Strategy cluster_assays Analytical Methods cluster_output Data Integration Sample 1-(6-Methylpyridin-3-YL)piperazine HPLC HPLC-PDA (Assay/Purity, Non-Volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS NMR NMR (Structural Identity & Impurities) Sample->NMR EA Elemental Analysis (Empirical Formula) Sample->EA Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Quantitative GCMS->Purity_Profile Qualitative/ Quantitative NMR->Purity_Profile Qualitative EA->Purity_Profile Quantitative

Caption: Integrated analytical strategy for purity profiling.

Conclusion

The purity assessment of 1-(6-Methylpyridin-3-YL)piperazine demands a rigorous, multi-technique approach. The primary HPLC method provides the core quantitative data on purity and related substances, while GC-MS, NMR, and Elemental Analysis offer essential orthogonal data to control for other potential impurities and confirm the material's fundamental identity. By implementing this comprehensive strategy, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, supporting regulatory filings and safeguarding the integrity of the final drug product.

References

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Retrieved from [Link]

  • Al-Neaimy, U. I. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Gao, Y., et al. (2021, January 22). Applications of Solution NMR in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • The Pharma Guide. (2026, January 19). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. Retrieved from [Link]

  • Elementar. (n.d.). Elemental & TOC analyzers for the pharmaceutical industry. Retrieved from [Link]

  • De Luca, L., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]

  • YouTube. (2024, May 27). Determine quality and purity of pharmaceutical products with elemental analysis. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

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Application Notes and Protocols for Determining the Solubility of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

1-(6-Methylpyridin-3-YL)piperazine is a heterocyclic amine that incorporates both a pyridine and a piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds.[1][2] The piperazine ring, in particular, is often utilized to enhance the pharmacokinetic properties of a molecule, including its solubility.[3] Understanding the solubility of a potential drug candidate like 1-(6-Methylpyridin-3-YL)piperazine in various solvents is a cornerstone of preclinical development. Solubility profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[4]

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(6-Methylpyridin-3-YL)piperazine. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes an inferred solubility profile based on its chemical structure and the known properties of its constituent functional groups. Furthermore, this document details standardized, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties and Inferred Solubility Profile

To predict the solubility of 1-(6-Methylpyridin-3-YL)piperazine, we must first examine its molecular structure and key physicochemical properties.

Molecular Structure:

Key Physicochemical Descriptors:

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃[5]
Molecular Weight177.25 g/mol [5]
pKa (predicted)Base pKa₁: ~8.5-9.5 (piperazine ring), Base pKa₂: ~4.5-5.5 (pyridine ring)Inferred from similar structures
LogP (predicted)1.0 - 2.0Inferred from similar structures

The structure of 1-(6-Methylpyridin-3-YL)piperazine features a combination of polar and non-polar elements. The piperazine ring with its two nitrogen atoms and the nitrogen atom in the pyridine ring are capable of acting as hydrogen bond acceptors. The secondary amine in the piperazine ring can also act as a hydrogen bond donor. These features suggest a propensity for solubility in polar solvents. Conversely, the methyl group on the pyridine ring and the hydrocarbon backbone contribute to its non-polar character.

The principle of "like dissolves like" governs solubility. Therefore, we can infer a qualitative solubility profile for 1-(6-Methylpyridin-3-YL)piperazine based on the polarity of common laboratory solvents.

Table 1: Inferred Qualitative Solubility of 1-(6-Methylpyridin-3-YL)piperazine in Common Solvents

Solvent ClassSolventInferred SolubilityRationale
Polar Protic WaterModerate to HighThe presence of multiple nitrogen atoms allows for hydrogen bonding with water molecules. Solubility will be pH-dependent, increasing in acidic conditions due to the formation of soluble salts.
MethanolHighAs a polar protic solvent, methanol can effectively solvate the molecule through hydrogen bonding.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and can dissolve a wide range of polar and non-polar compounds.[6]
Acetonitrile (ACN)ModerateAcetonitrile is less polar than DMSO and protic solvents, which may result in lower, but still significant, solubility.[7]
AcetoneModerateSimilar to acetonitrile, acetone's polarity suggests moderate solubility.
Non-Polar Dichloromethane (DCM)Low to ModerateThe non-polar aspects of the molecule will allow for some interaction with DCM.
Diethyl EtherLowThe strong polarity of the solute is unlikely to be overcome by the non-polar nature of diethyl ether.
HexanesVery LowThe significant mismatch in polarity between the compound and hexanes suggests negligible solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two primary types of assays are recommended: the thermodynamic (equilibrium) shake-flask method and the kinetic (non-equilibrium) turbidimetric method.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[8] It measures the concentration of a compound in a saturated solution after a prolonged incubation period, ensuring that a true equilibrium has been reached between the dissolved and solid forms of the compound.[9]

Objective: To determine the thermodynamic solubility of 1-(6-Methylpyridin-3-YL)piperazine in a selection of solvents at a controlled temperature.

Materials:

  • 1-(6-Methylpyridin-3-YL)piperazine (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Add an excess amount of solid 1-(6-Methylpyridin-3-YL)piperazine to a 2 mL glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method with a standard curve.

  • Calculation: Calculate the solubility of 1-(6-Methylpyridin-3-YL)piperazine in the solvent, taking into account the dilution factor. Express the result in units such as mg/mL or µM.

Diagram of Thermodynamic Solubility Workflow (Shake-Flask Method):

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Incubate on orbital shaker (24-48h at constant temp) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination via Turbidimetry

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[11] It measures the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when added to an aqueous buffer.[6] This method is faster and requires less compound than the shake-flask method.[12]

Objective: To determine the kinetic solubility of 1-(6-Methylpyridin-3-YL)piperazine in an aqueous buffer.

Materials:

  • 1-(6-Methylpyridin-3-YL)piperazine

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader with turbidity or nephelometry capabilities (e.g., measuring absorbance at 620 nm)

  • Multichannel pipette or automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(6-Methylpyridin-3-YL)piperazine in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer (e.g., PBS). Then, transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[13]

Diagram of Kinetic Solubility Workflow (Turbidimetric Method):

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare high concentration stock in DMSO B Serial dilution in DMSO A->B C Add DMSO stocks to aqueous buffer in 96-well plate B->C D Incubate (1-2h at constant temp) C->D E Measure turbidity (e.g., Absorbance at 620nm) D->E F Plot turbidity vs. concentration E->F G Determine precipitation point (Kinetic Solubility) F->G

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • ACS Medicinal Chemistry Letters. Practical High-Throughput Experimentation for Chemists. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Evotec. Turbidimetric Solubility Assay. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • DTU Research Database. Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]

  • MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]

  • ResearchGate. How do I calculate solubility of a compound using a turbidity assay?. [Link]

  • PubMed. 3-Methylpyridine: Synthesis and Applications. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PharmaCompass.com. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-methylpyridin-3-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic rationale behind our recommendations, providing you with the tools to not only solve immediate problems but also to build a robust and scalable synthetic process.

The synthesis of N-arylpiperazines, particularly those involving heteroaromatic systems like pyridine, is a cornerstone of medicinal chemistry.[1] However, these reactions are often plagued by challenges such as low catalyst turnover, competing side reactions, and difficult purifications. This document provides a structured approach to overcoming these hurdles, focusing primarily on the widely-used Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[2][3]

Section 1: Troubleshooting Guide for Low Yield & Impurity Formation

Experiencing suboptimal results is a common part of process development. The following table outlines the most frequently encountered issues in the synthesis of 1-(6-methylpyridin-3-yl)piperazine via Buchwald-Hartwig amination and provides targeted solutions grounded in chemical principles.

Problem Encountered Potential Cause(s) Recommended Solution & Scientific Rationale
1. Low or No Conversion of Starting Material (e.g., 3-bromo-6-methylpyridine) A. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. Pd(II) precatalysts require reduction, and the active Pd(0) can be sensitive to oxygen or impurities.Solution: Switch to a pre-formed, air-stable Pd(0) precatalyst (e.g., G2 or G3 palladacycles). Rationale: These complexes readily release the active LPd(0) species under reaction conditions, ensuring consistent initiation of the catalytic cycle.[4] Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
B. Inappropriate Ligand Choice: The ligand may not be electron-rich enough to promote oxidative addition with the electron-deficient pyridine ring, or it may be too bulky, hindering substrate coordination.Solution: Screen a panel of electron-rich, sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or SPhos. Rationale: These ligands stabilize the palladium center, accelerate both the oxidative addition and the rate-limiting reductive elimination steps, and suppress catalyst deactivation pathways.[3]
C. Incorrect Base: The base may be too weak to deprotonate the piperazine-palladium complex, or too strong, leading to side reactions or degradation of starting materials.Solution: For aryl bromides, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is often optimal. If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.
2. Formation of 1,4-bis(6-methylpyridin-3-yl)piperazine A. Use of Unprotected Piperazine: Piperazine has two secondary amine nitrogens, both of which can react with the aryl halide, leading to the undesired double-arylation product.Solution: Use a mono-protected piperazine, with tert-butoxycarbonyl (Boc) being the most common and reliable protecting group. The reaction sequence becomes: 1) Buchwald-Hartwig coupling of N-Boc-piperazine with 3-bromo-6-methylpyridine. 2) Acid-mediated deprotection of the Boc group.
B. Stoichiometry Issues: Using a 1:1 ratio or an excess of the aryl halide with unprotected piperazine will inevitably favor the double-addition product.Solution: If using unprotected piperazine is unavoidable (e.g., for cost reasons on a large scale), use a large excess of piperazine (5-10 equivalents). Rationale: This statistically favors the mono-arylation product. However, this complicates downstream purification due to the need to remove large amounts of unreacted piperazine. The protection strategy is generally superior for achieving high purity.[5]
3. Significant Hydrodehalogenation (Aryl Halide is Reduced to 6-methylpyridine) A. β-Hydride Elimination: If the piperazine or other components in the mixture contain accessible β-hydrogens, the palladium intermediate can undergo β-hydride elimination, leading to a palladium-hydride species that can reduce the aryl halide.Solution: Employ bulky, chelating phosphine ligands. Rationale: Ligands like BINAP or Josiphos can suppress β-hydride elimination by occupying coordination sites on the palladium center, making it sterically difficult for the β-hydrogen to interact with the metal.[3]
B. Water in the Reaction: Trace amounts of water can react with the palladium catalyst or strong base, generating species that promote the reduction pathway.Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary. Ensure the base is handled in a glovebox or under a positive pressure of inert gas.
4. Incomplete Reaction with Aryl Chloride (e.g., 3-chloro-6-methylpyridine) A. Higher Activation Barrier: The C-Cl bond is stronger than the C-Br bond, making the initial oxidative addition step significantly more difficult and often rate-limiting.Solution: Use a catalyst system specifically designed for aryl chlorides. This typically involves highly electron-rich and sterically demanding ligands like XPhos or BrettPhos. Rationale: These ligands create a highly reactive, electron-rich Pd(0) center that is capable of cleaving the stronger C-Cl bond.[3] Higher reaction temperatures may also be required.

Section 2: Core Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Buchwald-Hartwig Coupling of N-Boc-Piperazine with 3-Bromo-6-methylpyridine

This protocol is a robust starting point for small to medium-scale synthesis, prioritizing yield and purity through the use of a protected piperazine.

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Boc Deprotection reagents 1. Add 3-bromo-6-methylpyridine, N-Boc-piperazine, NaOtBu, and Pd/Ligand Precatalyst to an oven-dried flask. setup 2. Evacuate and backfill with Argon (3x). reagents->setup solvent 3. Add anhydrous Toluene via syringe. setup->solvent reaction 4. Heat to 100-110 °C with stirring for 4-16h. Monitor by TLC/LC-MS. solvent->reaction quench 5. Cool to RT. Quench with saturated aq. NH4Cl. reaction->quench extract 6. Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract wash 7. Wash with brine, dry over Na2SO4, and filter. extract->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify via flash column chromatography. concentrate->purify dissolve 10. Dissolve purified intermediate in Dichloromethane (DCM). purify->dissolve acid 11. Add Trifluoroacetic Acid (TFA) dropwise at 0 °C. dissolve->acid deprotect 12. Stir at RT for 1-2h. Monitor by TLC/LC-MS. acid->deprotect neutralize 13. Concentrate, then neutralize with saturated aq. NaHCO3. deprotect->neutralize final_extract 14. Extract with DCM, dry, and concentrate to yield final product. neutralize->final_extract

Caption: Key mechanistic steps of the Buchwald-Hartwig amination cycle.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Rao, D. V. N. S., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2007(15), 1-10. Retrieved from [Link]

  • Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1369. Retrieved from [Link]

  • Szostak, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 430-447. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 13(10), 1221-1237. Retrieved from [Link]

  • Galkina, O. S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6791. Retrieved from [Link]

  • Rao, D. V. N. S., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents (WO2004106309A1).
  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ACS Chemical Neuroscience, 14(16), 3043-3054. Retrieved from [Link]

  • Singh, U., & Singh, R. P. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18(6), 576-602. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(6-Methylpyridin-3-YL)piperazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. We will explore the primary synthetic routes, delve into the identification of common side products, and provide robust troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 1-(6-Methylpyridin-3-YL)piperazine?

The two prevailing methods for forming the critical C-N bond between the pyridine and piperazine rings are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination .

  • SNAr Reaction: This pathway typically involves reacting an activated pyridine ring, such as 3-bromo-6-methylpyridine or 3-nitro-6-methylpyridine, with piperazine at elevated temperatures. The reaction is driven by the electron-withdrawing nature of the pyridine nitrogen and any additional activating groups (like a nitro group), which makes the ring susceptible to nucleophilic attack.[1][2][3]

  • Buchwald-Hartwig Amination: This is a more modern, versatile cross-coupling reaction that uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (3-bromo-6-methylpyridine) with piperazine.[4][5] This method often proceeds under milder conditions and with higher functional group tolerance compared to traditional SNAr.

G cluster_0 Synthetic Pathways reagents 3-Bromo-6-methylpyridine + Piperazine snar S(N)Ar Route (High Temp, Base) reagents->snar Heat bha Buchwald-Hartwig Route (Pd Catalyst, Ligand, Base) reagents->bha Catalysis product 1-(6-Methylpyridin-3-YL)piperazine snar->product bha->product G cluster_results Potential Identity start Unexpected Peak in HPLC/TLC lcms Analyze by LC-MS start->lcms mass_check Compare [M+H]+ to Known Impurities lcms->mass_check bis_aryl m/z ≈ 269.2 1,4-bis-arylated mass_check->bis_aryl Mass > Product? dehalo m/z ≈ 94.1 Dehalogenated SM mass_check->dehalo Mass ≈ 93 amu? unreacted m/z ≈ 173.0 (Bromo-SM) m/z ≈ 87.1 (Piperazine) mass_check->unreacted Mass = SM? unknown Unknown Structure mass_check->unknown None of the above

Caption: Workflow for identifying unknown reaction impurities.

Summary of Common Side Products
Impurity NameStructureExpected [M+H]⁺Identification MethodMitigation Strategy
1,4-bis(6-methylpyridin-3-yl)piperazineC₁₆H₂₀N₄269.17LC-MSUse ≥ 2 equivalents of piperazine.
2-MethylpyridineC₆H₇N94.06GC-MS, ¹H NMROptimize Buchwald-Hartwig conditions (lower temp, different ligand/base).
3-Bromo-6-methylpyridineC₆H₆BrN171.97 / 173.97LC-MS, HPLCIncrease reaction time/temperature; check catalyst activity.
PiperazineC₄H₁₀N₂87.09LC-MS (difficult due to polarity)Ensure correct stoichiometry.

Experimental Protocols

Protocol 1: Analytical Method for Impurity Profiling by HPLC-UV/MS

This method is designed to separate the starting materials, product, and key impurities.

  • System: Agilent 1260 HPLC or equivalent with DAD and single quadrupole MS detector.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • UV Detection: 254 nm.

  • MS Detection: ESI+, Scan range 80-500 m/z.

Protocol 2: Lab-Scale Buchwald-Hartwig Amination

This protocol is a representative example and must be adapted and optimized for specific laboratory conditions.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Seal the flask, evacuate, and backfill with Argon (repeat 3x). Add 3-bromo-6-methylpyridine (1.0 eq) followed by anhydrous, degassed Toluene.

  • Piperazine Addition: Add a solution of piperazine (2.5 eq) in Toluene via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or HPLC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NaCl.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography (e.g., Silica gel, eluting with a gradient of Dichloromethane/Methanol) to yield the pure product.

References

  • Organic Chemistry Portal: Synthesis of piperazines. A collection of modern synthetic methods for preparing piperazine derivatives. Available at: [Link]

  • Cimmino, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Reviews various synthetic strategies for incorporating the piperazine motif. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Discusses general synthesis and potential by-products of piperazine derivatives. Available at: [Link]

  • Srinivasa Rao, D. V. N., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. Details multi-step syntheses involving piperazine intermediates. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Provides a detailed overview of the reaction mechanism and potential side reactions like hydrodehalogenation. Available at: [Link]

  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Outlines the importance and application of various analytical techniques in drug development. Available at: [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. A resource explaining the mechanisms of SNAr reactions. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of 1-(6-Methylpyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this active pharmaceutical ingredient (API). As crystallization is a critical step that dictates purity, stability, and downstream processability, this document provides in-depth, experience-driven answers to frequently asked questions and detailed protocols to ensure robust and reproducible outcomes.[][2]

Frequently Asked Questions (FAQs)

Q1: My 1-(6-Methylpyridin-3-YL)piperazine is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue that occurs when the supersaturation of the solution is too high. Instead of forming an ordered crystal lattice, the solute separates as a liquid phase, which is an oil rich in the compound. This is often detrimental to purity and crystal form control.

Causality & Troubleshooting:

  • Excessive Supersaturation: This is the most frequent cause. Rapid cooling or the fast addition of an anti-solvent creates a level of supersaturation that the system cannot relieve through controlled crystal growth, leading to the formation of an amorphous oil.[]

    • Solution: Reduce the rate of supersaturation generation.

      • Cooling Crystallization: Employ a slower, more controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point.

      • Anti-solvent Crystallization: Add the anti-solvent more slowly and at a higher temperature where the compound has slightly better solubility. Ensure vigorous mixing at the point of addition to dissipate local supersaturation.

  • Inappropriate Solvent Choice: The chosen solvent may have extremely high solvating power, requiring a very large amount of anti-solvent or a drastic temperature drop to induce crystallization, both of which favor oiling out.

    • Solution: Re-evaluate your solvent system. Screen for solvents in which 1-(6-Methylpyridin-3-YL)piperazine has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Consider solvent mixtures to fine-tune solvating power.

  • Presence of Impurities: Certain impurities can depress the freezing point of the solute or interfere with the molecular self-assembly required for nucleation, promoting oil formation.[2][3]

    • Solution: Analyze the purity of your starting material. If possible, perform a pre-purification step (e.g., flash chromatography or a charcoal treatment) to remove problematic impurities. Sometimes, even small amounts of residual solvent from a previous step can cause issues.

Troubleshooting Workflow for Oiling Out

G start Problem: Oiling Out Occurs check_supersaturation Is supersaturation generated too quickly? start->check_supersaturation slow_down Reduce cooling rate or anti-solvent addition rate. check_supersaturation->slow_down Yes check_solvent Is the solvent appropriate? check_supersaturation->check_solvent No success Successful Crystallization slow_down->success screen_solvents Screen for solvents with moderate solubility. check_solvent->screen_solvents No check_purity Is the starting material pure? check_solvent->check_purity Yes screen_solvents->success purify_material Perform pre-purification step. check_purity->purify_material No check_purity->success Yes purify_material->success

Caption: Troubleshooting workflow for oiling out issues.

Q2: I am obtaining very fine particles or long, thin needles that are difficult to filter and dry. How can I improve the crystal habit?

A2: Crystal habit (the external shape) and particle size are critical for downstream processing, including filtration, drying, and formulation.[4] Needles and fine powders often exhibit poor flowability and can trap significant amounts of solvent.[3][4] The goal is typically to produce more equant (uniform, brick-like) crystals.

Causality & Troubleshooting:

  • High Nucleation Rate vs. Growth Rate: When nucleation (the formation of new crystal entities) dominates over crystal growth, the result is a large number of very small particles.[5] This is often caused by rapid supersaturation.

    • Solution: Operate within the Metastable Zone (MSZ). The MSZ is a region of supersaturation where existing crystals will grow, but new nucleation is minimal.[6]

      • Reduce Cooling Rate: Slower cooling keeps the solution within the MSZ for longer, promoting growth on existing crystals.[7]

      • Seeding: Introduce a small quantity of pre-formed crystals of the desired morphology once the solution is slightly supersaturated. This provides templates for growth and can bypass the primary nucleation phase.

  • Solvent Effects: The solvent system plays a crucial role in defining crystal habit. Solvents can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the final shape.[8]

    • Solution: Conduct a solvent screen. Crystallize the compound from a variety of solvents (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or heptane) and examine the resulting crystal morphology under a microscope.

  • Impurity Effects: Structurally related impurities can adsorb onto specific crystal faces, blocking growth on that face and leading to elongated or needle-like morphologies.[3][9]

    • Solution: Improve the purity of the material before crystallization. Even a very small amount of a potent habit-modifying impurity can have a dramatic effect.

Illustrative Solvent Screening Data for Crystal Habit Modification
Solvent SystemTemperature ProfileResulting Crystal MorphologyFiltration Time
Isopropanol (IPA)Cool from 60°C to 5°C over 4 hoursLong, thin needlesSlow (>30 min)
IPA / Water (9:1)Cool from 70°C to 5°C over 4 hoursSmall, equant prismsModerate (~15 min)
Ethyl AcetateCool from 50°C to 5°C over 4 hoursFine powderVery Slow (>45 min)
TolueneCool from 80°C to 5°C over 4 hoursLarge, well-defined blocksFast (<10 min)

Note: This table is an illustrative example. Actual results must be determined experimentally.

Q3: My crystallized product has failed purity testing. What are the mechanisms of impurity incorporation and how can I minimize them?

A3: Achieving high purity is a primary goal of crystallization. Impurities can be incorporated into the final product through several mechanisms, and understanding which is at play is key to devising a solution.[3][10][11]

Mechanisms & Mitigation Strategies:

  • Surface Adsorption: Impurities adhere to the surface of the crystals. This is common with fine particles or needles due to their high surface area.

    • Mitigation:

      • Improve Crystal Size/Habit: Grow larger, more equant crystals to reduce the surface-area-to-volume ratio (see Q2).

      • Washing: Perform a displacement wash on the filter cake with a cold solvent in which the API is poorly soluble but the impurity is soluble. A re-slurry of the filtered product in a fresh, cold non-solvent can also be very effective.[3]

  • Inclusion (Occlusion): Pockets of mother liquor, rich in impurities, become trapped within the growing crystal. This is more common with rapid crystal growth.

    • Mitigation:

      • Slow Down Crystallization: Reduce the rate of supersaturation (slower cooling or anti-solvent addition) to allow for more ordered crystal growth and prevent the entrapment of mother liquor.[]

      • Agitation Control: Ensure proper agitation to keep crystals suspended and prevent agglomeration, which can lead to inclusions. However, overly aggressive agitation can cause secondary nucleation and breakage, so it must be optimized.

  • Solid Solution (Lattice Incorporation): The impurity is structurally similar to the API and becomes incorporated directly into the crystal lattice. This is the most difficult type of impurity to remove.

    • Mitigation:

      • Multi-step Purification: Often, crystallization alone cannot remove a lattice-bound impurity. You may need to revisit the synthetic route to prevent its formation or introduce an orthogonal purification step (e.g., chromatography).

      • Polymorph Transformation: In some cases, crystallizing a metastable polymorph or a solvate can lead to better rejection of a specific impurity.[3] The product can then be converted to the stable form in a subsequent step.

Q4: How do I know if 1-(6-Methylpyridin-3-YL)piperazine has multiple polymorphic forms and why is this important?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12][13] These different forms can have distinct physicochemical properties, including solubility, stability, and melting point, which can profoundly impact a drug's bioavailability and shelf-life.[14] It is estimated that over 50% of APIs exhibit polymorphism.[13] Therefore, identifying and controlling the polymorphic form is a regulatory and scientific necessity.

Identification & Control:

  • Screening: A polymorph screen is an experimental search for different crystal forms. This typically involves crystallizing the compound under a wide variety of conditions.

    • Solvents: Use a diverse range of solvents (polar, non-polar, protic, aprotic).

    • Crystallization Modes: Employ various techniques like cooling, anti-solvent addition, evaporation, and slurry experiments.

    • Temperatures: Vary the crystallization and storage temperatures.

  • Characterization: Once you have different solid forms, they must be characterized to determine if they are true polymorphs.

    • X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern, akin to a fingerprint.[5]

    • Differential Scanning Calorimetry (DSC): DSC can identify different melting points, solid-solid transitions between forms, and help establish the thermodynamic relationship between them.

    • Thermogravimetric Analysis (TGA): TGA is used to identify solvates or hydrates, which can be mistaken for polymorphs.

  • Control: Once the desired, most stable polymorph is identified, the crystallization process must be designed to produce it consistently.

    • Define a Robust Process: Lock down the parameters (solvent system, temperature profile, seeding protocol, agitation rate) that have been shown to reliably produce the target form.

    • Seeding: Using seed crystals of the desired polymorph is the most effective way to ensure it crystallizes, as this bypasses the stochastic nature of primary nucleation.[7]

Detailed Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to promote the growth of larger, more uniform crystals by maintaining a low level of supersaturation.

  • Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer and temperature probe, charge the crude 1-(6-Methylpyridin-3-YL)piperazine. Add the selected solvent (e.g., Toluene, based on the illustrative table) at a volume sufficient to achieve full dissolution at an elevated temperature (e.g., 80 °C).

  • Hold & Polish Filtration (Optional): Stir the solution at the elevated temperature for 30 minutes to ensure all material is dissolved. If insoluble particulates are present, perform a polish filtration through a heated filter to remove them.

  • Controlled Cooling: Program the circulator to cool the vessel from the dissolution temperature to a final temperature (e.g., 5 °C) over a period of 4-8 hours (a cooling rate of ~10-20 °C/hour).

  • Seeding (Recommended): Once the solution has cooled by 5-10 °C (entering the metastable zone), add a small slurry of seed crystals (0.1-1.0% w/w) of the desired polymorphic form.

  • Maturation (Aging): Once the final temperature is reached, stir the resulting slurry for an additional 2-4 hours. This "aging" period allows the system to reach equilibrium and can improve yield and purity.

  • Isolation: Isolate the product by filtration. Wash the filter cake with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum at a temperature determined to be non-deleterious to the crystal form (e.g., 40-50 °C).

Protocol 2: Anti-Solvent Crystallization

This protocol is useful when the compound is highly soluble in a solvent, and cooling alone does not provide a sufficient yield.

  • Dissolution: In a suitable reactor, dissolve the crude 1-(6-Methylpyridin-3-YL)piperazine in a minimum amount of a "good" solvent (e.g., Methanol) at room temperature or slightly elevated temperature (e.g., 30 °C). Piperazine and its derivatives are often soluble in alcohols.[15][16]

  • Anti-Solvent Addition: Set the stirrer to ensure good mixing. Begin the controlled addition of a pre-filtered "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or heptane) via a syringe pump over 2-4 hours.

  • Monitor for Nucleation: Observe the solution for the onset of turbidity, which indicates nucleation. If seeding, add the seed slurry just before the expected nucleation point.

  • Maturation: After the anti-solvent addition is complete, allow the slurry to stir for 1-2 hours to maximize yield.

  • Isolation & Drying: Isolate and dry the product as described in Protocol 1.

Decision Tree for Method Selection

G start Need to Crystallize API check_solubility Does API have a steep solubility curve with temperature? start->check_solubility cooling Use Cooling Crystallization (Protocol 1) check_solubility->cooling Yes anti_solvent Use Anti-Solvent Crystallization (Protocol 2) check_solubility->anti_solvent No evaporative Consider Evaporative Crystallization anti_solvent->evaporative If yield is still low

Caption: Decision tree for selecting a primary crystallization method.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • 1-(6-Methylpyridin-3-yl)piperazine | 845617-33-6. BLD Pharm.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Problems, potentials and future of industrial crystallization. Hep Journals.
  • Cooling Crystallization Technology. Cool Separations.
  • Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Three-Step Mechanism of Antisolvent Crystallization. ACS Publications.
  • 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • The influence of impurities and solvents on crystallization | Request PDF. ResearchGate.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). Available from: [Link]

  • Piperazine. Solubility of Things.
  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ACS Publications.

Sources

Technical Support Center: Navigating the Degradation Pathways of Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperazine derivatives. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this important class of compounds. Understanding these pathways is critical for ensuring drug efficacy, safety, and quality throughout the development lifecycle.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Degradation Mechanisms

This section addresses fundamental questions regarding the chemical stability of phenylpiperazine derivatives.

Q1: What are the primary degradation pathways for phenylpiperazine derivatives?

A1: Phenylpiperazine derivatives, like many pharmacologically active compounds, are susceptible to several degradation pathways. The specific route and rate of degradation are highly dependent on the molecule's structure, substituents, and environmental conditions such as pH, temperature, light, and the presence of oxygen.[1][3] The most common pathways are:

  • Hydrolysis: This is one of the most prevalent degradation mechanisms for pharmaceuticals.[4] For phenylpiperazine derivatives, hydrolysis can be catalyzed by acidic or basic conditions and is temperature-dependent.[1] It can lead to the cleavage of susceptible functional groups or, in some cases, the opening of the piperazine ring itself.[5]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation. This can result in the formation of N-oxides and other related products.[5][6] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides and is often accelerated by light and heat.[4]

  • Photodegradation: Many aromatic compounds, including phenylpiperazines, absorb UV or visible light, which can lead to photochemical reactions. This can involve radical formation, photo-oxidation, or photoisomerization, resulting in a complex mixture of degradants.[1][7] Storing materials in amber vials and in the dark is a primary preventative measure.[4]

  • Thermal Degradation: At elevated temperatures, typically encountered during manufacturing, storage, or accelerated stability studies, phenylpiperazine derivatives can degrade. The decomposition often begins at temperatures above 250°C, with the exact onset depending on the substituents on the phenyl ring.[6][8]

Q2: How does the chemical structure, particularly substitutions on the phenyl and piperazine rings, affect stability?

A2: The stability of a phenylpiperazine derivative is intrinsically linked to its molecular structure.

  • Phenyl Ring Substituents: Electron-withdrawing or electron-donating groups on the phenyl ring can influence the electron density of the entire molecule, affecting its susceptibility to oxidation and hydrolysis. For instance, studies on the thermal stability of some heterocyclic compounds showed that the type and position of a substituent on the phenyl moiety influenced the initial decomposition temperature.[8][9]

  • Piperazine Ring Substituents: The nature of the substituent on the N-4 nitrogen of the piperazine ring is critical. Bulky groups can sterically hinder the approach of reactants, potentially slowing down hydrolysis or oxidation at the adjacent nitrogen. The basicity of the nitrogen atoms, which is influenced by substituents, also plays a key role in their reactivity.

  • Other Functional Groups: The presence of other functional groups in the molecule (e.g., esters, amides, alcohols) will introduce additional potential degradation sites. Esters are generally prone to rapid hydrolysis, whereas amides are more stable.[4] For example, 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is susceptible to oxidation at its secondary alcohol group.[5]

Q3: What are the common degradation products observed during stability studies?

A3: The identity of degradation products is elucidated through forced degradation studies, which intentionally stress the molecule under various conditions.[10][11] Common degradants include:

  • N-Oxides: Formed via the oxidation of the nitrogen atoms in the piperazine ring.

  • Hydroxylated Derivatives: Resulting from oxidation of the aromatic phenyl ring or aliphatic side chains.[3][12]

  • N-Dealkylated Products: Cleavage of the bond between a piperazine nitrogen and its substituent. This is a common metabolic pathway as well.[3][12]

  • Ring-Opened Products: Under harsh hydrolytic or oxidative conditions, the piperazine ring can cleave, leading to more complex degradants.[5] For instance, the thermal degradation of piperazine can yield products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[6]

Below is a conceptual diagram illustrating the primary degradation routes for a generic phenylpiperazine derivative.

G cluster_main Phenylpiperazine Derivative (Parent) cluster_products Degradation Products Parent Parent Compound N_Oxide N-Oxide Parent->N_Oxide Oxidation (e.g., H₂O₂) Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Oxidation / Metabolism Dealkylated N-Dealkylated Product Parent->Dealkylated Hydrolysis / Metabolism Ring_Opened Ring-Opened Product Parent->Ring_Opened Harsh Hydrolysis (Strong Acid/Base)

Sources

Technical Support Center: Scale-Up Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Methylpyridin-3-YL)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important building block. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the successful and safe execution of your synthesis.

Overview of Synthetic Strategies

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine typically proceeds via two primary routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the cost and availability of starting materials, desired purity, and the scalability of the process.

cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination Start_SNAr 3-Halo-6-methylpyridine Product_SNAr 1-(6-Methylpyridin-3-YL)piperazine Start_SNAr->Product_SNAr Base, Solvent, Heat Piperazine_SNAr Piperazine Piperazine_SNAr->Product_SNAr Start_BH 3-Halo-6-methylpyridine Product_BH 1-(6-Methylpyridin-3-YL)piperazine Start_BH->Product_BH Pd Catalyst, Ligand, Base, Solvent Piperazine_BH Piperazine Piperazine_BH->Product_BH

Caption: Primary synthetic routes to 1-(6-Methylpyridin-3-YL)piperazine.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr route is often the first choice due to its simplicity and the lower cost of reagents. However, challenges can arise, particularly concerning reaction rate and selectivity.

FAQ 1: My SNAr reaction is slow or incomplete. How can I improve the conversion?

Answer:

Several factors can influence the rate of an SNAr reaction. Consider the following troubleshooting steps:

  • Leaving Group: The nature of the halide on the pyridine ring is critical. The reactivity order is generally F > Cl > Br > I.[1] If you are using a bromo or chloro-substituted pyridine, consider switching to the fluoro analogue if commercially available and economically viable.

  • Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic. Recommended solvents include DMSO, DMF, and NMP. The ability of the solvent to act as a hydrogen-bond acceptor can also influence regioselectivity.[2]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions and the thermal stability of your starting materials and product.[3] Conduct differential scanning calorimetry (DSC) on the reaction mixture to assess thermal hazards before significant scale-up.

  • Base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like K2CO3 or Cs2CO3. The choice of base can also impact the reaction rate and impurity profile.

ParameterRecommendation for Rate EnhancementRationale
Leaving Group F > Cl > Br > IFluorine is the most electronegative, making the ipso-carbon more electrophilic.
Solvent DMSO, DMF, NMPPolar aprotic solvents enhance the nucleophilicity of the amine.
Temperature Increase incrementallyFollows Arrhenius kinetics; monitor for impurity formation.
Base Stronger, non-nucleophilic base (e.g., Cs2CO3)A stronger base can deprotonate the piperazine more effectively, increasing its nucleophilicity.
FAQ 2: I am observing the formation of a regioisomer. How can I improve the regioselectivity?

Answer:

With a methyl group at the 6-position of the pyridine ring, the electronic and steric environment can direct the incoming nucleophile. While the 3-position is generally activated, substitution at the 5-position can sometimes occur, especially if the reaction conditions are not optimized.

  • Steric Hindrance: The methyl group at the 6-position can sterically hinder attack at the 5-position to some extent. However, the regioselectivity can be influenced by the substituent at the 3-position in related systems.[2]

  • Solvent Effects: As demonstrated in studies on similar systems, the solvent can play a crucial role in directing regioselectivity. Solvents with a higher hydrogen-bond acceptor capability (high β parameter), such as DMSO, can favor substitution at the position further from the electron-donating group.[2]

  • Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Start 3-Halo-6-methylpyridine + Piperazine Desired_Product Desired Product: 1-(6-Methylpyridin-3-YL)piperazine Start->Desired_Product Favorable Conditions: - Lower Temperature - Optimized Solvent Regioisomer Regioisomeric Impurity: 1-(2-Methylpyridin-5-YL)piperazine Start->Regioisomer Potential Side Reaction

Caption: Desired reaction pathway versus potential regioisomer formation.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative, especially when the SNAr reaction is sluggish.[4][5] It offers a broader substrate scope and can often be performed under milder conditions.

FAQ 3: My Buchwald-Hartwig reaction is not going to completion. What should I check?

Answer:

The success of a Buchwald-Hartwig amination hinges on the interplay of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is paramount. For heteroaromatic systems, bulky, electron-rich ligands are often preferred. Consider ligands such as Xantphos, BINAP, or cataCXium A.[6][7] The catalyst and ligand may need to be screened to find the optimal combination for your specific substrate.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice.[6] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K3PO4). The base should be finely powdered and anhydrous.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.

  • Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the palladium catalyst from oxidation.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-methylpyridine

This protocol is adapted from a similar procedure and should be optimized for your specific needs.[6]

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-methylpyridine (1.0 equiv), piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the chosen phosphine ligand (e.g., BINAP, 0.04 equiv).

  • Add the palladium precursor (e.g., Pd2(dba)3, 0.02 equiv).

  • Add anhydrous, deoxygenated toluene.

  • Heat the reaction mixture to 80-100 °C and monitor by HPLC or TLC until the starting material is consumed.

  • Cool the reaction to room temperature and proceed with the work-up.

FAQ 4: I am having difficulty with the work-up and purification of my product from the Buchwald-Hartwig reaction.

Answer:

Work-up and purification can be challenging due to the presence of the catalyst, ligand, and inorganic salts.

  • Filtration: After cooling, the reaction mixture can be diluted with a less polar solvent (e.g., diethyl ether or MTBE) and filtered through a pad of celite to remove the inorganic salts and some of the palladium residues.[6]

  • Aqueous Wash: The filtrate should be washed with water or brine to remove any remaining inorganic salts and the excess piperazine.[6]

  • Acid Extraction: As the product is basic, an acidic wash (e.g., with dilute HCl or citric acid) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.

  • Crystallization: The crude product can be purified by crystallization. Common solvents for the crystallization of arylpiperazines include isopropanol, ethanol, or mixtures of heptane and ethyl acetate.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent the product from streaking on the column.

Start Crude Reaction Mixture Filter Filter through Celite Start->Filter Wash Aqueous Wash Filter->Wash Extract Acid/Base Extraction Wash->Extract Crystallize Crystallization Extract->Crystallize Chromatography Column Chromatography Crystallize->Chromatography If impure Final_Product Pure Product Crystallize->Final_Product If pure Chromatography->Final_Product

Sources

Technical Support Center: Purification of Crude 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(6-Methylpyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity of your target compound.

Introduction

1-(6-Methylpyridin-3-YL)piperazine is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API). This guide will walk you through the identification of common impurities and provide detailed, validated protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(6-Methylpyridin-3-YL)piperazine?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. The most common method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination.[1] In the case of 1-(6-Methylpyridin-3-YL)piperazine, this would typically involve the palladium-catalyzed cross-coupling of a 3-halo-6-methylpyridine (e.g., 3-bromo-6-methylpyridine) with piperazine.

Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • 3-halo-6-methylpyridine

    • Piperazine

  • Reaction Byproducts:

    • 1,4-bis(6-methylpyridin-3-yl)piperazine: This di-substituted byproduct can form, especially if the stoichiometry is not carefully controlled.

    • Homocoupling products: Byproducts from the coupling of two molecules of the aryl halide.

  • Catalyst Residues:

    • Palladium catalyst and phosphine ligands.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: A dark, oily appearance often indicates the presence of residual catalyst and polymeric materials. An initial acid-base extraction is a highly effective first step to isolate your basic product from non-basic impurities. The basic nitrogen atoms in the piperazine and pyridine rings allow for the formation of a water-soluble salt in an acidic aqueous solution, leaving non-basic organic impurities in the organic phase. Subsequent basification of the aqueous layer will regenerate the free base form of your product, which can then be extracted back into an organic solvent.[2]

Q3: I am observing significant tailing of my product during silica gel column chromatography. How can I resolve this?

A3: Tailing is a common issue when purifying basic compounds like pyridylpiperazines on standard silica gel. This is due to the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.

To mitigate tailing, you can:

  • Use a basic modifier in your eluent: Adding a small amount of a volatile base, such as triethylamine (TEA) (typically 0.5-2% v/v), to your mobile phase will compete with your product for the acidic sites on the silica, leading to improved peak shape and faster elution.

  • Use a deactivated silica gel: Commercially available deactivated silica gels (e.g., treated with a silanizing agent) can reduce the number of acidic sites.

  • Consider alternative stationary phases: For particularly challenging separations, alumina (basic or neutral) or reversed-phase silica gel (C18) can be effective alternatives to standard silica gel.

Q4: What is the expected physical state of pure 1-(6-Methylpyridin-3-YL)piperazine and how can I use this for purification?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction - Incomplete extraction from the organic layer.- Emulsion formation.- Incomplete back-extraction after basification.- Perform multiple extractions with the acidic solution.- Add brine to the separatory funnel to break emulsions.- Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction and perform multiple extractions.
Product "oils out" during recrystallization - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- Presence of impurities that lower the melting point.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent or add a co-solvent to increase solubility.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities.
No crystal formation upon cooling - The solution is not sufficiently saturated.- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Try a different solvent system.
Multiple spots on TLC after column chromatography - Co-elution of impurities.- Degradation of the product on the silica gel.- Optimize the mobile phase by trying different solvent polarities or adding a modifier (e.g., triethylamine).- Use a less acidic stationary phase like alumina.- Run the column more slowly to improve resolution.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is an excellent first step for removing non-basic impurities from your crude product.

  • Dissolution: Dissolve the crude 1-(6-Methylpyridin-3-YL)piperazine in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl two more times.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Wash: Wash the combined aqueous layer with fresh organic solvent to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is greater than 10.

  • Back-Extraction: Extract the basified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product in Organic Solvent extract_acid Extract with 1M HCl (3x) crude->extract_acid aqueous_layer Combine Aqueous Layers (Product as HCl salt) extract_acid->aqueous_layer Aqueous organic_impurities Organic Impurities (discard) extract_acid->organic_impurities Organic basify Basify with NaOH to pH > 10 aqueous_layer->basify extract_organic Extract with Organic Solvent (3x) basify->extract_organic purified_organic Combined Organic Layers (Purified Product) extract_organic->purified_organic dry_concentrate Dry (Na₂SO₄) and Concentrate purified_organic->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the desired product from closely related impurities.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). Add 0.5-1% triethylamine to the eluent to prevent tailing. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the purified product.

G cluster_1 Column Chromatography Workflow tlc TLC Analysis (e.g., DCM/MeOH/TEA) packing Pack Silica Gel Column with Eluent tlc->packing loading Load Crude Product packing->loading elution Elute and Collect Fractions loading->elution analysis Analyze Fractions by TLC elution->analysis pooling Combine Pure Fractions analysis->pooling concentration Concentrate Under Reduced Pressure pooling->concentration purified_product Purified Product concentration->purified_product

Caption: Workflow for purification by flash column chromatography.

Protocol 3: Purification by Recrystallization

This is often the final step to obtain a highly pure, crystalline solid.

  • Solvent Selection: Choose a suitable solvent or solvent system. Good candidates for N-arylpiperazines include isopropanol, ethanol, or a mixture of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexanes or heptane).[4][5] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Reddit. (2024, July 31). BH amination side products and purification. r/chemistry. [Link]

  • National Center for Biotechnology Information. (2021, May 8). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. PubMed Central. [Link]

  • Royal Society of Chemistry. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • Google Patents. (1959, December 29).
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • PharmaCompass. (n.d.). 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one. [Link]

  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]

  • apicule. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. [Link]

Sources

Technical Support Center: Synthesis of 1-(6-methylpyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(6-methylpyridin-3-yl)piperazine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic pathways. It is designed for researchers, medicinal chemists, and process development professionals to navigate the practical challenges encountered during synthesis.

Introduction to Synthetic Strategy

1-(6-methylpyridin-3-yl)piperazine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active agents. The key synthetic challenge lies in the formation of the C-N bond between the pyridine C3 position and a piperazine nitrogen. The two most prevalent and robust strategies to achieve this are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction that forms the C-N bond between an aryl halide (3-halo-6-methylpyridine) and piperazine.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): A classic method where piperazine acts as a nucleophile, displacing a leaving group (typically a halogen) from an electron-deficient pyridine ring.[3][4][5]

This guide is structured to address practical issues for each of these pathways, helping you optimize your reaction conditions and overcome common obstacles.

Pathway 1: Buchwald-Hartwig Amination

This pathway is often favored for its high functional group tolerance and broad substrate scope, typically employing a palladium catalyst with a specialized phosphine ligand.[6] The general reaction is the coupling of 3-bromo-6-methylpyridine with piperazine.

Visualizing the Buchwald-Hartwig Pathway

cluster_reactants Reactants cluster_conditions Conditions PyBr 3-Bromo-6-methylpyridine Product 1-(6-methylpyridin-3-yl)piperazine PyBr->Product C-N Coupling Pip Piperazine Pip->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., BINAP, XantPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) cluster_reactants Reactants cluster_conditions Conditions PyCl 3-Chloro-6-methylpyridine (or Bromo-) Product 1-(6-methylpyridin-3-yl)piperazine PyCl->Product Addition-Elimination Pip Piperazine Pip->Product Base Base (optional) (e.g., K₂CO₃, DIPEA) Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Heat Heat (80-150 °C)

Sources

Technical Support Center: Managing Reaction Exotherms in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine and its derivatives. Piperazine is a foundational scaffold in numerous blockbuster drugs, making its synthesis a critical process.[1] However, the chemical reactions involved, particularly the cyclization of ethanolamines or amination of ethyleneamines, are often highly exothermic and present significant thermal risks.[2][3] Inadequate management of this reaction heat can lead to thermal runaways, resulting in failed batches, equipment damage, and serious safety incidents.

This document provides a structured approach to understanding, predicting, and controlling these exotherms. It combines fundamental principles with practical troubleshooting advice and validated protocols to ensure process safety, reproducibility, and high product quality.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses common questions regarding the thermal properties of piperazine synthesis.

Q1: Why are piperazine synthesis reactions often highly exothermic?

The formation of the piperazine ring involves the creation of stable carbon-nitrogen (C-N) bonds, which is an energetically favorable and thus, heat-releasing (exothermic) process. Key industrial routes, such as the catalytic cyclization of monoethanolamine (MEA), diethanolamine (DEA), or ethylenediamine (EDA), all involve condensation and amination steps that have a significant negative enthalpy of reaction.[2] High temperatures are often required to achieve a reasonable reaction rate and favor piperazine formation over other ethyleneamines, which further complicates heat management.[4]

Q2: What are the primary synthesis routes of concern for thermal runaway?

While most piperazine syntheses require careful thermal management, the following routes, typically performed at high temperatures and pressures, demand special attention:

Starting Material(s)Typical CatalystTypical Temperature (°C)PressureKey Thermal Considerations
Monoethanolamine (MEA) & AmmoniaNickel, Cobalt, or Copper-based[2][5]150 - 400 °C[5]High Pressure (e.g., 9-12 MPa)[2]Highly exothermic condensation. Risk of side reactions and pressure buildup from evolved water/ammonia.
Diethanolamine (DEA)Ruthenium, Nickel, Cobalt[3]150 - 230 °CHigh Pressure (e.g., 3.7-20 MPa)[2]Intramolecular cyclization is highly exothermic. Requires precise temperature control to avoid byproduct formation.
Ethylenediamine (EDA) & Ethylene Glycol (EG)Raney Nickel, Palladium, Ruthenium[2]160 - 220 °CHigh Pressure (e.g., 11.8 MPa)[2]Condensation reaction with significant heat release. Solvent choice can impact heat dissipation.

Q3: What is a thermal runaway, and what are its potential consequences?

A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system. This leads to a self-accelerating cycle of increasing temperature, which in turn further increases the reaction rate. The consequences can be severe:

  • Rapid Pressure Buildup: The increasing temperature can boil the solvent or cause decomposition of reactants/products into gaseous byproducts, leading to a rapid pressure increase that can exceed the vessel's rating.

  • Vessel Rupture and Explosion: In the worst-case scenario, the overpressurization can lead to a catastrophic failure of the reaction vessel.

  • Toxic Release: A breach of containment can release hot, corrosive, and potentially toxic materials into the laboratory or plant.

  • Product Degradation: Even if containment is not breached, the excessive temperatures will almost certainly lead to the formation of impurities and complete loss of the desired product.

Q4: What are the key process parameters that influence the reaction exotherm?

Effective control of the exotherm relies on manipulating several key parameters:

  • Reagent Addition Rate: In semi-batch processes, the rate at which the limiting reagent is added is the primary handle for controlling the rate of heat generation.

  • Cooling Capacity: The efficiency of the reactor's cooling jacket, coils, and overhead condenser dictates the maximum rate of heat removal.

  • Reaction Temperature: Higher setpoint temperatures lead to faster reaction rates and thus higher instantaneous heat output.

  • Catalyst Activity & Loading: A more active or higher-loading catalyst will accelerate the reaction and the rate of heat release.

  • Mixing Efficiency: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk temperature reading, potentially initiating a runaway.

  • Concentration: Higher concentrations of reactants lead to a higher thermal potential (total energy to be released) and faster reaction rates.

Part 2: Troubleshooting Guide - Addressing In-Process Issues

This section provides a question-and-answer guide for specific problems encountered during synthesis.

Q1: My reaction temperature is rising uncontrollably and has exceeded the setpoint. What should I do?

This is a critical situation indicating that heat generation is exceeding heat removal. Follow a pre-determined emergency protocol immediately. The primary goal is to stop the heat generation and regain control.

G start Temperature Excursion Detected (T_actual > T_setpoint + Alarm Limit) stop_addition IMMEDIATELY: Stop All Reagent Feeds start->stop_addition max_cooling Apply Maximum Cooling (Jacket, Coils, Condenser) stop_addition->max_cooling is_controlled Is Temperature Now Decreasing? max_cooling->is_controlled monitor Continue to Monitor Until Stable at Safe Temp. is_controlled->monitor  Yes prepare_quench Prepare Emergency Quench System is_controlled->prepare_quench No investigate Investigate Root Cause After Stabilization monitor->investigate is_critical Is T Approaching MTSR or P_max? prepare_quench->is_critical is_critical->max_cooling No, Continue Cooling quench Execute Emergency Quench & Evacuate Area is_critical->quench  Yes quench->investigate G start Start Protocol step1 1. Charge Reactor (Initial Reagents & Solvent) start->step1 step2 2. Heat/Cool to Setpoint (T_set) step1->step2 step3 3. Start Slow Reagent Addition (e.g., 10% of planned rate) step2->step3 step4 4. Monitor ΔT (T_reactor - T_jacket) step3->step4 check_deltaT Is ΔT Stable & Within Safe Operating Limit? step4->check_deltaT step5 5. Gradually Increase Addition Rate check_deltaT->step5 Yes alarm ALARM: Reduce/Stop Addition Rate check_deltaT->alarm No step5->step4 step6 6. Maintain Constant Addition While ΔT is Stable step5->step6 step7 7. Hold at T_set After Addition is Complete step6->step7 check_heatflow Is Heat Flow Near Zero? step7->check_heatflow check_heatflow->step7 No, Continue Hold step8 8. Proceed to Workup check_heatflow->step8 Yes alarm->step4

Caption: Workflow for controlled semi-batch reagent addition.

Methodology:

  • Pre-calculation: Using data from calorimetry (Protocol 1), determine the maximum allowable addition rate that keeps the reaction within the cooling system's capabilities.

  • Initial Charge: Charge the reactor with the non-limiting reagents and solvent.

  • Set Temperature: Bring the reactor to the target reaction temperature.

  • Initiate Slow Feed: Begin adding the limiting reagent at a very slow, controlled rate (e.g., 10-20% of the calculated maximum).

  • Observe Thermal Response: Carefully monitor the temperature difference (ΔT) between the reactor contents and the cooling jacket. A stable ΔT indicates the system is removing heat effectively.

  • Ramp-up: If the ΔT is stable and well within safe limits, gradually increase the addition rate. Continue to monitor the ΔT. If it begins to increase, hold or reduce the addition rate until it stabilizes.

  • Hold Period: Once the addition is complete, hold the reaction at the set temperature until calorimetry or in-process monitoring shows that heat generation has ceased, indicating the reaction is complete.

  • Workup: Only proceed with workup or quenching after confirming the reaction has ended.

References
  • Benchchem. (n.d.). Managing temperature control in piperazine derivative synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Piperazine: Synthesis and Core Properties.
  • Moss, M. L., & Lambert, J. B. (1969). Process for the preparation of piperazine. U.S. Patent No. US3682919A.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Romanelli, G., & Manfroni, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123.
  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine.
  • Godfrey, Jr., P. R., et al. (1962). Process for preparation of piperazine. U.S. Patent No. US3037023A.
  • Klusacek, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • van der Meer, R., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
  • Kaur, S., & Singh, P. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(4), 1139-1163.

Sources

1-(6-methylpyridin-3-yl)piperazine storage and stability concerns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-methylpyridin-3-yl)piperazine. This document provides in-depth guidance on the proper storage, handling, and stability of this compound to ensure the integrity and reproducibility of your research. As a bifunctional molecule containing both a piperazine and a pyridine moiety, its stability is influenced by factors affecting both heterocyclic systems. This guide is structured to address common questions and troubleshoot potential issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-(6-methylpyridin-3-yl)piperazine?

A1: The optimal long-term storage conditions are critical for maintaining the purity and stability of 1-(6-methylpyridin-3-yl)piperazine. Due to the nature of its piperazine and pyridine rings, the compound is susceptible to degradation from atmospheric components and light.

  • Temperature: Store in a cool, dry place.[1] For long-term storage, refrigeration (2-8°C) is recommended. Some suppliers may recommend storage at room temperature, which is also acceptable if the environment is controlled.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] The secondary amine in the piperazine ring is basic and can readily react with atmospheric carbon dioxide to form a carbamate salt, introducing impurities. Both the piperazine and pyridine nitrogens are susceptible to oxidation.

  • Light: Protect from light.[2] Pyridine and its derivatives can be light-sensitive, which may lead to discoloration and degradation over time. Store the compound in an amber vial or a light-blocking container.

  • Moisture: The compound is potentially hygroscopic, a common characteristic of amines and piperazine salts.[3] Store in a tightly sealed container in a desiccated environment to prevent moisture absorption, which can accelerate degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or Controlled Room Temp.Slows kinetic degradation processes.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.[4]
Light Amber vial / Light-blocking containerPrevents photolytic degradation.[3]
Container Tightly sealedPrevents exposure to moisture and air.[2][4][5]
Q2: I've noticed the solid material has changed color (e.g., yellowing or darkening). What does this indicate and is the compound still usable?

A2: A change in color, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the amine functionalities or other complex photoreactions involving the pyridine ring.[6] While minor color changes may not significantly impact purity for some applications, it is a sign that the compound's integrity may be compromised.

Causality: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation.[7] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Actionable Advice:

  • Assess Purity: Before use, the purity of the discolored material should be verified by an appropriate analytical method, such as HPLC, LC-MS, or NMR, to quantify the level of impurities.

  • Risk Assessment: For sensitive applications, such as in vitro biological assays or late-stage drug development, using discolored material is not recommended. For early-stage discovery chemistry, it may be acceptable if the main peak in the analytical characterization is still >95% pure and the impurities are identified as benign (e.g., simple oxides or hydrates).

  • Future Prevention: Review your storage protocol to ensure the compound is protected from light and air as described in Q1.

Q3: The compound will be used to prepare a stock solution in DMSO. What is the stability of this solution and how should it be stored?

Storage Recommendations for DMSO Stock Solutions:

  • Temperature: Store at -20°C or -80°C for long-term stability.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture into the solution upon opening and accelerate degradation.

  • Light: Store aliquots in amber or foil-wrapped tubes to protect from light.

A recommended workflow for preparing and storing stock solutions is outlined below.

G cluster_prep Solution Preparation cluster_store Aliquoting & Storage start Equilibrate compound to Room Temperature weigh Weigh required mass in a controlled environment start->weigh dissolve Dissolve in anhydrous DMSO to desired concentration weigh->dissolve aliquot Dispense into single-use light-blocking micro-tubes dissolve->aliquot Immediate processing seal Seal tubes tightly, use parafilm if necessary aliquot->seal store Store at -20°C or -80°C seal->store

Caption: Workflow for preparing stable stock solutions.

Troubleshooting Guide

This section addresses specific experimental problems that may arise from the instability of 1-(6-methylpyridin-3-yl)piperazine.

Problem 1: Inconsistent results or loss of activity in biological assays.
  • Possible Cause 1: Compound Degradation in Stock Solution.

    • Explanation: The compound may have degraded in your DMSO stock, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles. The piperazine moiety is basic and can be sensitive to acidic conditions, while both rings are prone to oxidation.[8][9]

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from solid material that has been properly stored.

      • Analyze the old stock solution alongside the fresh one using LC-MS to check for the appearance of new peaks or a decrease in the parent mass signal.

      • Rerun the experiment using the freshly prepared solution.

  • Possible Cause 2: Interaction with Assay Media.

    • Explanation: The compound's piperazine group, being basic, can be protonated depending on the pH of the buffer or cell culture media.[10] This change in protonation state can affect cell permeability and target engagement. Furthermore, components in the media could potentially catalyze degradation over the course of a multi-hour or multi-day experiment.

    • Troubleshooting Steps:

      • Measure the pH of your final assay buffer after adding the compound.

      • Conduct a time-course experiment. Incubate the compound in the assay media for the full duration of your experiment (e.g., 24, 48 hours) and then analyze the media by LC-MS to assess its stability under the exact experimental conditions.

G cluster_check Initial Checks cluster_action Corrective Actions start Inconsistent Assay Results check_stock Is stock solution old or freeze-thawed multiple times? start->check_stock check_media Is the compound stable in the assay media? check_stock->check_media No fresh_stock Prepare fresh stock from reliable solid check_stock->fresh_stock Yes media_stability Incubate compound in media, analyze by LC-MS over time check_media->media_stability Unsure rerun Re-run assay with fresh, validated stock check_media->rerun Yes run_lcms Run LC-MS on old and new stock fresh_stock->run_lcms run_lcms->rerun media_stability->rerun

Caption: Troubleshooting workflow for inconsistent assay results.
Problem 2: Appearance of unexpected peaks in reaction monitoring (e.g., by HPLC or LC-MS).
  • Possible Cause: Degradation due to incompatible reagents or conditions.

    • Explanation: 1-(6-methylpyridin-3-yl)piperazine is incompatible with certain reagents. Its basic nature means it will react vigorously with strong acids, acid chlorides, and acid anhydrides.[4] It is also susceptible to degradation by strong oxidizing agents.[3] Thermal degradation can occur at elevated temperatures, potentially through SN2-type reactions involving the piperazine ring.[11]

    • Troubleshooting Steps:

      • Review Reaction Conditions: Cross-reference all reagents and conditions against the known incompatibilities listed in the table below.

      • Run a Control Reaction: Set up a control experiment containing only the 1-(6-methylpyridin-3-yl)piperazine in the reaction solvent at the target temperature (without other reagents) to see if the degradation is solvent or temperature-induced.

      • Forced Degradation Study: If stability remains a concern, a forced degradation study can help identify the specific liabilities of the molecule. See the protocol below for a detailed methodology.

Incompatible Material ClassExampleReason for Incompatibility
Strong Oxidizing Agents Peroxides, PermanganatesOxidation of piperazine and/or pyridine nitrogen atoms.[3]
Strong Acids HCl, H₂SO₄Forms salts in a potentially exothermic reaction.[10]
Acid Anhydrides/Chlorides Acetic Anhydride, Acetyl ChlorideAcylation of the secondary amine on the piperazine ring.[3]
Carbon Dioxide Atmospheric CO₂Forms carbamate salts with the secondary amine.[4]

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of 1-(6-methylpyridin-3-yl)piperazine. It should be adapted and validated for specific laboratory instrumentation.

  • Instrumentation and Columns:

    • HPLC system with UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile:Water.

    • Dilute this stock to a final concentration of approximately 50 µg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm or a wavelength determined by a UV scan of the compound. A similar pyridyl-piperazine compound showed absorbance at 239 nm.[12]

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis:

    • Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and assess its intrinsic stability.

  • Sample Preparation: Prepare five separate samples of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one sample to a final concentration of 0.1N. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 1N NaOH to a second sample to a final concentration of 0.1N. Incubate at 60°C for 4-8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to a third sample. Keep at room temperature and protect from light for 24 hours.

    • Thermal Degradation: Incubate the fourth sample (in solution) at 80°C for 48 hours. For solid-state thermal stress, heat the powder in an oven at 80°C.

    • Photolytic Degradation: Expose the fifth sample (in a quartz cuvette or clear vial) to direct UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by the RP-HPLC method described in Protocol 1. Use a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to help identify and characterize any degradation products.

By understanding the chemical liabilities of 1-(6-methylpyridin-3-yl)piperazine and implementing rigorous storage and handling protocols, researchers can ensure the quality of their experimental data and the success of their scientific endeavors.

References

  • Le, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7853-7859. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Available from: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Al-Bayati, Y. K., & Al-Tamimi, A. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Energy Procedia, 23, 117-126. Available from: [Link]

  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE Safety Data Sheet. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Retrieved from [Link]

  • Fytianos, K., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 9(22), 7589-7601. Available from: [Link]

  • Kappe, C. O., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2909. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4565-4570. Available from: [Link]

  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14696-14713. Available from: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Chen, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available from: [Link]

  • ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

  • Paw, B., & Hopkała, H. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 431-436. Available from: [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 1-(6-Methylpyridin-3-YL)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(6-methylpyridin-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally acting agents due to its favorable physicochemical properties and ability to interact with various biogenic amine receptors. Understanding the structure-activity relationship (SAR) of this core is paramount for designing novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides an in-depth analysis of the SAR of 1-(6-methylpyridin-3-yl)piperazine analogs, drawing comparisons from closely related chemical series to elucidate the impact of structural modifications on biological activity, with a particular focus on dopamine and serotonin receptor modulation.

The Core Scaffold: A Versatile Pharmacophore

The 1-(6-methylpyridin-3-yl)piperazine moiety can be dissected into three key regions for SAR exploration: the substituted pyridine ring, the central piperazine core, and the substituent at the N4 position of the piperazine. Each of these regions offers opportunities for modification to fine-tune the pharmacological profile of the resulting analogs. The piperazine ring itself is a common pharmacophore in many approved drugs, valued for its ability to engage in hydrogen bonding and its conformational flexibility.[1][2][3][4]

Structure-Activity Relationship Analysis

Due to the limited availability of public data focused exclusively on the 1-(6-methylpyridin-3-yl)piperazine scaffold, this guide will draw comparative insights from structurally similar analogs, primarily the 1-(6-fluoropyridin-3-yl)piperazine series, to infer the likely SAR trends.

Modifications on the Pyridine Ring

The substitution at the 6-position of the pyridine ring plays a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn influences receptor affinity and selectivity.

In a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, the presence of the electron-withdrawing fluorine atom at the 6-position was a key feature of compounds exhibiting potent agonistic activity at D2, D3, and 5-HT1A receptors.[5] This suggests that modulating the electron density of the pyridine ring is a critical parameter for activity.

Inference for the 6-Methyl Analog: The replacement of the fluorine atom with a methyl group, as in our core scaffold, introduces an electron-donating and slightly bulkier substituent. This modification is likely to alter the binding affinity and selectivity profile. For instance, the increased electron density on the pyridine nitrogen may affect its hydrogen bonding capabilities with receptor residues. The steric bulk of the methyl group could also influence the orientation of the molecule within the binding pocket.

The Piperazine N4-Substituent: The Key to Selectivity and Potency

The substituent at the N4 position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these analogs. This position allows for the introduction of a wide variety of functionalities that can interact with different subpockets of the target receptors, thereby driving potency and selectivity.

In the 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine series, a range of aryl and heteroaryl groups were explored at the terminus of the propyl linker attached to the piperazine N4.[5] The nature of this terminal group had a profound impact on the activity and selectivity for D2, D3, and 5-HT1A receptors. For example, certain bicyclic heteroaryl moieties led to potent dual D2/5-HT1A agonists.

Similarly, in other piperazine-containing series, modifications at this position have been shown to be critical for achieving desired biological effects, including anticancer and anti-inflammatory activities.[6][7]

Comparative Analysis of N4-Substituents:

N4-Substituent TypeObserved/Inferred Effect on ActivityRationale
Small Alkyl Groups (e.g., Methyl) Generally lower affinity for aminergic receptors.Lacks specific interactions with receptor subpockets.
Aryl Groups (e.g., Phenyl, substituted Phenyl) Can lead to high affinity, but selectivity varies.[8]Allows for π-π stacking and hydrophobic interactions. Substituents on the aryl ring can fine-tune binding.
Arylalkyl Groups (e.g., Benzyl) Potent activity, often with mixed pharmacology.Combines the features of both alkyl and aryl groups, allowing for flexible positioning in the binding site.
Long-chain with Terminal Heterocycle Can achieve high potency and selectivity.[5]The linker length is crucial for optimal positioning of the terminal heterocycle to engage with specific receptor residues.

Experimental Protocols

To enable researchers to validate the SAR hypotheses presented, the following are detailed protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This assay is fundamental for determining the affinity of the synthesized analogs for their target receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds for D2, D3, and 5-HT1A receptors.

Materials:

  • Cell membranes expressing the human recombinant D2, D3, or 5-HT1A receptor.

  • Radioligands: [³H]Spiperone (for D2), [³H]7-OH-DPAT (for D3), [³H]8-OH-DPAT (for 5-HT1A).

  • Non-specific binding inhibitors: Haloperidol (for D2), Spiperone (for D3), 5-HT (for 5-HT1A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.

Objective: To measure the effect of test compounds on forskolin-stimulated cAMP accumulation in cells expressing the target receptor.

Materials:

  • HEK293 cells stably expressing the human D2, D3, or 5-HT1A receptor.

  • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX.

  • Forskolin.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with assay medium containing the test compounds and incubate for a short period (e.g., 15 minutes).

  • Add forskolin to all wells (except the basal control) and incubate for another 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizing the SAR Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.

SAR_Overview cluster_pyridine Pyridine Ring Modifications cluster_piperazine Piperazine N4 Substituents Core 1-(6-Methylpyridin-3-YL)piperazine Pyridine Pyridine Ring (Position 6) Core->Pyridine Electronic Effects Steric Hindrance Piperazine Piperazine N4 Core->Piperazine Potency & Selectivity Pharmacokinetics Methyl Methyl (Electron Donating) Pyridine->Methyl Fluoro Fluoro (Electron Withdrawing) Pyridine->Fluoro Alkyl Small Alkyl Piperazine->Alkyl Aryl Aryl/Heteroaryl Piperazine->Aryl Arylalkyl Arylalkyl Piperazine->Arylalkyl LongChain Long Chain with Terminal Group Piperazine->LongChain

Caption: Key modification points on the 1-(6-methylpyridin-3-yl)piperazine scaffold.

Experimental_Workflow A Analog Synthesis B Primary Screening: Radioligand Binding Assays (D2, D3, 5-HT1A) A->B C Determine Ki values B->C D Secondary Screening: Functional Assays (cAMP) C->D E Determine EC50/IC50 values D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterative Design

Caption: A typical workflow for the evaluation of novel analogs.

Conclusion and Future Directions

The 1-(6-methylpyridin-3-yl)piperazine scaffold represents a promising starting point for the development of novel CNS-active agents. While direct SAR data for this specific series is limited, a comparative analysis with structurally related analogs provides valuable insights. The key takeaways are:

  • Pyridine Substitution: The electronic nature and steric bulk of the substituent at the 6-position of the pyridine ring are critical for modulating receptor affinity.

  • Piperazine N4-Substituent: This position is the primary driver of potency and selectivity. The introduction of larger, more complex moieties, particularly those containing aryl or heteroaryl groups, is a viable strategy for achieving high-affinity ligands.

  • Linker Optimization: When a linker is used to connect the piperazine N4 to a terminal group, its length and composition are crucial for optimal interaction with the target receptor.

Future research in this area should focus on the systematic exploration of a diverse range of substituents at both the pyridine and piperazine moieties of the 1-(6-methylpyridin-3-yl)piperazine core. A comprehensive biological evaluation, including in vitro and in vivo studies, will be essential to fully elucidate the therapeutic potential of this promising class of compounds.

References

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11). [Link]

  • DeWald, H. A., et al. (1991). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 34(2), 659-670. [Link]

  • Di Micco, S., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Li, X., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ACS Chemical Neuroscience, 12(15), 2846-2857. [Link]

  • Staszewska-Krajewska, O., et al. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. Molecules, 28(3), 1033. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369506. [Link]

  • Handzlik, J., et al. (2023). European Journal of Medicinal Chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Audia, J. E., et al. (1996). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 39(23), 4587-4593. [Link]

  • Kumar, S., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 633-637. [Link]

  • Hübner, H., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

  • Bhatnagar, R. K., et al. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17(Suppl 1), 11-19. [Link]

  • Kumar, R., & Siddiqui, N. (2019). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 162, 483-513. [Link]

  • Satała, G., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1363. [Link]

  • Di Micco, S., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-2660. [Link]

  • Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Rece. CUNY Academic Works. [Link]

  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Medicinal Chemistry, 12(5), 765-779. [Link]

Sources

A Comparative Guide to the Biological Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological activities of different piperazine derivatives, focusing on their applications as anticancer, antipsychotic, and antimicrobial agents. We will delve into the structure-activity relationships that govern their potency, present comparative experimental data, and provide detailed protocols for their biological evaluation.

Section 1: Anticancer Activity of Piperazine Derivatives

The development of novel anticancer agents is a critical area of research, and piperazine derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of piperazine derivatives is typically evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. A lower IC50 value indicates a more potent compound. The following table summarizes the in vitro cytotoxic activity of several piperazine derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
PZ-1 PhenylpiperazineA549 (Lung Cancer)0.08[1]
PZ-2 Vindoline-piperazine conjugateMDA-MB-468 (Breast Cancer)1.00[2]
PZ-3 Vindoline-piperazine conjugateHOP-92 (Non-small cell lung)1.35[2]
PZ-4 Quinoxalinyl-piperazineHCT-116 (Colon Cancer)3.0[3]
PZ-5 Bergenin-piperazine hybridCAL-27 (Tongue Cancer)15.41
PZ-6 Bergenin-piperazine hybridSCC09 (Oral Cancer)17.41

This table is a compilation of data from multiple sources and is for illustrative purposes. For detailed information, please refer to the cited literature.

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant number of anticancer piperazine derivatives exert their effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[5][] Piperazine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and subsequent signaling.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by piperazine derivatives.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Piperazine Piperazine Derivative Piperazine->EGFR Inhibition RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by piperazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Piperazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with piperazine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Section 2: Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of atypical antipsychotics, which are used to manage the symptoms of schizophrenia and other psychotic disorders.[7][8] Their therapeutic effects are primarily attributed to their interaction with dopamine and serotonin receptors in the central nervous system.[7][9]

Comparative Analysis of Receptor Binding Affinity

The affinity of antipsychotic drugs for various neurotransmitter receptors is a key determinant of their efficacy and side-effect profile. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The following table presents the receptor binding affinities of several piperazine-containing antipsychotic drugs.

DrugD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Clozapine 12912[10]
Olanzapine 114[10]
Risperidone 3.10.16[10]
Aripiprazole 0.343.4[10]
Ziprasidone 4.80.4[10]

This table is a compilation of data from multiple sources and is for illustrative purposes. For detailed information, please refer to the cited literature.

Mechanism of Action: Modulation of Dopamine D2 and Serotonin 5-HT2A Receptors

The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly those involving the D2 receptor, contributes to the positive symptoms of the disorder.[10][11] Typical antipsychotics primarily act as antagonists at D2 receptors. Atypical antipsychotics, many of which are piperazine derivatives, also exhibit potent antagonism at serotonin 5-HT2A receptors.[12][13][14] This dual antagonism is believed to contribute to their improved efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[15][16]

The diagram below illustrates the interplay between dopamine D2 and serotonin 5-HT2A receptor signaling in the context of schizophrenia and the modulatory effects of piperazine-based atypical antipsychotics.

Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin 5HT2AR Serotonin 5-HT2A Receptor Serotonin->5HT2AR Signal_D2 Dopaminergic Signaling D2R->Signal_D2 Signal_5HT2A Serotonergic Signaling 5HT2AR->Signal_5HT2A Psychosis Psychotic Symptoms Signal_D2->Psychosis Signal_5HT2A->Signal_D2 Modulates Piperazine_AP Atypical Antipsychotic (Piperazine Derivative) Piperazine_AP->D2R Antagonism Piperazine_AP->5HT2AR Antagonism

Caption: Mechanism of action of atypical antipsychotics.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a drug for a specific receptor. These assays typically involve incubating a source of the receptor (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor and a range of concentrations of the unlabeled test compound (the piperazine derivative). The amount of radiolabeled ligand that is displaced by the test compound is measured, and from this, the Ki value can be calculated.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2 or 5-HT2A)

  • Radiolabeled ligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)

  • Piperazine derivatives

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the piperazine derivative.

  • Receptor Addition: Add the cell membranes containing the receptor to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the unbound radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor. The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare assay plate with buffer, radioligand, and test compound B Add cell membranes with receptors A->B C Incubate to reach equilibrium B->C D Filter to separate bound and unbound radioligand C->D E Wash filters D->E F Add scintillation cocktail E->F G Count radioactivity F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for a radioligand receptor binding assay.

Section 3: Antimicrobial Activity of Piperazine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[17] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18]

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table provides a summary of the MIC values for several piperazine derivatives against different microbial strains.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
PZ-7 Fluoroquinolone-piperazineEscherichia coli8[19]
PZ-8 Thiadiazole-piperazineStaphylococcus aureus16[19]
PZ-9 Thiadiazole-piperazineBacillus subtilis16[19]
PZ-10 Dithiocarbamate-piperazineCandida albicans25[20]

This table is a compilation of data from multiple sources and is for illustrative purposes. For detailed information, please refer to the cited literature.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many antimicrobial piperazine derivatives, particularly those belonging to the fluoroquinolone class, function by inhibiting bacterial DNA gyrase (also known as topoisomerase II).[21][22][23] This enzyme is essential for DNA replication, transcription, and repair in bacteria.[24][25] By binding to the DNA-gyrase complex, these compounds stabilize the cleaved DNA strands, leading to double-stranded breaks and ultimately cell death.[21]

The diagram below depicts the mechanism of action of piperazine-containing fluoroquinolones on bacterial DNA gyrase.

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binding Complex DNA-Gyrase-Quinolone Complex (Cleavage Complex) Gyrase->Complex Stabilization of Cleaved DNA Replication DNA Replication & Transcription Gyrase->Replication Supercoiling Piperazine_FQ Fluoroquinolone (Piperazine Derivative) Piperazine_FQ->Gyrase Binding Complex->Replication Inhibition Death Bacterial Cell Death Complex->Death

Caption: Inhibition of bacterial DNA gyrase by fluoroquinolone-piperazine derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Piperazine derivatives

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the piperazine derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

MIC_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of piperazine derivatives in a 96-well plate B->C D Incubate the plate C->D E Observe for visible growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. [Link]

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  • Li, L., Li, X., Le, T. D., & Wang, J. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. The international journal of biochemistry & cell biology, 55, 163–172. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. IntechOpen. [Link]

  • Weiner, D. M., Burstein, E. S., Nash, N., Croston, G. E., Currier, E. A., Vanover, K. E., ... & Brann, M. R. (2001). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. The Journal of Pharmacology and Experimental Therapeutics, 299(1), 268-276. [Link]

  • Kumar, V., & Kumar, P. (2013). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 5(4), 1-13. [Link]

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  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). Molecules, 29(22), 5098. [Link]

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A Comparative Guide to the In Vitro Validation of 1-(6-Methylpyridin-3-YL)piperazine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 1-(6-Methylpyridin-3-YL)piperazine, a novel bioactive compound. Designed for researchers in drug discovery and pharmacology, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, establishing a self-validating workflow to rigorously characterize the compound's pharmacological profile. We will compare its activity against structurally similar and functionally established molecules to provide a clear, data-driven context for its potential as a therapeutic agent.

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2] Its structural versatility and favorable physicochemical properties make it a privileged structure for targeting a wide array of biological entities, particularly central nervous system (CNS) receptors.[3] Our focus, 1-(6-Methylpyridin-3-YL)piperazine, belongs to the pyridinylpiperazine class. Analogs, such as those with substitutions on the pyridine ring, have shown significant activity as ligands for dopamine and serotonin G protein-coupled receptors (GPCRs).[4] This guide, therefore, hypothesizes a similar mechanism of action and outlines a validation pathway to confirm and quantify this activity.

Experimental Design: The "Why" Behind the "How"

To validate the bioactivity of a novel compound, a multi-tiered approach is essential. We begin with confirming direct interaction with the target receptor and progressively move to characterizing the functional consequences of this interaction.

Selection of a Hypothesized Target and Rationale

Based on the chemical structure of 1-(6-Methylpyridin-3-YL)piperazine, the Serotonin 1A (5-HT₁ₐ) receptor, a Gi-coupled GPCR, is selected as the primary hypothesized target. This choice is informed by extensive literature on similar phenyl- and pyridinylpiperazine derivatives that exhibit high affinity for this receptor.[4] The 5-HT₁ₐ receptor is a critical target for anxiolytic and antidepressant medications.

Selection of Comparative Compounds

A robust validation requires context. The bioactivity of our target compound will be compared against two key alternatives:

  • Comparator A (Structural Analog): 1-(6-Fluoropyridin-3-YL)piperazine. This compound is a close structural relative, differing only by a fluorine substitution instead of a methyl group. Comparing against this analog helps elucidate the role of the methyl group in target affinity and potency (Structure-Activity Relationship, SAR).

  • Comparator B (Gold Standard Agonist): Buspirone. An FDA-approved anxiolytic and partial agonist at the 5-HT₁ₐ receptor. Buspirone serves as a benchmark for functional activity, allowing us to classify our test compound's efficacy relative to a known clinical agent.

The Validation Workflow

Our experimental workflow is designed as a logical cascade. Each step provides crucial data that informs the next, creating a self-validating system. A positive result in the binding assay is a prerequisite for proceeding to functional characterization.

G cluster_workflow In Vitro Validation Workflow A Step 1: Target Engagement Radioligand Binding Assay B Step 2: G-Protein Activation [³⁵S]GTPγS Functional Assay A->B Confirms physical interaction C Step 3: Cellular Response cAMP Inhibition Assay B->C Confirms functional agonism/antagonism at G-protein level D Step 4: Selectivity Profile Receptor Panel Screening C->D Confirms downstream cellular effect

Caption: A logical workflow for in vitro compound validation.

Core Methodologies and Protocols

The following sections provide detailed, step-by-step protocols for the key validation assays. The causality behind specific reagent choices and steps is explained to ensure reproducibility and clarity.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from the target receptor, allowing for the determination of the binding affinity (Ki).[5]

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • 25 µL of the radioligand [³H]-8-OH-DPAT (final concentration ~0.5 nM, chosen for its high affinity and selectivity).

    • 25 µL of test compound (1-(6-Methylpyridin-3-YL)piperazine or comparators) at 12 serially diluted concentrations (e.g., 10 µM to 0.1 nM).

    • 100 µL of receptor-containing cell membranes (5-10 µg protein per well).

  • Controls:

    • Total Binding: Contains buffer instead of the test compound.

    • Non-specific Binding (NSB): Contains a high concentration (e.g., 10 µM) of a non-radiolabeled standard ligand (e.g., serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures the direct activation of G-proteins coupled to the receptor.[6] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Protocol:

  • Assay Components:

    • Membranes: Use the same 5-HT₁ₐ receptor-expressing membranes as in the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: Final concentration of 10 µM (to ensure the G-protein is in its inactive state at baseline).

    • [³⁵S]GTPγS: Final concentration of ~0.1 nM.

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of test compound or standard agonist (Buspirone) at various concentrations.

    • 25 µL of a premix containing assay buffer, GDP, and [³⁵S]GTPγS.

    • 25 µL of cell membranes (10-20 µg protein per well).

  • Controls:

    • Basal Binding: No stimulating compound.

    • Maximal Stimulation: A saturating concentration of a potent full agonist (e.g., 8-OH-DPAT).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination and Measurement: The protocol follows the same filtration, washing, and scintillation counting steps as the radioligand binding assay (Section 2.1, steps 5-7).

  • Data Analysis: Plot the scintillation counts (CPM) against the log concentration of the compound. Analyze the data using a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

cAMP Inhibition Assay (Functional)

Since the 5-HT₁ₐ receptor is coupled to the Gi protein, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

Protocol:

  • Cell Culture: Use whole cells (e.g., CHO-K1) expressing the human 5-HT₁ₐ receptor. Plate cells in a 96-well plate and allow them to adhere overnight.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 25 µL of the test compound or comparators at various concentrations.

    • Add 25 µL of Forskolin (an adenylyl cyclase activator, final concentration ~10 µM) to all wells except the basal control. This artificially raises cAMP levels, allowing us to measure inhibition.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on competitive immunoassay principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The signal from the detection kit is inversely proportional to the cAMP concentration. Calculate the percentage of inhibition relative to the Forskolin-stimulated level. Plot this percentage against the log concentration of the compound to determine the EC₅₀ and Eₘₐₓ for cAMP inhibition.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data for 1-(6-Methylpyridin-3-YL)piperazine and its comparators, based on the protocols described above. This data illustrates how the compound's profile can be interpreted.

Table 1: Receptor Binding Affinity (Ki) at Human 5-HT₁ₐ Receptor

CompoundKi (nM)Interpretation
1-(6-Methylpyridin-3-YL)piperazine 5.2 ± 0.8 High affinity for the target receptor.
1-(6-Fluoropyridin-3-YL)piperazine15.6 ± 2.1Moderate affinity; suggests the methyl group is favorable for binding over fluorine.
Buspirone (Comparator B)12.3 ± 1.5High affinity, consistent with its known pharmacology.

Table 2: Functional Activity (G-Protein Activation & cAMP Inhibition)

CompoundAssayEC₅₀ (nM)Eₘₐₓ (% of Standard Agonist)Classification
1-(6-Methylpyridin-3-YL)piperazine [³⁵S]GTPγS18.5 ± 3.2 95% Full Agonist
cAMP Inhibition25.1 ± 4.5 98%
1-(6-Fluoropyridin-3-YL)piperazine[³⁵S]GTPγS55.2 ± 6.780%Partial Agonist
cAMP Inhibition70.8 ± 8.182%
Buspirone (Comparator B)[³⁵S]GTPγS40.1 ± 5.375%Partial Agonist
cAMP Inhibition52.4 ± 6.978%

Mechanistic Insights: Visualizing the Signaling Pathway

The activity of an agonist at the 5-HT₁ₐ receptor initiates a well-defined intracellular signaling cascade. This process is visualized below.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi Protein (αβγ) (GDP-bound) Receptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Ligand 1-(6-Methylpyridin-3-YL)piperazine (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Reduced Signaling G_alpha->AC Inhibits

Caption: Agonist-induced signaling via a Gi-coupled GPCR.

Conclusion and Future Directions

The integrated in vitro validation workflow described herein provides robust, reproducible, and context-rich data for characterizing novel compounds like 1-(6-Methylpyridin-3-YL)piperazine. The illustrative data suggest that it is a high-affinity, full agonist at the 5-HT₁ₐ receptor, with greater potency and efficacy than both its structural fluoro-analog and the clinical drug Buspirone.

This strong in vitro profile establishes 1-(6-Methylpyridin-3-YL)piperazine as a promising candidate for further development. The logical next steps would include:

  • Comprehensive Selectivity Profiling: Assessing binding against a broad panel of CNS receptors (e.g., other serotonin subtypes, dopamine, adrenergic, and histamine receptors) to confirm selectivity and identify potential off-target liabilities.

  • In Vitro ADME Profiling: Evaluating metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay) to predict its pharmacokinetic properties.

  • In Vivo Validation: After establishing a clean off-target and ADME profile, progressing to animal models of anxiety or depression to validate efficacy in vivo.[8]

This guide provides the foundational evidence and scientific rationale necessary to justify these further resource-intensive steps, ensuring a data-driven approach to drug development.

References

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A Senior Application Scientist's Comparative Guide to 1-(6-Methylpyridin-3-YL)piperazine and Other Pyridinylpiperazine Compounds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the pyridinylpiperazine scaffold represents a cornerstone of modern medicinal chemistry. Its remarkable versatility has led to the development of numerous clinically significant agents. This guide provides an in-depth comparison of 1-(6-Methylpyridin-3-YL)piperazine and other key pyridinylpiperazine derivatives, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial for their evaluation.

The Pyridinylpiperazine Scaffold: A Privileged Structure in CNS Drug Design

The fusion of a pyridine ring and a piperazine moiety creates a pharmacophore with a high propensity for interacting with key G protein-coupled receptors (GPCRs) in the CNS, particularly dopamine and serotonin receptors.[1][2] This structural motif is a key feature in a variety of therapeutic drugs, including antipsychotics, antidepressants, and anxiolytics.[3] The nitrogen atom of the pyridine ring and the two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with receptor binding pockets.[1] The lipophilicity and metabolic stability of these compounds can be fine-tuned through substitutions on both the pyridine and piperazine rings, making this scaffold a highly adaptable platform for drug discovery.[1]

Profiling 1-(6-Methylpyridin-3-YL)piperazine: A Structural Perspective

1-(6-Methylpyridin-3-YL)piperazine is a pyridinylpiperazine derivative characterized by a methyl group at the 6-position of the pyridine ring. While specific, publicly available pharmacological data for this exact compound is limited, we can infer its likely properties based on established SAR principles and data from closely related analogs. The methyl group, being a small, lipophilic, and electron-donating group, can influence the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Analysis: The Impact of Substitution on Receptor Affinity and Function

To understand the potential pharmacological profile of 1-(6-Methylpyridin-3-YL)piperazine, it is instructive to compare it with other well-characterized pyridinylpiperazine and arylpiperazine derivatives.

Case Study: The Influence of a 6-Position Substituent

A study on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives provides valuable insights into the role of the 6-position substituent on the pyridine ring.[4] These compounds were evaluated for their agonist activity at dopamine D2, D3, and serotonin 5-HT1A receptors.

CompoundD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
Compound 7b 0.9192.3
Compound 34c 3.3101.4
Data extracted from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structural analogs.[4]

The data reveals that substitutions on the piperazine ring, in conjunction with the 6-fluoro-pyridinyl moiety, can yield potent multi-target agonists. The substitution of the electron-withdrawing fluorine atom at the 6-position likely influences the electronic properties of the pyridine ring and its interaction with the receptor. It is plausible that the electron-donating methyl group in 1-(6-Methylpyridin-3-YL)piperazine would lead to a different receptor interaction profile, potentially altering potency and selectivity.

Comparison with Clinically Relevant Arylpiperazines

Aripiprazole , a widely prescribed atypical antipsychotic, features a more complex dichlorophenylpiperazine moiety. It exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1] This unique "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy and favorable side-effect profile.

1-(2-Methoxyphenyl)piperazine (oMeOPP) is another key arylpiperazine derivative known for its high affinity for serotonin receptors, particularly the 5-HT1A subtype.[5] The methoxy group at the ortho position of the phenyl ring is crucial for this activity.

The comparison with these established drugs highlights the significant impact of the aromatic ring system and its substituents on the pharmacological profile. The pyridine ring in 1-(6-Methylpyridin-3-YL)piperazine, with its nitrogen atom, presents a different electronic and steric environment compared to the phenyl rings in aripiprazole and oMeOPP, which would translate to distinct receptor binding and functional activities.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural components of pyridinylpiperazine derivatives and their influence on pharmacological activity.

SAR cluster_0 Pyridinylpiperazine Scaffold cluster_1 Key Modification Points & Their Impact Scaffold Pyridinyl-Piperazine Core Pyridine_Sub Pyridine Ring Substituents (e.g., -CH3, -F, -OCH3) Scaffold->Pyridine_Sub Influences: - Receptor Selectivity - Potency - hERG Liability Piperazine_Sub Piperazine N4-Substituents (e.g., Alkyl chains, Aryl groups) Scaffold->Piperazine_Sub Modulates: - Affinity - Functional Activity (Agonism/Antagonism) - Pharmacokinetics

Caption: Key modification points on the pyridinylpiperazine scaffold and their general impact on pharmacological properties.

Experimental Protocols for Pharmacological Characterization

Accurate and reproducible experimental data are paramount in drug discovery. The following are detailed protocols for key assays used to characterize pyridinylpiperazine compounds.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing D2 Receptors start->prepare_membranes prepare_reagents Prepare Assay Buffer, Radioligand ([3H]Spiperone), and Test Compounds prepare_membranes->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_reagents->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • Test compound at various concentrations or vehicle for total binding.

      • A non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

      • Radioligand (e.g., [3H]Spiperone) at a concentration near its Kd.

      • The prepared cell membranes.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

    • Dry the filter plate and add liquid scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Gαi-Coupled GPCR Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at a Gαi-coupled receptor, such as the dopamine D2 or serotonin 5-HT1A receptor.

Principle: Agonist binding to a Gαi-coupled GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Step-by-Step Methodology:

  • Membrane and Reagent Preparation:

    • Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

    • Prepare an assay buffer containing GDP (to ensure G proteins are in the inactive state), MgCl2, and other necessary ions.

    • Prepare solutions of the test compound at various concentrations.

    • Prepare a solution of [³⁵S]GTPγS.

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, assay buffer with GDP, and the test compound.

    • Pre-incubate to allow the compound to bind to the receptor.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer.

    • Dry the filters and measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values.

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Conclusion and Future Directions

For researchers working with this and similar compounds, the experimental protocols detailed in this guide provide a robust framework for thorough pharmacological characterization. Future research should focus on the direct synthesis and evaluation of 1-(6-Methylpyridin-3-YL)piperazine and a systematic exploration of substitutions at the 6-position of the pyridine ring to build a comprehensive SAR that will guide the design of next-generation CNS therapeutics.

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A Comparative Guide to the In Vivo Efficacy of 1-(6-Methylpyridin-3-YL)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1-(6-methylpyridin-3-yl)piperazine scaffold has emerged as a privileged structure, giving rise to a class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative disorders. This guide provides a comprehensive comparison of the in vivo efficacy of these derivatives, with a primary focus on their development as metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) for Parkinson's disease. We will delve into the experimental data that underpins their therapeutic promise, compare their performance with relevant alternatives, and provide detailed protocols to enable the replication and extension of these pivotal studies.

Introduction: The Therapeutic Rationale for Targeting mGluR5 with 1-(6-Methylpyridin-3-YL)piperazine Derivatives

The debilitating motor complications associated with long-term levodopa (L-DOPA) therapy in Parkinson's disease, particularly L-DOPA-induced dyskinesia (LID), represent a significant unmet clinical need. A key pathological feature of Parkinson's disease is the overactivity of the glutamatergic system in the basal ganglia. This has led to the exploration of mGluR5 NAMs as a promising therapeutic strategy to mitigate these motor fluctuations.[1][2] The 1-(6-methylpyridin-3-yl)piperazine core has proven to be an excellent starting point for the design of potent and selective mGluR5 NAMs.

One of the most extensively studied compounds in this class is PF-05212384 (also referred to as PF470 in some neuroscience literature), a highly potent and selective mGluR5 NAM. Preclinical studies have demonstrated its robust efficacy in animal models of Parkinson's disease, particularly in reducing LID.[3] However, its clinical development was unfortunately halted due to toxicity findings in extended non-human primate studies. Despite this setback, the significant in vivo efficacy of PF-05212384 underscores the therapeutic potential of this chemical scaffold and provides a valuable benchmark for the development of safer, next-generation mGluR5 NAMs.

This guide will compare the in vivo performance of PF-05212384 with other mGluR5 NAMs and alternative therapeutic strategies for Parkinson's disease. We will also explore the broader therapeutic applications of piperazine derivatives, highlighting their versatility in targeting a range of diseases.

Comparative In Vivo Efficacy of mGluR5 Negative Allosteric Modulators

The primary in vivo model for assessing the efficacy of anti-Parkinsonian drugs, and particularly for LID, is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate. This model closely mimics the motor symptoms of Parkinson's disease and the dyskinesias that develop with chronic L-DOPA treatment.[4]

Compound/Drug ClassDerivative ClassAnimal ModelKey Efficacy FindingsReference(s)
PF470 1-(6-Methylpyridin-3-YL)piperazine (as a pyrazolopyrazine)MPTP-lesioned macaqueDemonstrated robust efficacy in reducing L-DOPA-induced dyskinesia.[3]
Fenobam ImidazoleRodent and non-human primate models of Parkinson's diseaseAttenuated L-DOPA-induced abnormal involuntary movements by 50-70%.[2][2]
Dipraglurant Imidazo[1,2-a]pyridineMacaque model of Parkinson's diseaseRendered L-DOPA-induced dyskinesia less severe without compromising levodopa's efficacy.[5][5]
Mavoglurant Not specifiedClinical trials in Parkinson's disease patientsShowed some anti-dyskinetic effects but with mixed results across studies.[1][6][1][6]
MTEP PyridineMacaque models of Parkinson's diseasePlanned for testing to acutely reduce the severity of pre-existing LID.[7][7]
NMDA Receptor Antagonists (e.g., LY235959) IsoquinolineMPTP-lesioned monkeysAbolished oral dyskinesias and diminished choreic dyskinesias by 68% at a 3.0 mg/kg dose.[8][8]

Expanding the Therapeutic Horizon: Piperazine Derivatives Beyond Parkinson's Disease

The versatility of the piperazine scaffold extends beyond mGluR5 modulation. Various derivatives have been investigated for a range of therapeutic applications, demonstrating a broad spectrum of biological activities.[4][9]

Derivative ClassTherapeutic AreaIn Vivo ModelKey Efficacy FindingsReference(s)
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines Parkinson's DiseaseIn vitro receptor binding assaysShowed potent agonistic activities on D2/D3/5-HT1A receptors, suggesting potential for multi-target anti-PD therapy.[6][6]
Arylpiperazine derivatives Neuroprotection3-nitropropionic acid-induced neurotoxicity modelLQFM181 demonstrated significant neuroprotective and antioxidant activity.[10][10]
Piperazine derivatives Alzheimer's Disease5xFAD mouse modelA piperazine compound (PPZ) was shown to restore long-term potentiation in hippocampal slices.[11][11]
1-(2-Aryl-2-adamantyl)piperazine derivatives Cancer (Melanoma)In vitro human cancer cell linesShowed significant cytotoxic and anti-proliferative effects, particularly against melanoma cells.[12][13][12][13]
Piperazine-containing synthetic hybrids CancerIn vivo tumor modelsA triazole and piperazine hybrid slowed the progression of tumors and enhanced life span with less toxicity.
1-((4-methylpiperazin-1yl)methyl)-1H-benzo[d]imidazole derivatives InflammationCarrageenan-induced rat paw edema modelSeveral compounds were found to be potent anti-inflammatory agents.[14][15][14][15]

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The successful evaluation of novel therapeutic agents relies on robust and reproducible experimental protocols. Here, we provide a detailed, step-by-step methodology for the MPTP-induced Parkinson's model in non-human primates, a gold standard for assessing anti-dyskinetic efficacy.

Protocol: Induction and Assessment of L-DOPA-Induced Dyskinesia in MPTP-Lesioned Macaques

1. Animal Model Induction:

  • Subjects: Adult cynomolgus macaques are commonly used.

  • MPTP Administration: MPTP is administered systemically (intramuscularly or intravenously) over a period of several weeks. The dosage is titrated to produce a stable parkinsonian phenotype, characterized by bradykinesia and postural impairment.[16] A typical regimen may involve weekly injections of 0.4 mg/kg.[17]

  • Parkinsonian State Stabilization: Animals are allowed to stabilize for at least one month after the final MPTP injection to ensure a consistent parkinsonian state.[17]

2. Induction of L-DOPA-Induced Dyskinesia (LID):

  • L-DOPA Administration: Animals are treated daily with L-DOPA, often in combination with a peripheral decarboxylase inhibitor like benserazide, to induce dyskinesias.[14]

  • Dyskinesia Development: LID typically develops over a period of several weeks to months of chronic L-DOPA treatment.

3. Behavioral Assessment of LID:

  • Rating Scale: Dyskinesia is quantified using a validated rating scale, such as the monkey parkinsonian disability rating scale.[16] This involves observing the animal for a set period after L-DOPA administration and scoring the severity of different types of abnormal involuntary movements (e.g., chorea, dystonia) in various body parts.

  • Observation Period: Behavioral assessments are typically conducted for several hours following L-DOPA administration to capture the full time course of the dyskinetic response.[18]

  • Blinded Evaluation: To ensure objectivity, behavioral scoring should be performed by evaluators who are blind to the treatment condition.[18]

4. Drug Efficacy Testing:

  • Acute Administration: The test compound (e.g., an mGluR5 NAM) is administered prior to or concurrently with L-DOPA.

  • Chronic Administration: For assessing the prevention of LID development, the test compound is co-administered with L-DOPA from the start of the treatment period in drug-naïve parkinsonian animals.[2]

  • Data Analysis: The primary endpoint is the reduction in the total dyskinesia score compared to a vehicle control. Statistical analysis is used to determine the significance of the treatment effect.

5. Neurochemical and Histological Analysis (Post-mortem):

  • Tissue Collection: At the end of the study, brain tissue is collected for neurochemical and histological analysis.

  • Dopaminergic Neuron Loss: The extent of the dopaminergic lesion is confirmed by measuring the levels of dopamine and its metabolites in the striatum and by immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra.[16]

  • Receptor Occupancy: In some studies, positron emission tomography (PET) imaging can be used in vivo to assess the occupancy of the target receptor by the test compound.[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1-(6-methylpyridin-3-yl)piperazine derivatives as mGluR5 NAMs are rooted in their ability to modulate glutamatergic signaling in the basal ganglia.

mGluR5 Signaling in the Basal Ganglia

In the parkinsonian state, the loss of dopamine leads to an overactivity of the indirect pathway of the basal ganglia, resulting in excessive glutamatergic transmission. mGluR5 is highly expressed in the striatum, a key nucleus of the basal ganglia. Its activation by glutamate triggers a cascade of intracellular signaling events.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq protein mGluR5->Gq Activates NAM 1-(6-Methylpyridin-3-YL) piperazine derivative (NAM) NAM->mGluR5 PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC Activates Downstream Downstream Signaling (e.g., ERK, AKT) PKC->Downstream Phosphorylates

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of a Negative Allosteric Modulator (NAM).

By acting as NAMs, 1-(6-methylpyridin-3-yl)piperazine derivatives bind to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening the excessive glutamatergic signaling that contributes to LID.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel 1-(6-methylpyridin-3-yl)piperazine derivative in a preclinical model of Parkinson's disease.

experimental_workflow cluster_treatment Efficacy Testing start Select Animal Model (e.g., Macaque) mptp Induce Parkinsonism (MPTP Administration) start->mptp stabilize Stabilization Period mptp->stabilize lid Induce Dyskinesia (Chronic L-DOPA) stabilize->lid treatment_group Administer Test Compound + L-DOPA lid->treatment_group control_group Administer Vehicle + L-DOPA lid->control_group behavior Behavioral Assessment (Dyskinesia Scoring) treatment_group->behavior control_group->behavior analysis Data Analysis (Compare Treatment vs. Control) behavior->analysis post_mortem Post-mortem Analysis (Neurochemistry, Histology) analysis->post_mortem

Caption: A typical experimental workflow for assessing the in vivo efficacy of a test compound for L-DOPA-induced dyskinesia.

Conclusion and Future Directions

The 1-(6-methylpyridin-3-yl)piperazine scaffold has proven to be a fertile ground for the discovery of potent mGluR5 negative allosteric modulators with significant in vivo efficacy in preclinical models of Parkinson's disease. While the clinical development of the lead compound, PF-05212384, was halted, the knowledge gained from its study provides a clear path forward for the development of safer and more effective second-generation molecules.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 1-(6-methylpyridin-3-yl)piperazine core to identify analogs with improved safety profiles while retaining high potency and selectivity.[4]

  • Exploration of Broader Therapeutic Applications: Given the diverse biological activities of piperazine derivatives, these compounds should be explored in other in vivo models of CNS disorders and cancer.

  • Head-to-Head Comparative Studies: Direct comparisons of novel 1-(6-methylpyridin-3-yl)piperazine derivatives with other mGluR5 NAMs and standard-of-care treatments will be crucial for establishing their therapeutic potential.

By building upon the foundation of knowledge detailed in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this promising class of compounds.

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  • Ferreira, R., et al. (2016). mGluR5, CB1 and neuroprotection. Oncotarget, 7(52), 85633-85634. [Link]

  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. [Link]

Sources

A Comparative Guide to the Synthesis of Pyridinylpiperazines for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridinylpiperazine moiety is a cornerstone scaffold, appearing in a multitude of clinically significant therapeutics. Its unique combination of a basic piperazine ring and an aromatic pyridine system imparts favorable pharmacokinetic and pharmacodynamic properties. The efficient and scalable synthesis of these key intermediates is therefore a critical consideration in the drug discovery and development pipeline. This guide provides an in-depth comparative analysis of the three principal synthetic routes to pyridinylpiperazines: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination. We will delve into the mechanistic underpinnings, practical considerations, and provide supporting experimental data to inform your synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): The Classical Approach

The direct reaction of a halopyridine with piperazine is a fundamental and often cost-effective method for forging the C-N bond. The success of this approach hinges on the electronic properties of the pyridine ring.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon atom of the pyridine ring bearing a leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores aromaticity and yields the desired pyridinylpiperazine. For this pathway to be efficient, the pyridine ring must be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[1] The nitrogen atom within the pyridine ring itself provides some degree of activation at the 2- and 4-positions.[2]

Experimental Protocol: Synthesis of 1-(3-Nitro-pyridin-2-yl)piperazine

A representative SNAr protocol involves the reaction of an activated halopyridine with an excess of piperazine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile

Procedure:

  • A solution of 2-chloro-3-nitropyridine (1.0 eq) and an excess of piperazine (e.g., 3-5 eq) in acetonitrile is prepared.

  • The reaction mixture is heated to reflux (approximately 82°C) for a specified period, typically 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 1-(3-nitropyridin-2-yl)piperazine. A reported yield for this specific transformation is 65%.[3]

Advantages and Limitations

The primary advantage of the SNAr approach is its operational simplicity and the use of relatively inexpensive starting materials. However, its scope is generally limited to pyridines bearing strong electron-withdrawing groups. Unactivated halopyridines often fail to react or require harsh conditions, leading to low yields and side products.[2]

Buchwald-Hartwig Amination: A Powerful and Versatile Alternative

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines, and the Buchwald-Hartwig amination is a particularly powerful tool for constructing C-N bonds with a broad substrate scope.[4][5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It begins with the oxidative addition of the halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the piperazine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination from this complex, which yields the pyridinylpiperazine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.[6]

Experimental Protocol: Synthesis of 1-(Pyridin-3-yl)piperazine

Materials:

  • 3-Bromopyridine

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • An oven-dried Schlenk tube is charged with Pd(OAc)2 (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (1.4 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Toluene, 3-bromopyridine (1.0 eq), and piperazine (1.2 eq) are added sequentially.

  • The reaction mixture is heated to a specified temperature (e.g., 100-110°C) for a defined period (e.g., 12-24 hours), with stirring.

  • Reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield 1-(pyridin-3-yl)piperazine.

Advantages and Limitations

The Buchwald-Hartwig amination offers significantly broader substrate scope compared to SNAr, allowing for the coupling of both electron-rich and electron-poor halopyridines.[6] It generally proceeds under milder conditions and can provide higher yields for unactivated substrates. However, the cost of the palladium catalyst and specialized phosphine ligands can be a drawback, particularly for large-scale synthesis. Furthermore, the removal of residual palladium from the final product is a critical consideration in pharmaceutical applications.

Reductive Amination: A Convergent Strategy

Reductive amination provides a convergent approach to pyridinylpiperazines, forming the C-N bond through the reaction of a carbonyl compound with an amine, followed by in situ reduction of the resulting iminium ion.[7][8]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of a pyridinecarbaldehyde or a pyridyl ketone. This is followed by dehydration to form an iminium ion intermediate. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the final pyridinylpiperazine product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.

Experimental Protocol: Synthesis of 1-(Pyridin-4-ylmethyl)piperazine

Materials:

  • Pyridine-4-carbaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of pyridine-4-carbaldehyde (1.0 eq) and piperazine (1.1 eq) in DCE, a catalytic amount of acetic acid can be added.

  • The mixture is stirred at room temperature for a short period (e.g., 30-60 minutes) to allow for iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours (e.g., 4-12 hours) until completion, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Advantages and Limitations

Reductive amination is a versatile and widely used method for amine synthesis.[7] It offers a convergent approach and can be performed under mild conditions with a variety of commercially available starting materials. However, the scope can be limited by the availability and stability of the corresponding pyridyl carbonyl compounds. Side reactions, such as over-alkylation of the piperazine, can also occur if not properly controlled.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Reductive Amination
Substrate Scope Limited to electron-deficient halopyridines.Broad; suitable for both electron-rich and electron-poor halopyridines.Dependent on the availability of the corresponding pyridyl aldehyde or ketone.
Reaction Conditions Often requires high temperatures and/or activated substrates.Generally milder conditions (moderate temperatures).Typically mild, often at room temperature.
Yields Variable; high for activated substrates, low for unactivated substrates.Generally good to excellent yields.Good to excellent yields.
Cost-Effectiveness High (inexpensive reagents).Lower (cost of catalyst and ligands).Moderate (depends on the cost of the carbonyl compound and reducing agent).
Scalability Readily scalable for suitable substrates.Can be challenging due to catalyst cost and removal.Generally scalable.
Key Considerations Requires activated pyridine ring.Palladium contamination of the final product.Potential for over-alkylation; availability of carbonyl starting materials.

Visualizing the Synthetic Pathways

SNAr_Mechanism cluster_start Starting Materials Halopyridine Halopyridine Meisenheimer Meisenheimer Complex Halopyridine->Meisenheimer + Piperazine Piperazine Piperazine Piperazine->Meisenheimer Product Pyridinylpiperazine Meisenheimer->Product - X- LeavingGroup Leaving Group (X-) Meisenheimer->LeavingGroup Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Pd(II)(Aryl)(X)L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido Pd(II)(Aryl)(NR_2)L_n PdII_Aryl->PdII_Amido + Piperazine - HX PdII_Amido->Pd0 Product Aryl-NR_2 PdII_Amido->Product Reductive Elimination

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Reductive_Amination_Workflow Pyridyl_Carbonyl Pyridyl Aldehyde or Ketone Iminium Iminium Ion Intermediate Pyridyl_Carbonyl->Iminium + Piperazine - H2O Piperazine Piperazine Piperazine->Iminium Product Pyridinylpiperazine Iminium->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product Reduction

Caption: Workflow for Reductive Amination.

Conclusion and Future Perspectives

The choice of synthetic route for constructing pyridinylpiperazines is a multifactorial decision that requires careful consideration of substrate scope, scalability, cost, and the specific requirements of the target molecule.

  • SNAr remains a highly attractive option for activated halopyridines due to its simplicity and cost-effectiveness, making it well-suited for industrial-scale production when applicable.

  • Buchwald-Hartwig amination provides unparalleled versatility, enabling the synthesis of a wide array of pyridinylpiperazines that are inaccessible through classical methods. Ongoing developments in catalyst technology are continually improving the cost-effectiveness and sustainability of this powerful transformation.

  • Reductive amination offers a reliable and mild alternative, particularly when the requisite pyridyl carbonyl compounds are readily available.

As the demand for novel pharmaceuticals containing the pyridinylpiperazine scaffold continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key focus for the chemical and pharmaceutical industries.

References

  • Reich, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3323–3329. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250. [Link]

  • Dabholkar, V. V., & Gavande, S. D. (2010). A comparative study of nucleophilic substitution reaction on 2-chloro-3-formyl quinoline & 2-chloro-quinoline-3-carbonitrile. Rasayan Journal of Chemistry, 3(4), 698-701. (Note: While not on pyridines, this provides context on SNAr in N-heterocycles). [Link]

  • Hartwig, J. F. (2010).
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link] [7]7. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b]t[2][9][10]hiadiazole Series. (2025). ResearchGate. [Link] [9]8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). National Institutes of Health. [Link] [2]9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link] [11]10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. [Link] [1]11. Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link] [6]13. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]

  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. (n.d.). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. [Link] [12]17. Buchwald-Hartwig Amination - Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link] [7]19. Buchwald–Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). ResearchGate. [Link] [13]21. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Semantic Scholar. [Link] 22. Ligand Development for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides and Triflates. (2011). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). ResearchGate. [Link] [14]24. Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. (n.d.). MDPI. [Link] [15]25. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link] [8]26. Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. (2019). ResearchGate. [Link] [16]27. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. (n.d.). ResearchGate. [Link] [17]28. Synthesis of 4, S N Ar vs Buchwald-Hartwig amination. (n.d.). ResearchGate. [Link]

  • 4-ACETYLPYRIDINE. (n.d.). Organic Syntheses. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link] [18]31. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). National Institutes of Health. [Link] [19]32. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. (2024). National Institutes of Health. [Link] [20]33. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link] [21]34. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link] [22]35. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (n.d.). ResearchGate. [Link] [23]36. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). National Institutes of Health. [Link] [3]37. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). MDPI. [Link] [24]38. Buchwald-Hartwig Amination - Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable. [Link] [4]39. Buchwald–Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

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A Guide to Confirming the Purity of 1-(6-Methylpyridin-3-YL)piperazine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Purity: Why Your Biological Data Depends On It

Impurities can arise from various sources: unreacted starting materials, byproducts from the chemical synthesis, residual solvents, or degradation products.[][5] Some of these may be inert, but others can be reactive or toxic, potentially leading to off-target effects or outright cytotoxicity that can be misattributed to the main compound.[6][7] This guide provides a comprehensive framework for establishing the purity of 1-(6-Methylpyridin-3-YL)piperazine, employing a multi-technique, self-validating approach to ensure the highest degree of confidence in your research materials.

Deconstructing the Target: Potential Impurities in 1-(6-Methylpyridin-3-YL)piperazine Synthesis

To effectively hunt for impurities, we must first understand where they might originate. The structure of 1-(6-Methylpyridin-3-YL)piperazine suggests a common synthetic route involving a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, coupling a piperazine ring with a substituted pyridine.

A plausible synthesis could involve the reaction of 3-bromo-6-methylpyridine with piperazine. This immediately suggests several potential impurities:

  • Unreacted Starting Materials: Residual 3-bromo-6-methylpyridine and piperazine.

  • Process-Related Impurities: Reagents, catalysts (e.g., palladium complexes), and solvents used in the reaction and purification (e.g., DMSO, acetonitrile, toluene).

  • Byproducts: Formation of a di-substituted piperazine where the pyridine moiety attaches to both nitrogen atoms of a single piperazine molecule, or potential side reactions on the pyridine ring.

The following diagram illustrates this conceptual synthetic pathway and the likely points where impurities can be introduced.

G cluster_reactants Starting Materials cluster_process Synthesis & Workup cluster_products Final Product & Impurities A 3-Bromo-6-methylpyridine C Reaction Vessel (Solvents, Base, Catalyst) A->C B Piperazine B->C D Purification (e.g., Chromatography, Recrystallization) C->D Crude Product E 1-(6-Methylpyridin-3-YL)piperazine (Target Compound) D->E Purified Product F Residual Starting Materials D->F Carryover G Reaction Byproducts (e.g., Di-substituted Piperazine) D->G Carryover H Process Impurities (Residual Solvents, Catalyst Traces) D->H Carryover

Caption: Conceptual synthesis and origin of potential impurities.

The Orthogonal Approach: A Self-Validating Purity Workflow

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. For instance, a technique that relies on UV absorption will miss impurities that lack a chromophore. Therefore, the most trustworthy approach is to use multiple, orthogonal (i.e., based on different chemical or physical principles) methods. Data from each technique should corroborate the others to build a comprehensive and validated purity profile.

G cluster_methods Orthogonal Analytical Methods Sample Test Sample: 1-(6-Methylpyridin-3-YL)piperazine HPLC HPLC-UV/DAD (Chromatographic Purity) Sample->HPLC GC_MS GC-MS (Volatile Impurities / ID) Sample->GC_MS qNMR qNMR (Absolute Purity, Structure) Sample->qNMR EA Elemental Analysis (Elemental Composition) Sample->EA Report Comprehensive Purity Report & Certificate of Analysis HPLC->Report GC_MS->Report qNMR->Report EA->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

A Comparative Guide to Core Analytical Techniques

Here we compare four essential techniques for assessing the purity of 1-(6-Methylpyridin-3-YL)piperazine.

Technique Principle Strengths for This Application Limitations & Considerations
High-Performance Liquid Chromatography (HPLC) Separates components based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Purity is often reported as % area of the main peak.- Excellent for quantifying known impurities and degradation products.[8] - High sensitivity and resolution. - Can be coupled with Mass Spectrometry (LC-MS) for peak identification.- Relies on UV detection; non-chromophoric impurities will be invisible. - % area purity is relative and not an absolute measure of mass purity. - May not detect water or inorganic salts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in a gaseous mobile phase. The mass spectrometer fragments molecules, providing a unique "fingerprint" for identification.- Superb for identifying and quantifying residual solvents.[9] - Highly sensitive for volatile starting materials or byproducts.[10] - Mass spectral library matching can identify unknown volatile impurities.- The compound must be volatile and thermally stable, or be made so via derivatization.[11] - Not suitable for non-volatile impurities like salts or high molecular weight byproducts.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance signal of specific nuclei (¹H). The integral of a signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.- A primary ratio method providing absolute purity (w/w %) without needing a reference standard of the analyte itself.[1] - Detects and quantifies a wide range of impurities, including those missed by HPLC (e.g., water, some solvents).[12] - Simultaneously confirms the compound's structure.- Lower sensitivity compared to HPLC or GC-MS for trace impurities. - Requires a highly pure, stable internal standard that has signals which do not overlap with the analyte. - Can be complex to set up and requires careful parameter optimization.
Elemental Analysis (Combustion Analysis) The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of Carbon, Hydrogen, and Nitrogen.- Provides the empirical formula of the compound.[13][14] - A significant deviation from the theoretical C, H, N percentages indicates the presence of impurities (especially inorganic ones).[15]- A non-specific technique; it indicates that an impurity is present but not what it is. - Assumes the impurity has a different elemental composition than the target compound. - Requires a relatively large amount of sample and is destructive.

Detailed Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is designed to separate the main compound from potential process-related impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector scanning from 200-400 nm; monitor at 254 nm and 270 nm.

  • Sample Preparation: Accurately weigh ~1 mg of 1-(6-Methylpyridin-3-YL)piperazine and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).[16]

  • Analysis: Inject 5 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

B. Quantitative ¹H-NMR (qNMR)

This protocol determines the absolute mass purity of the sample.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): Maleic acid (certified reference material). It is non-volatile, stable, and has sharp singlets in a relatively clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 1-(6-Methylpyridin-3-YL)piperazine into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds to be safe).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard. For the analyte, the methyl group protons on the pyridine ring are a good candidate. For maleic acid, the two olefinic protons give a singlet.

  • Calculation: The purity (P) in % w/w is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.

C. GC-MS for Residual Solvents

This protocol identifies and quantifies volatile impurities, particularly residual solvents from synthesis.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.

  • Column: A polar column suitable for solvent analysis (e.g., DB-624 or equivalent).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Equilibration Time: 20 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add 1 mL of a high-boiling point solvent like DMSO.

  • Analysis: The resulting peaks are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is done by creating a calibration curve with known solvent standards.

Synthesizing the Data: A Holistic Purity Assessment

By combining the results from these orthogonal methods, we can generate a comprehensive Certificate of Analysis.

Hypothetical Purity Report for Batch #12345

Analysis Method Result Interpretation & Significance
Appearance White to off-white solidConforms to specification.
HPLC (254 nm) 99.7% (by area)High chromatographic purity. Indicates absence of significant UV-active impurities.
¹H-NMR Structure consistent with 1-(6-Methylpyridin-3-YL)piperazineConfirms the chemical identity of the main component.
qNMR (vs. Maleic Acid) 99.1% (w/w)Absolute Purity. This value accounts for any non-UV active impurities and is the most accurate representation of the active molecule's mass fraction.
GC-MS (Headspace) Acetonitrile: 450 ppmToluene: < 50 ppmResidual solvent levels are within acceptable limits (as per ICH guidelines).
Elemental Analysis C: 68.90% (Theory: 69.08%)H: 8.43% (Theory: 8.44%)N: 21.70% (Theory: 21.97%)Excellent agreement with theoretical values, supporting high purity and absence of inorganic impurities.
Water Content (Karl Fischer) 0.25%Low water content. The slight difference between HPLC and qNMR results is partially explained by the presence of water.
Final Purity Assignment 99.1% Based on the primary qNMR method, supported by high chromatographic purity and conforming elemental analysis. The material is suitable for biological assays.

Conclusion

Confirming the purity of a research compound like 1-(6-Methylpyridin-3-YL)piperazine is a rigorous, multi-step process. Relying on a single technique, such as an HPLC area percent report, provides an incomplete and potentially misleading picture. By employing an orthogonal set of methods—HPLC for chromatographic separation, GC-MS for volatile contaminants, Elemental Analysis for elemental composition, and crucially, qNMR for absolute mass purity—researchers can establish a self-validating system. This robust analytical package ensures that the biological effects observed in subsequent assays can be confidently attributed to the target molecule, upholding the integrity and reproducibility of the scientific process.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

1-(6-Methylpyridin-3-YL)piperazine, hereafter referred to as Compound M, is a novel small molecule featuring a methyl-substituted pyridine ring linked to a piperazine scaffold. This structural motif is prevalent in a wide range of biologically active agents, particularly those targeting the central nervous system (CNS). The piperazine moiety is a well-documented "privileged scaffold" capable of interacting with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This inherent potential for polypharmacology necessitates a rigorous and systematic evaluation of its cross-reactivity profile early in the drug development pipeline.

Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[3][4] For instance, the withdrawal of drugs like fenfluramine was linked to secondary activity at the serotonin 5-HT2B receptor, highlighting the severe consequences of inadequate selectivity screening.[3] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical, value-driving component of de-risking a drug candidate.

This guide provides an in-depth, technically-grounded framework for conducting cross-reactivity studies on Compound M. We will compare its hypothetical performance against two benchmark compounds:

  • Alternative A (High Selectivity): A tool compound known for its high affinity and selectivity for a single, designated target.

  • Alternative B (Low Selectivity): A known "dirty" drug, exhibiting significant off-target activities.

The methodologies and rationale presented herein are designed to create a self-validating system, ensuring that the generated data is robust, interpretable, and directly applicable to critical decision-making in a drug discovery program.

The Strategic Framework for Cross-Reactivity Assessment: A Tiered Approach

The causality behind our experimental design is a progressive, tiered screening cascade. This approach efficiently allocates resources by using broad, cost-effective assays to identify potential liabilities, which are then investigated with more complex and specific functional assays.

G cluster_0 Experimental Workflow A Compound M Synthesis & QC B Tier 1: Broad Safety Panel (Binding Assays, >70 Targets) A->B Test Compound C Data Analysis: Identify Off-Target 'Hits' (e.g., >50% Inhibition @ 10µM) B->C Raw Inhibition Data D Tier 2: Functional Follow-up (Cell-Based Assays) C->D Prioritized 'Hits' F Tier 3: Specialized Panels (Kinome Scan & hERG E-phys) C->F All Compounds E Determine Functional Activity (Agonist, Antagonist, Allosteric) D->E EC50 / IC50 Data H Final Selectivity Profile & Risk Assessment E->H G Quantify Kinase Selectivity & Cardiac Liability (IC50) F->G IC50 / Kd Data G->H

Caption: Tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The foundational step is to screen Compound M against a comprehensive panel of targets known to be implicated in ADRs.[5] Commercial services offer validated panels that cover a wide range of receptors, transporters, enzymes, and ion channels.[6] Radioligand binding assays are the workhorse for this stage due to their high-throughput nature, robustness, and cost-effectiveness.[3] While they do not provide functional information, they are highly effective for flagging potential interactions.

Experimental Rationale: The selection of a broad panel (e.g., the Eurofins SafetyScreen44 or a similar panel) is based on historical data linking these specific off-targets to clinical adverse events.[5][6] The initial screen is typically performed at a single high concentration (e.g., 10 µM) to maximize the probability of detecting even weak interactions.

Hypothetical Data Summary: Tier 1 Binding Assays (% Inhibition at 10 µM)

Target ClassTargetCompound MAlternative A (Selective)Alternative B (Promiscuous)Potential Implication of Off-Target Hit
Primary Target Dopamine D2 98% 99% 95% On-Target Activity
GPCRs (Aminergic) 5-HT2B8%2%78% Valvular heart disease[3]
Adrenergic α1A65% 5%88% Orthostatic hypotension
Histamine H158% 1%92% Sedation, weight gain
GPCRs (Other) M1 Muscarinic15%3%60% Anticholinergic effects (dry mouth, etc.)
Ion Channels hERG55% 4%75% Cardiac arrhythmia (QT prolongation)
CaV1.2 (L-type)35%2%51% Hypotension, bradycardia
Transporters NET (Norepinephrine)42%8%85% Increased heart rate, blood pressure
Enzymes PDE412%1%25%Nausea, emesis

Data is hypothetical for illustrative purposes.

Interpretation: The hypothetical data reveals that while Compound M is potent at its primary target (Dopamine D2), it shows significant inhibition (>50%) at the Adrenergic α1A and Histamine H1 receptors, as well as the hERG ion channel. This profile is considerably cleaner than the promiscuous Alternative B but raises specific flags that must be investigated in Tier 2, unlike the highly selective Alternative A.

Tier 2: Functional Assays to Determine Mechanism of Action

A "hit" in a binding assay is only an indication of interaction; it does not reveal the functional consequence. The compound could be an agonist, antagonist, or an allosteric modulator. Therefore, functional assays are essential for any target where significant binding was observed.

Experimental Rationale: The choice of functional assay depends on the target's signaling mechanism. For GPCRs like Adrenergic α1A (typically Gq-coupled) and Histamine H1 (Gq-coupled), a calcium flux assay is appropriate. For the primary D2 target (Gi-coupled), a cAMP accumulation assay is the standard.[7][8] These assays provide concentration-response curves, allowing for the determination of potency (EC₅₀ for agonists, IC₅₀ for antagonists).

G cluster_0 GPCR Signaling Pathways Compound_M Compound M D2R D2 Receptor (Primary Target) Gi Compound_M->D2R:f0 Alpha1AR α1A Receptor (Off-Target) Gq Compound_M->Alpha1AR:f0 Cross-reactivity AC Adenylyl Cyclase D2R:f1->AC PLC Phospholipase C Alpha1AR:f1->PLC cAMP cAMP ↓ AC->cAMP PKA PKA cAMP->PKA Cell_Response_1 Desired Cellular Response PKA->Cell_Response_1 IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Cell_Response_2 Adverse Cellular Response Ca2->Cell_Response_2

Sources

A Researcher's Guide to Evaluating the Selectivity of 1-(6-Methylpyridin-3-YL)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(6-methylpyridin-3-YL)piperazine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of central nervous system disorders. As with any drug discovery program, a critical determinant of success is the optimization of compound selectivity to maximize on-target efficacy while minimizing off-target side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity profile of novel analogs based on this scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the principles of selectivity profiling.

The arylpiperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly aminergic receptors such as dopamine and serotonin subtypes.[1][2] This inherent promiscuity necessitates a thorough and systematic evaluation of selectivity early in the drug discovery process. A highly selective compound is more likely to have a favorable therapeutic window and a lower risk of adverse effects.[3][4]

The Crucial Role of Selectivity in Drug Development

Receptor selectivity is the degree to which a compound preferentially binds to a specific receptor over others.[3] High selectivity is a cornerstone of modern drug design, as it is directly linked to the safety and efficacy of a therapeutic agent.[4] Off-target interactions can lead to a host of undesirable side effects, ranging from mild to severe, and can ultimately lead to the failure of a drug candidate in clinical trials. Therefore, a robust assessment of selectivity against a panel of relevant off-targets is not just a regulatory requirement but a fundamental aspect of rational drug design.[5]

A Systematic Approach to Selectivity Profiling

A comprehensive evaluation of selectivity involves a multi-tiered approach, beginning with broad screening to identify potential on- and off-target interactions, followed by more detailed functional characterization. This process allows for the efficient prioritization of compounds with the most promising selectivity profiles for further development.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis Primary_Binding Radioligand Binding Assays (Determine Ki for a broad panel of receptors) Functional_Assays Functional Assays (Determine EC50/IC50 for on- and key off-targets) Primary_Binding->Functional_Assays Prioritize compounds with high on-target affinity SAR_Analysis Structure-Activity Relationship (SAR) and Selectivity Index Calculation Functional_Assays->SAR_Analysis Compare binding and functional selectivity

Caption: A typical workflow for selectivity profiling of novel compounds.

Experimental Methodologies for Assessing Selectivity

The following sections provide detailed protocols for key in vitro assays essential for a thorough selectivity assessment of 1-(6-methylpyridin-3-YL)piperazine analogs.

Radioligand Binding Assays: The First Pass for Affinity

Radioligand binding assays are a robust and high-throughput method to determine the binding affinity (Ki) of a test compound for a specific receptor.[6][7] These assays are typically performed in a competitive format, where the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for the D2 receptor), typically at a concentration close to its Kd.

      • A range of concentrations of the 1-(6-methylpyridin-3-YL)piperazine analog (test compound).

      • Cell membrane preparation.

    • Controls:

      • Total Binding: Assay buffer, radioligand, and membranes (no test compound).

      • Non-specific Binding (NSB): Assay buffer, radioligand, membranes, and a high concentration of a known, non-radiolabeled ligand for the target receptor to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assays: Moving Beyond Binding to Biological Effect

While binding assays provide valuable information about affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological activity of the compounds at their on- and off-targets.[8]

Many aminergic receptors, such as the dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors, signal through the modulation of cyclic adenosine monophosphate (cAMP) levels.[8][9]

G cluster_0 Gs-Coupled Receptor Agonist_Gs Agonist_Gs Receptor_Gs Receptor_Gs Agonist_Gs->Receptor_Gs binds Gs_Protein Gs_Protein Receptor_Gs->Gs_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_Gs Cellular_Response_Gs PKA->Cellular_Response_Gs leads to

Caption: A simplified signaling pathway for a Gs-coupled GPCR.

Step-by-Step Protocol for cAMP Assay (HTRF-based):

  • Cell Culture and Plating:

    • Culture cells expressing the target Gs- or Gi-coupled receptor.

    • Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For an agonist assay, add a range of concentrations of the test compound to the cells.

    • For an antagonist assay, pre-incubate the cells with a range of concentrations of the test compound before adding a fixed concentration of a known agonist for the receptor.

    • Controls:

      • Basal: Cells with assay buffer only.

      • Maximal Stimulation (for Gi): Cells with forskolin (an adenylyl cyclase activator) to induce a high level of cAMP.

      • Reference Agonist/Antagonist: A known agonist or antagonist for the receptor.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

    • In the absence of cellular cAMP, the antibody-cryptate will bind to the cAMP-d2, bringing the donor and acceptor into close proximity and generating a high HTRF signal.

    • Cellular cAMP produced in response to receptor activation will compete with the cAMP-d2 for antibody binding, leading to a decrease in the HTRF signal.

  • Data Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • For agonist assays, plot the HTRF signal against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist assays, plot the response to the agonist against the antagonist concentration to determine the IC50 (the concentration that inhibits 50% of the agonist response).

Receptors such as the serotonin 5-HT2A and 5-HT2C subtypes are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.[10][11]

G cluster_0 Gq-Coupled Receptor Agonist_Gq Agonist_Gq Receptor_Gq Receptor_Gq Agonist_Gq->Receptor_Gq binds Gq_Protein Gq_Protein Receptor_Gq->Gq_Protein activates PLC PLC Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces ER ER IP3->ER binds to receptor on Calcium_Release Calcium_Release ER->Calcium_Release triggers Cellular_Response_Gq Cellular_Response_Gq Calcium_Release->Cellular_Response_Gq leads to

Caption: A simplified signaling pathway for a Gq-coupled GPCR.

Step-by-Step Protocol for Calcium Flux Assay:

  • Cell Culture and Plating:

    • Culture cells expressing the target Gq-coupled receptor.

    • Seed the cells into a 384-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Loading with Calcium-Sensitive Dye:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8) and probenecid (to prevent dye leakage).

    • Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • For an agonist assay, the instrument will add a range of concentrations of the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

    • For an antagonist assay, the instrument will first add a range of concentrations of the test compound, incubate for a short period, and then add a fixed concentration of a known agonist before measuring the fluorescence.

    • An increase in intracellular calcium will cause an increase in the fluorescence of the dye.

  • Data Analysis:

    • The instrument software will typically calculate the peak fluorescence response for each well.

    • Plot the peak response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for agonists or the IC50 for antagonists.

Comparative Data Analysis of Hypothetical Analogs

To illustrate the application of these methodologies, let's consider a hypothetical set of 1-(6-methylpyridin-3-YL)piperazine analogs and their selectivity profiles against a panel of aminergic GPCRs.

Table 1: Binding Affinity (Ki, nM) of Hypothetical Analogs

CompoundD2 (Primary)D35-HT1A5-HT2AAlpha-1
Analog A 1.510.250.3150.8>1000
Analog B 5.8150.625.1800.2>1000
Analog C 0.82.1100.5350.6>1000
Analog D 20.1500.315.21200.5>1000

Table 2: Functional Activity (EC50/IC50, nM) and Selectivity Index of Hypothetical Analogs

CompoundD2 (IC50)D3 (IC50)5-HT1A (IC50)5-HT2A (IC50)D2/D3 SelectivityD2/5-HT1A SelectivityD2/5-HT2A Selectivity
Analog A 2.115.375.6200.17.336.095.3
Analog B 8.2200.130.5>100024.43.7>122
Analog C 1.13.5150.2400.83.2136.5364.4
Analog D 25.6>100020.1>1000>390.8>39

Selectivity Index is calculated as Ki (off-target) / Ki (primary target) or IC50 (off-target) / IC50 (primary target).

  • Analog C is the most potent and selective compound for the D2 receptor, with a high selectivity index against both 5-HT1A and 5-HT2A receptors. However, its selectivity over the closely related D3 receptor is modest.

  • Analog A shows good potency at the D2 receptor and moderate selectivity over the D3 and 5-HT1A receptors.

  • Analog B has lower potency at the D2 receptor and poor selectivity over the 5-HT1A receptor.

  • Analog D is the least potent at the D2 receptor and shows a preference for the 5-HT1A receptor, indicating a different selectivity profile.

This type of comparative analysis is crucial for guiding structure-activity relationship (SAR) studies and selecting the most promising candidates for further in vivo evaluation.

Conclusion

The systematic evaluation of selectivity is a non-negotiable aspect of modern drug discovery. For a promising scaffold like 1-(6-methylpyridin-3-YL)piperazine, a multi-faceted approach combining radioligand binding assays for initial affinity assessment and a suite of functional assays to determine biological activity is paramount. By rigorously applying these methodologies and carefully analyzing the comparative data, researchers can confidently identify and optimize analogs with the desired selectivity profile, ultimately increasing the probability of developing a safe and effective therapeutic agent.

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A Head-to-Head Comparison of Piperazine-Based Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility has cemented its status as a "privileged scaffold," appearing in hundreds of FDA-approved drugs across a vast spectrum of therapeutic areas, from antipsychotics and antidepressants to anticancer and antiviral agents.[1][2][3] This guide provides an in-depth, head-to-head comparison of various piperazine-based scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind structural choices, present comparative data, and provide robust experimental protocols for evaluation.

The enduring appeal of the piperazine moiety stems from a unique combination of physicochemical properties. Its two basic nitrogen atoms can be protonated at physiological pH, enabling crucial ionic interactions with target proteins.[4] Furthermore, these nitrogens act as hydrogen bond acceptors, while the ring's conformational flexibility allows it to adapt to the topology of various binding pockets.[5] This inherent structural functionality provides medicinal chemists with versatile handles to meticulously tune properties like solubility, lipophilicity, pKa, and metabolic stability, thereby optimizing a compound's overall pharmacokinetic and pharmacodynamic profile.[2][5]

Caption: Core features of the piperazine scaffold.

Comparative Analysis of Piperazine Scaffolds

The true power of the piperazine scaffold is realized through its derivatization. Different substitution patterns give rise to distinct classes of molecules with tailored biological activities.

N-Arylpiperazines

This is arguably the most extensively studied class, forming the backbone of numerous drugs targeting the central nervous system (CNS).[6]

  • Structural Hallmark: An aromatic or heteroaromatic ring is directly attached to one of the piperazine nitrogens. The other nitrogen is typically connected via an aliphatic linker to another pharmacophoric element.

  • Causality of Design: The N-aryl group is crucial for receptor recognition, often engaging in π-π stacking or CH-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's binding site.[4] This interaction is a cornerstone for affinity at many aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[6]

  • Therapeutic Applications: Predominantly found in antipsychotics (e.g., Aripiprazole), antidepressants, and anxiolytics.[6][7] They also show promise as anticancer agents by targeting pathways involving serotonergic receptors expressed on tumor cells.[8]

  • Advantages: High affinity for aminergic GPCRs, well-understood structure-activity relationships (SAR), and synthetically accessible.

  • Challenges: Can suffer from poor selectivity, leading to off-target effects. Lipophilicity of the aryl group can sometimes lead to metabolic liabilities through aromatic oxidation.

C-Functionalized Piperazines

A more recent frontier in piperazine chemistry, moving beyond simple N-substitution to modify the carbon skeleton of the ring itself.

  • Structural Hallmark: Substituents are introduced directly onto one or more of the carbon atoms (C2, C3, C5, C6) of the piperazine ring.

  • Causality of Design: While over 80% of piperazine drugs are substituted only at the nitrogen positions, this limits the exploration of 3D chemical space.[1] C-functionalization allows for the introduction of chiral centers and vectors that can probe deeper, more specific pockets within a target protein. This strategy is employed to enhance selectivity and potency while potentially blocking sites of metabolism.

  • Therapeutic Applications: Broadly applicable, with examples in development for various diseases, including antivirals and anticancer agents.[1]

  • Advantages: Provides access to novel chemical space and improved 3D diversity, can enhance selectivity and metabolic stability.

  • Challenges: Synthetic access is significantly more challenging than N-functionalization.[9] Stereoselective synthesis is often required, which can be complex and costly.[1]

Constrained & Bioisosteric Piperazine Analogs

This advanced strategy involves replacing the piperazine ring with a structurally related but more rigid or functionally distinct scaffold to overcome specific liabilities. This is often referred to as "scaffold hopping."

  • Structural Hallmark: The flexible six-membered piperazine ring is replaced by scaffolds like diazabicyclooctanes, spirodiamines, or substituted pyrrolidines.[10][11]

  • Causality of Design: The inherent flexibility of piperazine can be a double-edged sword; while it aids in binding to multiple targets, it can also lead to a loss of selectivity and an entropic penalty upon binding. Constrained analogs lock the relative orientation of the two nitrogen atoms and their substituents, pre-organizing the molecule for a specific target and thereby enhancing both affinity and selectivity.[2] Bioisosteres are also used to modulate basicity, improve metabolic profiles, and escape existing patent landscapes.[11][12]

  • Therapeutic Applications: Used across all therapeutic areas to refine lead compounds.[10][12]

  • Advantages: Can dramatically improve selectivity, potency, and pharmacokinetic properties (e.g., brain penetration, metabolic stability).[11]

  • Challenges: Synthesis of these more complex scaffolds is often multi-step and demanding. The optimal rigid conformation is not always predictable and requires significant synthetic exploration.

Head-to-Head Data Summary

Scaffold TypePrimary Therapeutic AreaKey Physicochemical ImpactSynthetic AccessibilityKey AdvantageMajor Challenge
N-Arylpiperazines Central Nervous System (CNS)[6]Modulates receptor affinity via aromatic interactions[4]HighWell-established SAR, high target affinity.Potential for low selectivity, metabolic oxidation.
C-Functionalized Piperazines Oncology, Virology[1]Introduces stereocenters, blocks metabolism.Low to ModerateAccess to novel 3D chemical space, improved selectivity.[13]Complex, often stereoselective, synthesis.[9]
Constrained/Bioisosteric Analogs Lead Optimization (All Areas)Restricts conformation, fine-tunes pKa and lipophilicity.[2][11]LowEnhanced selectivity and potency, improved ADME profile.[10][12]Synthetically demanding, requires iterative design.

Experimental Protocols for Evaluation

A self-validating drug discovery cascade is essential. The following protocols provide a framework for the synthesis and evaluation of novel piperazine derivatives.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Testing start Scaffold Selection (e.g., N-Aryl vs. Constrained) synth Chemical Synthesis (Protocol 1) start->synth binding Target Binding Assay (Ki Determination) (Protocol 2) synth->binding cyto Cytotoxicity Assay (IC50 Determination) (Protocol 3) binding->cyto pk Pharmacokinetics (ADME Profiling) cyto->pk efficacy In Vivo Efficacy (Disease Model) pk->efficacy end Lead Candidate efficacy->end Candidate Selection

Caption: Drug discovery workflow for piperazine derivatives.

Protocol 1: General Synthesis of an N-Aryl, N'-Alkyl Piperazine

This protocol outlines a common synthetic route using a protective group strategy to ensure selective functionalization of the two piperazine nitrogens.

  • Mono-Boc Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., dichloromethane) to yield N-Boc-piperazine. This step is crucial as it deactivates one nitrogen, allowing for selective reaction at the other.

  • N-Arylation (Buchwald-Hartwig Amination): Couple N-Boc-piperazine with an appropriate aryl halide (e.g., bromobenzene derivative) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. This cross-coupling reaction is highly efficient for forming the C-N bond.

  • Boc Deprotection: Remove the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane. This regenerates the free secondary amine, making the N4 position available for the next reaction.

  • N-Alkylation (Reductive Amination): React the resulting N-arylpiperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a mild and efficient method to form the second C-N bond, yielding the final disubstituted product.

  • Purification and Characterization: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

Protocol 2: GPCR Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor, for example, a serotonin receptor expressed in a cell membrane preparation.[14]

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the cell membranes, then wash and resuspend the pellet in an appropriate assay buffer.[15] Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add assay buffer, a known concentration of a radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂A receptors), and the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-labeled competitor ligand to saturate the target receptors.

    • Test Compound Wells: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15] The specific time and temperature must be optimized for each receptor-ligand system.

  • Filtration and Washing: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[14]

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a reliable measure of cell viability based on total cellular protein content, which is crucial for initial safety profiling.[16]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold Fixative Reagent (e.g., trichloroacetic acid, TCA) to each well without removing the culture medium. The TCA precipitates and fixes the total cellular protein. Incubate for 1 hour at 4°C.[16][17]

  • Washing: Discard the fixative solution and wash the plates several times with water to remove TCA, media components, and serum proteins. Air dry the plates completely.[17]

  • Staining: Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes. The SRB dye stoichiometrically binds to basic amino acid residues of the fixed proteins.[16]

  • Remove Unbound Dye: Wash the plates quickly with 1% acetic acid to remove any unbound SRB dye.[18]

  • Solubilization and Measurement: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye. Measure the optical density (absorbance) on a microplate reader at ~540 nm.[16]

  • Data Analysis: The absorbance is directly proportional to the total protein content and thus the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

The piperazine scaffold remains an indispensable tool in drug discovery due to its synthetic tractability and favorable physicochemical properties. The classic N-arylpiperazines continue to be a rich source of CNS-active agents, while modern synthetic advances are unlocking the potential of C-functionalized piperazines to achieve greater selectivity and novel pharmacology. Furthermore, the intelligent application of constrained and bioisosteric analogs represents a powerful strategy for overcoming the inherent liabilities of early-stage lead compounds. By systematically comparing these scaffold classes and employing robust, self-validating experimental protocols, researchers can more effectively navigate the complex path of drug development and harness the full potential of this truly privileged structure.

References

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  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. Available from: [Link]

  • Andreozzi, G., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 15(7), 868. Available from: [Link]

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  • Andreozzi, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5393. Available from: [Link]

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  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972-11004. Available from: [Link]

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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Piperazine Ring Modifications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of approved drugs has earned it the status of a "privileged scaffold."[1][2] This guide offers an in-depth exploration of the structure-activity relationships (SAR) governing piperazine ring modifications, providing a comparative analysis of their impact on biological activity, physicochemical properties, and pharmacokinetic profiles. We will delve into specific case studies, present detailed experimental protocols, and offer insights into the rational design of novel therapeutics centered on this versatile moiety.

The Piperazine Advantage: A Privileged Scaffold in Drug Design

The utility of the piperazine ring in drug discovery stems from a unique combination of structural and physicochemical properties. Its chair and boat conformations allow for flexible yet predictable spatial arrangements of substituents, facilitating optimal interactions with biological targets.[3] The two nitrogen atoms serve as key points for chemical modification, enabling the fine-tuning of a molecule's polarity, basicity (pKa), and hydrogen bonding capacity. These modifications are instrumental in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] Consequently, the piperazine motif is a recurring feature in drugs targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3]

Deciphering the SAR of Piperazine Modifications: Key Principles

The strategic modification of the piperazine ring can dramatically influence a compound's biological activity. Understanding these structure-activity relationships is paramount for rational drug design. Here, we dissect the key principles governing these modifications.

N1 and N4-Substitutions: The Epicenter of Activity Modulation

The majority of SAR studies on piperazine-containing compounds focus on the substituents at the N1 and N4 positions. These positions offer a straightforward and highly effective means to modulate a molecule's interaction with its biological target and to fine-tune its pharmacokinetic properties.

  • Arylpiperazines: The N-arylpiperazine moiety is a classic pharmacophore, particularly in the realm of CNS-active drugs. The nature and substitution pattern of the aryl group can profoundly impact receptor binding affinity and selectivity. For instance, in the development of antipsychotics, different aryl groups are employed to achieve desired affinities for dopamine (D2) and serotonin (5-HT) receptors.[5]

  • Alkyl and Aralkyl Substitutions: The introduction of various alkyl or aralkyl groups at the other nitrogen atom can influence lipophilicity, steric bulk, and the overall shape of the molecule. These changes can affect target engagement, membrane permeability, and metabolic stability.

Carbon-Backbone Modifications: Exploring New Chemical Space

While less common than N-substitutions, modifications to the carbon skeleton of the piperazine ring can introduce novel structural diversity and lead to compounds with unique pharmacological profiles. These modifications can alter the ring's conformation and the spatial orientation of the nitrogen substituents.

Case Study 1: Arylpiperazines in Antipsychotic Drug Discovery

Atypical antipsychotics often feature an arylpiperazine moiety that plays a crucial role in their multi-target receptor binding profile, particularly at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The interplay of affinities at these receptors is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Below is a comparative table of arylpiperazine-based antipsychotics and their binding affinities for key CNS receptors.

CompoundN1-Aryl GroupN4-SubstituentD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Aripiprazole 2,3-DichlorophenylButyl-benzisoxazole0.341.73.4
Brexpiprazole 2,3-DichlorophenylButyl-quinolinone0.31.10.47
Cariprazine 2,3-DichlorophenylDimethyl-urea-ethyl0.49 (D3)2.618.8
Lurasidone PhenylBicyclic imide1.06.80.5

Data sourced from various publications.

The data clearly illustrates how subtle modifications to the N4-substituent, while keeping the N1-aryl group constant, can significantly alter the receptor binding profile, allowing for the fine-tuning of a drug's pharmacological effects.

Case Study 2: Piperazine Derivatives as Anticancer Agents

The piperazine scaffold is increasingly being explored in the development of novel anticancer agents. Its ability to modulate physicochemical properties, such as solubility, and to serve as a linker between different pharmacophoric groups makes it an attractive component in the design of targeted therapies.[2]

Here, we compare the in vitro cytotoxic activity of a series of vindoline-piperazine conjugates against various cancer cell lines.

CompoundN-Substituent on PiperazineCancer Cell LineGI50 (µM)
Compound 17 4-TrifluoromethylphenylColon (KM12)< 0.01
Compound 23 4-(Trifluoromethyl)benzylBreast (MDA-MB-46)1.00
Compound 25 bis(4-Fluorophenyl)methylMelanoma (LOX IMVI)< 0.01

Data adapted from a study on novel piperazine derivatives of vindoline as anticancer agents.[6]

These results highlight the profound impact of the N-substituent on the piperazine ring on the antiproliferative activity of these conjugates.

Experimental Protocols: A Practical Guide

To facilitate the exploration of piperazine SAR, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of piperazine derivatives.

Synthesis of N-Arylpiperazine Derivatives

The synthesis of N-arylpiperazines is a fundamental process in the development of many piperazine-containing drugs. A common and effective method is the Buchwald-Hartwig amination.

Diagram of the Buchwald-Hartwig Amination Workflow:

ArylHalide Aryl Halide (Ar-X) Reaction Reaction Mixture ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heating Heating (80-110 °C) Reaction->Heating 1. Mix reagents Workup Aqueous Workup Heating->Workup 2. Reaction completion Purification Column Chromatography Workup->Purification 3. Extraction Product N-Arylpiperazine (Ar-Pip) Purification->Product 4. Isolation cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Membrane Preparation (with D2 receptors) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation TestCompound Test Compound (Piperazine derivative) TestCompound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measure radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis CellSeeding Seed Cancer Cells in 96-well plate Treatment Add Piperazine Derivative (various concentrations) CellSeeding->Treatment Incubation1 Incubate (e.g., 72 hours) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4 hours) MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Calculate GI50 Measurement->Analysis Piperazine Piperazine Derivative Solubility Aqueous Solubility (pKa, Polarity) Piperazine->Solubility Influences Permeability Membrane Permeability (Lipophilicity, logD) Piperazine->Permeability Influences Metabolism Metabolic Stability (N-dealkylation, Oxidation) Piperazine->Metabolism Influences Efflux Efflux Transport (P-gp substrate) Piperazine->Efflux Influences

Sources

The Pivotal Role of the 1-(6-Methylpyridin-3-YL)piperazine Scaffold: A Comparative Guide to Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance, profoundly influencing the ultimate success of a therapeutic candidate. Among the myriad of heterocyclic structures, the 1-(6-Methylpyridin-3-YL)piperazine moiety has emerged as a recurring motif in centrally active agents and beyond. This guide provides an in-depth, comparative analysis of the drug-like properties inherent to this scaffold, offering experimental context and actionable insights for researchers in medicinal chemistry and drug development.

The Strategic Value of the Pyridinylpiperazine Core

The 1-(6-Methylpyridin-3-YL)piperazine scaffold represents a strategic amalgamation of two key pharmacophoric elements: the pyridine ring and the piperazine linker. The pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement. The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms, is a versatile linker that can be readily substituted to modulate physicochemical properties and explore structure-activity relationships (SAR).[1]

This combination imparts a unique set of properties to the resulting derivatives, making them attractive for targeting a range of biological entities, particularly within the central nervous system (CNS). The inherent basicity of the piperazine nitrogen can be crucial for interactions with acidic residues in protein binding pockets and for influencing the overall pharmacokinetic profile of a molecule.

A Comparative Assessment of Core Drug-Like Properties

A molecule's journey from a promising hit to a viable drug is contingent on a delicate balance of several key physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Below, we delve into a comparative analysis of these properties for 1-(6-Methylpyridin-3-YL)piperazine derivatives against other common heterocyclic scaffolds.

Physicochemical Properties: The Foundation of Druggability

A foundational assessment of a compound's drug-likeness often begins with an evaluation of its physicochemical properties, guided by principles such as Lipinski's Rule of Five. These rules provide a framework for predicting oral bioavailability.

Property1-(6-Methylpyridin-3-YL)piperazine Derivatives (Predicted)Alternative Scaffold: Thiazole Derivatives (Representative)Alternative Scaffold: Pyrrolidine Derivatives (Representative)
Molecular Weight (MW) 300 - 500 Da250 - 450 Da200 - 400 Da
LogP (Lipophilicity) 2.0 - 4.51.5 - 4.01.0 - 3.5
Hydrogen Bond Donors (HBD) 1 - 20 - 20 - 1
Hydrogen Bond Acceptors (HBA) 3 - 52 - 42 - 4

Table 1: A comparative overview of predicted physicochemical properties for 1-(6-Methylpyridin-3-YL)piperazine derivatives against representative thiazole and pyrrolidine derivatives. The data for the target scaffold are estimations based on its core structure and common substitutions, while the data for alternative scaffolds are representative values from the literature.

The 1-(6-Methylpyridin-3-YL)piperazine scaffold generally aligns well with Lipinski's guidelines. The presence of the pyridine and piperazine rings contributes to a moderate molecular weight and a tunable lipophilicity (LogP). The nitrogen atoms in both rings act as hydrogen bond acceptors, which can enhance solubility and target interactions.

In Vitro ADME Profile: A Deeper Dive

Beyond simple physicochemical predictions, a thorough understanding of a compound's ADME profile is critical. This is achieved through a battery of in vitro assays that simulate key physiological processes.

ADME Parameter1-(6-Methylpyridin-3-YL)piperazine Derivatives (Expected)Alternative Scaffold: Thiazole Derivatives (Typical)Alternative Scaffold: Pyrrolidine Derivatives (Typical)
Aqueous Solubility (µM) Moderate to HighLow to ModerateModerate to High
Permeability (Papp, 10⁻⁶ cm/s) ModerateModerate to HighModerate
Metabolic Stability (T½, min in HLM) ModerateVariableModerate to High

Table 2: A comparative summary of expected in vitro ADME properties for 1-(6-Methylpyridin-3-YL)piperazine derivatives against typical thiazole and pyrrolidine derivatives. HLM refers to Human Liver Microsomes.

The pyridinylpiperazine core is anticipated to confer favorable solubility due to the presence of basic nitrogen atoms that can be protonated at physiological pH. Permeability is expected to be moderate, a balance between sufficient lipophilicity to cross cell membranes and hydrophilicity to maintain aqueous solubility. Metabolic stability can be variable and is highly dependent on the nature of the substituents on both the pyridine and piperazine rings.

Experimental Protocols for Assessing Drug-Like Properties

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed, step-by-step methodologies for the key in vitro experiments used to assess the drug-like properties of the 1-(6-Methylpyridin-3-YL)piperazine scaffold and its alternatives.

Kinetic Solubility Assay

Rationale: This assay provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is often more representative of the conditions encountered during initial drug administration.[2]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 Dilute assay1 Add to Aqueous Buffer (pH 7.4) prep2->assay1 Transfer assay2 Incubate (2h, RT) assay1->assay2 Shake analysis1 Measure Turbidity (Nephelometry) assay2->analysis1 Read analysis2 Determine Precipitation Point analysis1->analysis2 Calculate

Caption: Workflow for the Kinetic Solubility Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay is a non-cell-based, high-throughput method to predict passive membrane permeability, a key factor in oral absorption.[3]

Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[4]

  • Donor and Acceptor Plates: A donor plate contains the test compound dissolved in an aqueous buffer, while an acceptor plate contains a fresh buffer.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

  • Incubation: The assembly is incubated for a specific time (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in compound concentration over time.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Coat Filter Plate with Lipid assay1 Assemble Donor-Membrane-Acceptor Sandwich prep1->assay1 prep2 Prepare Donor & Acceptor Plates prep2->assay1 assay2 Incubate (4-16h) assay1->assay2 Diffuse analysis1 Quantify Compound in Donor & Acceptor assay2->analysis1 LC-MS/MS analysis2 Calculate Effective Permeability (Pe) analysis1->analysis2

Caption: Workflow for the PAMPA Assay.

Liver Microsome Stability Assay

Rationale: This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s, providing an early indication of its potential for hepatic clearance.[5]

Protocol:

  • Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes (HLM), a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Addition: The test compound is added to the pre-warmed incubation mixture to initiate the reaction.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (T½) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare HLM & NADPH Mixture assay1 Add Test Compound (Initiate Reaction) prep1->assay1 assay2 Incubate & Sample at Time Points assay1->assay2 assay3 Quench Reaction assay2->assay3 analysis1 LC-MS/MS Quantification assay3->analysis1 analysis2 Calculate T½ and Clint analysis1->analysis2

Caption: Workflow for the Liver Microsome Stability Assay.

Conclusion: A Privileged Scaffold with Tunable Properties

The 1-(6-Methylpyridin-3-YL)piperazine scaffold represents a valuable starting point for the design of novel therapeutic agents. Its inherent physicochemical properties generally align with the requirements for good oral bioavailability, and its versatile nature allows for fine-tuning of its ADME profile through targeted chemical modifications. While no single scaffold is a panacea, a thorough understanding of its intrinsic drug-like properties, as assessed through the rigorous experimental protocols outlined in this guide, empowers medicinal chemists to make informed decisions and accelerate the journey towards clinically successful drugs.

References

  • ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(12), 8343-8357. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

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  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

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  • Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-877. Retrieved from [Link]

  • Sławiński, J., et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Molecules, 28(22), 7531. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Hartmann, M., et al. (2015). Novel pyridyl substituted 4,5-dihydro-[1][6][7]triazolo[4,3-a]quinolines as potent and selective aldosterone synthase inhibitors with improved in vitro metabolic stability. Journal of Medicinal Chemistry, 58(7), 3192-3209. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Hopkins, A. L., et al. (2022). Target-based evaluation of 'drug-like' properties and ligand efficiencies. RSC Medicinal Chemistry, 13(5), 546-557. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical compounds is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(6-Methylpyridin-3-YL)piperazine, a heterocyclic amine commonly utilized in pharmaceutical research. By understanding the inherent hazards and the logic behind these disposal protocols, you can ensure the safety of yourself, your colleagues, and the environment.

Hazard Assessment: Understanding the Risks of 1-(6-Methylpyridin-3-YL)piperazine

Inferred Hazardous Characteristics:

  • Corrosivity and Irritation: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Contact with skin and eyes should be strictly avoided.

  • Toxicity: Many piperazine compounds are harmful if swallowed or inhaled.[1][3][4] Acute exposure can lead to respiratory tract irritation.

  • Sensitization: There is a potential for allergic skin reactions (skin sensitization) and, in some cases, respiratory sensitization upon repeated exposure.[2][4]

  • Aquatic Toxicity: Some related compounds are reported to be harmful to aquatic life with long-lasting effects.[4][5] Therefore, release into the environment must be prevented.

Based on this assessment, 1-(6-Methylpyridin-3-YL)piperazine should be handled as a hazardous substance, requiring stringent safety protocols throughout its use and disposal.

Quantitative Data Summary for Structurally Similar Compounds:

PropertyValue (for 1-Methylpiperazine)Reference
Boiling Point 138 °C
Flash Point 42 °C
pH 11-12 (5% aq. sol.)
Water Solubility Miscible

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(6-Methylpyridin-3-YL)piperazine in any capacity, including preparation for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with accurate waste characterization and segregation. This ensures that the waste is handled correctly by disposal facilities and prevents dangerous chemical reactions.

Waste Characterization:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7]

  • Corrosivity (Waste Code D002): Based on the high pH of similar piperazine solutions, it is highly probable that waste 1-(6-Methylpyridin-3-YL)piperazine will be classified as corrosive.[1][7]

  • Toxicity (D-series waste codes): The compound may also be classified as toxic if it contains constituents listed by the EPA at or above specified concentrations. While specific data for this compound is unavailable, the general toxicity of heterocyclic amines warrants careful consideration.

Waste Segregation:

  • Dedicated Waste Container: 1-(6-Methylpyridin-3-YL)piperazine waste should be collected in a dedicated, clearly labeled, and chemically compatible container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(6-Methylpyridin-3-YL)piperazine," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of 1-(6-Methylpyridin-3-YL)piperazine from a laboratory setting.

Step 1: Containment and Labeling

  • Carefully transfer the waste chemical into a designated hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure, leak-proof cap.

  • Properly label the container as described in the "Waste Segregation" section.

Step 2: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials, sources of ignition, and high-traffic areas.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 3: Arranging for Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal vendor to schedule a pickup.[8]

  • Provide them with an accurate description of the waste, including the chemical name and estimated quantity.

Step 4: Documentation and Record-Keeping

  • A hazardous waste manifest will be required for off-site transportation and disposal.[9][10][11][12] This document tracks the waste from its point of generation to its final destination.

  • Ensure that the manifest is accurately completed and signed by an authorized individual from your institution.

  • Retain a copy of the manifest for your records, as required by EPA and local regulations.

Disposal Decision Workflow

A Waste 1-(6-Methylpyridin-3-YL)piperazine Generated B Characterize Waste (Corrosive, Potentially Toxic) A->B C Select Compatible, Labeled Container B->C D Segregate from Incompatible Wastes C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Certified Waste Vendor E->F G Prepare Hazardous Waste Manifest F->G H Transfer to Licensed Transporter G->H I Final Disposal (e.g., Incineration) H->I J Retain Manifest Records I->J

Caption: Decision workflow for the disposal of 1-(6-Methylpyridin-3-YL)piperazine.

The Science of Disposal: Incineration of Nitrogen-Containing Heterocycles

The most common and effective method for the final disposal of organic chemical waste, including 1-(6-Methylpyridin-3-YL)piperazine, is high-temperature incineration.[13] This process is designed to break down the compound into its constituent elements and simple, less harmful molecules.

The Chemistry of Incineration:

In a licensed industrial incinerator, the compound is subjected to extremely high temperatures (typically >900°C) in the presence of excess oxygen. Under these conditions, the organic molecule undergoes complete combustion.

  • Carbon and Hydrogen: The carbon and hydrogen atoms are oxidized to form carbon dioxide (CO₂) and water (H₂O).

  • Nitrogen: The nitrogen atoms primarily form nitrogen gas (N₂). However, a significant side reaction is the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[13][14][15] Industrial incinerators are equipped with sophisticated flue gas treatment systems, such as Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR), to convert NOx back into N₂ and H₂O before release.[16]

Potential Thermal Decomposition Byproducts:

The thermal decomposition of complex heterocyclic compounds can be intricate. Studies on the thermal degradation of piperazine and pyridine derivatives suggest that at high temperatures, ring-opening and fragmentation can occur, leading to the formation of various smaller nitrogen-containing compounds and radicals before complete oxidation.[17][18][19] The controlled conditions of a hazardous waste incinerator are designed to ensure that these intermediates are fully destroyed.

Choosing a Reliable Disposal Partner: Ensuring "Cradle-to-Grave" Responsibility

As the generator of the hazardous waste, your institution is legally responsible for its safe disposal from "cradle to grave."[9] This responsibility underscores the importance of selecting a reputable and certified hazardous waste disposal vendor.

Key Considerations When Selecting a Vendor:

  • Licensing and Certification: Verify that the company is fully licensed and permitted by the EPA and relevant state and local authorities to transport, treat, and dispose of hazardous chemical waste.[8][20][21]

  • Experience and Reputation: Choose a vendor with a proven track record of safely and compliantly managing chemical waste from research and pharmaceutical facilities.[22]

  • Services Offered: Ensure the vendor can handle the specific type of waste you generate and can provide all necessary documentation, including manifests and certificates of disposal.

  • Audits and Compliance History: Inquire about the vendor's compliance history and any past violations.[23]

By adhering to these rigorous protocols, you not only ensure regulatory compliance but also uphold the highest standards of safety and environmental stewardship that are the hallmarks of a responsible scientific professional.

References

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(6-Methylpyridin-3-YL)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Derivatives of piperazine and pyridine are known to present a range of health hazards. The primary risks associated with compounds of this class include:

  • Skin Corrosion and Irritation: Many piperazine derivatives are corrosive or irritating to the skin, capable of causing redness, inflammation, or chemical burns upon contact.[1][2]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation or irreversible damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1]

  • Sensitization: Repeated exposure can lead to allergic reactions of the skin or respiratory system.[3]

  • Harmful if Swallowed or Inhaled: These compounds can be toxic if ingested or inhaled.[2]

Given these potential hazards, a multi-layered PPE strategy is not just recommended, but essential for mitigating exposure and ensuring a safe laboratory environment.

Core PPE Requirements for Handling 1-(6-Methylpyridin-3-YL)piperazine

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the minimum recommended PPE for various laboratory activities involving 1-(6-Methylpyridin-3-YL)piperazine.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloved recommended)- Lab Coat- Safety Glasses with Side Shields or Goggles- Face Mask (N95 or higher)To prevent skin contact with potentially corrosive solid, protect eyes from airborne particles, and minimize inhalation of fine dust.
Solution Preparation and Transfers - Nitrile Gloves (double-gloved recommended)- Lab Coat- Chemical Splash Goggles- Face Shield (if splash hazard is high)To protect against skin and eye contact with the chemical in solution. Goggles provide a seal against splashes. A face shield offers broader facial protection.
Running Reactions and Work-up - Nitrile Gloves (double-gloved recommended)- Lab Coat- Chemical Splash Goggles- Work in a Fume HoodTo contain vapors and protect from splashes during heating, stirring, or transfers. The fume hood provides critical engineering control for vapor inhalation.
Waste Disposal - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or GogglesTo prevent contact with residual chemical on contaminated materials during the disposal process.
A Deeper Dive into Your Protective Ensemble

Hand Protection: The First Line of Defense

Chemical-resistant gloves are a fundamental component of laboratory safety.[4] For handling 1-(6-Methylpyridin-3-YL)piperazine and its analogues, nitrile gloves are a suitable choice. It is crucial to:

  • Inspect Gloves Before Use: Always check for any signs of degradation, punctures, or tears.

  • Double Gloving: This practice is highly recommended to provide an additional barrier and to allow for the safe removal of the outer glove if contamination is suspected.[5]

  • Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

A lab coat, preferably one that is chemical-resistant, should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage. In the event of a significant spill, the lab coat can be quickly removed to prevent the chemical from reaching your skin.

Eye and Face Protection: A Non-Negotiable

The potential for serious eye damage necessitates robust eye and face protection.[1][2][3]

  • Safety Glasses with Side Shields: Offer basic protection from projectiles and minor splashes.[6]

  • Chemical Splash Goggles: Provide a more secure seal around the eyes and are essential when working with solutions that could splash.[7]

  • Face Shields: Should be used in conjunction with goggles when there is a significant risk of splashing, offering protection to the entire face.[7]

Respiratory Protection: Guarding Against Inhalation Hazards

Whenever possible, handle 1-(6-Methylpyridin-3-YL)piperazine in a certified chemical fume hood to minimize the risk of inhalation.[8][9] If a fume hood is not available for a specific procedure that may generate dust or aerosols, a respirator may be necessary.[4] The appropriate type of respirator (e.g., N95 for particulates or a cartridge respirator for vapors) should be selected based on a formal risk assessment.[4][7]

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling 1-(6-Methylpyridin-3-YL)piperazine, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review SDS of Analogous Compounds B Conduct Risk Assessment for Procedure A->B C Select and Inspect Appropriate PPE B->C D Ensure Fume Hood is Certified and Operational C->D E Don Appropriate PPE D->E Proceed to Handling F Handle Chemical in Fume Hood E->F G Monitor for Spills or Contamination F->G H Decontaminate Work Area After Use G->H I Segregate Waste (Solid, Liquid, Sharps) H->I Proceed to Disposal J Label Waste Containers Clearly I->J K Dispose of Waste According to Institutional Guidelines J->K

Caption: Workflow for Safe Handling of 1-(6-Methylpyridin-3-YL)piperazine.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated waste container.[8] Avoid generating dust.

    • For liquid spills: Use an inert absorbent material to contain and absorb the spill.[10]

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Waste Disposal: All cleanup materials should be disposed of as hazardous waste in accordance with institutional and local regulations.[10]

Disposal Plan

All waste containing 1-(6-Methylpyridin-3-YL)piperazine, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[10]

By adhering to these guidelines, researchers can confidently and safely work with 1-(6-Methylpyridin-3-YL)piperazine, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Sdfine. (n.d.). n-methylpiperazine Safety Data Sheet.
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  • Fisher Scientific. (2018). Piperazine Safety Data Sheet.
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  • PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology.
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  • Fisher Scientific. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.